2-Chloro-6-ethoxypyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 148330. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-ethoxypyridine | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-2-10-7-5-3-4-6(8)9-7/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSLPXHLKHZWBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00194978 | |
| Record name | 2-Chloro-6-ethoxypyridine | |
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Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
42144-78-5 | |
| Record name | 2-Chloro-6-ethoxypyridine | |
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| Record name | 2-Chloro-6-ethoxypyridine | |
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| Record name | 42144-78-5 | |
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| Record name | 2-Chloro-6-ethoxypyridine | |
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| Record name | 2-chloro-6-ethoxypyridine | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-6-ethoxypyridine for Scientific Professionals
This guide provides a comprehensive technical overview of 2-Chloro-6-ethoxypyridine (CAS No. 42144-78-5), a key heterocyclic building block for researchers in medicinal chemistry and materials science. This document moves beyond a simple cataloging of data to explain the causality behind its properties and applications, offering field-proven insights for its synthesis, handling, and utilization in advanced chemical workflows.
Core Molecular Profile and Physicochemical Properties
This compound is a disubstituted pyridine ring, featuring a chlorine atom and an ethoxy group at positions that significantly influence its reactivity. The electron-withdrawing nature of the nitrogen atom and the chloro substituent makes the C2 and C6 positions susceptible to nucleophilic attack, a core feature of its chemical utility. The ethoxy group, an electron-donating group, modulates this reactivity and imparts distinct physical properties compared to its methoxy or unsubstituted analogues.
Structural and Physical Data Summary
The primary physical characteristics of this compound are summarized below. It is important to note that while some data is derived from experimental observations reported by chemical suppliers, other values, such as boiling point, are often computationally predicted and should be used as a reliable estimate pending experimental verification under specific laboratory conditions.
| Property | Value | Source(s) |
| CAS Number | 42144-78-5 | [1][2] |
| Molecular Formula | C₇H₈ClNO | [1][2] |
| Molecular Weight | 157.60 g/mol | [1] |
| Appearance | Colorless to pale yellow clear liquid | [2] |
| Boiling Point | 207.9 ± 20.0 °C (at 760 mmHg, Predicted) | [1][2] |
| Density | 1.17 - 1.2 g/cm³ (Predicted) | [1] |
| Refractive Index | ~1.512 - 1.519 (Predicted) | [1][2] |
| Flash Point | 79.6 ± 21.8 °C (Predicted) | [1] |
Solubility Profile
While specific quantitative solubility data is not widely published, based on its structure—a polar pyridine core with hydrophobic chloro and ethoxy substituents—a qualitative solubility profile can be inferred. It is expected to have low solubility in water but good solubility in common organic solvents.
-
Soluble in: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Ethanol, Dimethyl Sulfoxide (DMSO).
-
Insoluble/Slightly Soluble in: Water, Hexanes.
This solubility profile is critical for selecting appropriate solvent systems for reactions, extractions, and chromatographic purification. For instance, its solubility in DCM and insolubility in water make it amenable to standard aqueous workups.
Spectroscopic Characterization
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring, and two signals in the aliphatic region from the ethoxy group.
-
Aromatic Region (δ 6.5-7.8 ppm): The pyridine protons will appear as a set of coupled multiplets. The proton at C4 will likely be a triplet, coupled to the protons at C3 and C5. The protons at C3 and C5 will appear as doublets of doublets.
-
Ethoxy Group (δ 1.4-4.5 ppm): The methylene protons (-O-CH₂ -CH₃) are expected to appear as a quartet around δ 4.4 ppm, coupled to the methyl protons. The methyl protons (-O-CH₂-CH₃ ) will appear as a triplet around δ 1.4 ppm.
Predicted ¹³C NMR Spectroscopy
The carbon NMR spectrum is predicted to show seven distinct signals: five for the pyridine ring carbons and two for the ethoxy group carbons.
-
Pyridine Carbons (δ 110-165 ppm): The carbons attached to heteroatoms (C2 and C6) will be the most downfield shifted.
-
Ethoxy Carbons (δ 15-65 ppm): The methylene carbon (-O-CH₂ -CH₃) is expected around δ 62 ppm, while the methyl carbon (-O-CH₂-CH₃ ) will be significantly upfield, around δ 15 ppm.
Infrared (IR) Spectroscopy
Key vibrational modes expected in the IR spectrum provide functional group information.
-
~2850-3000 cm⁻¹: C-H stretching from the ethoxy group and aromatic ring.
-
~1580-1600 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring.
-
~1250-1300 cm⁻¹: Ar-O-C asymmetric stretching of the ether linkage.
-
~1030-1050 cm⁻¹: C-O stretching of the ether.
-
~700-800 cm⁻¹: C-Cl stretching.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 157. A characteristic isotopic peak ([M+2]⁺) at m/z 159, with an intensity approximately one-third of the molecular ion peak, would be a definitive indicator of the presence of a single chlorine atom.
Reactivity Profile and Synthetic Applications
The utility of this compound stems from its tailored electronic properties, making it a valuable intermediate in multi-step syntheses.
Nucleophilic Aromatic Substitution (SₙAr)
The primary mode of reactivity is Nucleophilic Aromatic Substitution (SₙAr), where the chloro group at the C2 position serves as an effective leaving group. The reaction is facilitated by the electron-deficient nature of the pyridine ring, which stabilizes the negatively charged intermediate (Meisenheimer complex).[3]
This reactivity allows for the introduction of a wide array of nucleophiles, including amines, thiols, and alkoxides, to generate diverse 2-substituted-6-ethoxypyridine libraries. Such reactions are fundamental in drug discovery for scaffold elaboration.[4]
Caption: General mechanism for SₙAr on this compound.
Electrophilic Aromatic Substitution: Nitration
While the pyridine ring is generally deactivated towards electrophilic substitution, forcing conditions can be used to introduce electrophiles. A notable example is the nitration at the C3 position, which is facilitated by the directing effects of the existing substituents. This reaction provides a pathway to 3-nitro-substituted pyridines, which are valuable precursors for further functionalization, such as reduction to an amino group.[5]
Experimental Protocols
The following protocols are provided as standardized procedures for the synthesis, reaction, and physical property determination of this compound.
Synthesis of this compound
This procedure outlines a standard method for synthesizing the title compound from 2,6-dichloropyridine.
Rationale: The greater reactivity of the C2/C6 positions on the pyridine ring allows for selective monosubstitution with an alkoxide under controlled conditions. Sodium ethoxide is a strong nucleophile that readily displaces one of the chloride leaving groups.
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, prepare a solution of sodium ethoxide by carefully adding sodium metal (1.0 eq) to anhydrous ethanol (sufficient volume to dissolve) under a nitrogen atmosphere.
-
Reaction Setup: Once all the sodium has reacted, add a solution of 2,6-dichloropyridine (1.0 eq) in anhydrous ethanol dropwise at room temperature.
-
Reaction Execution: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: After completion (typically 2-4 hours), cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Redissolve the residue in dichloromethane and wash with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The crude product can be purified by vacuum distillation to yield pure this compound.
Protocol for Nitration at the C3 Position
This protocol is adapted from established methods for the nitration of 2-chloro-6-alkoxypyridines.[5]
Rationale: A strong nitrating mixture (sulfuric acid and nitric acid) is required to overcome the deactivated nature of the pyridine ring. The reaction temperature must be carefully controlled to prevent runaway reactions and the formation of byproducts.
-
Preparation of Nitrating Mixture: In a flask cooled in an ice bath (0-5 °C), slowly add concentrated nitric acid (e.g., 97%) to a mixture of concentrated sulfuric acid and oleum (e.g., 24%). Maintain the temperature below 10 °C during the addition.
-
Substrate Addition: To this stirred, cold nitrating mixture, add this compound (1.0 eq) dropwise, ensuring the internal temperature does not exceed 40 °C.
-
Reaction: After the addition is complete, allow the mixture to stir and slowly warm to room temperature over several hours (e.g., 5 hours).
-
Quenching and Isolation: Carefully pour the reaction mixture onto crushed ice. The solid crude product will precipitate.
-
Purification: Collect the solid product by vacuum filtration. To remove acidic impurities, suspend the crude solid in a solution of potassium carbonate in water and stir for several hours. Filter the purified solid, wash with distilled water until neutral, and dry to obtain 2-Chloro-6-ethoxy-3-nitropyridine.
Determination of Physical Properties
The following diagram illustrates a general workflow for the experimental characterization of a liquid's physical properties.
Caption: Workflow for experimental determination of physical properties.
-
Boiling Point Determination (Simple Distillation): Place ~5-10 mL of the purified liquid in a small round-bottom flask with boiling chips.[6] Assemble a simple distillation apparatus with a thermometer positioned so the top of the bulb is level with the bottom of the side-arm of the distillation head.[6] Heat the flask gently. The boiling point is the temperature at which the vapor and liquid are in equilibrium, recorded as the stable temperature plateau observed on the thermometer during active distillation. Record the atmospheric pressure.
-
Density Measurement: Tare a clean, dry graduated cylinder on an analytical balance. Add a precise volume (e.g., 5.00 mL) of the liquid. Record the mass of the liquid and cylinder. The density is calculated by dividing the mass of the liquid by its volume (g/mL).[7] For higher accuracy, a pycnometer should be used.
-
Refractive Index Measurement: Ensure the prism of an Abbe or digital refractometer is clean. Calibrate the instrument with a standard of known refractive index (e.g., distilled water). Apply a few drops of the sample to the prism. View the scale and adjust until the dividing line is sharp and centered. Record the refractive index and the temperature at which the measurement was taken.
Safety and Handling
This compound should be handled with appropriate care in a well-ventilated fume hood. It is classified as an irritant and is harmful if swallowed.
-
Hazard Classifications: Acute toxicity, Oral (Category 4); Skin irritation (Category 2); Serious eye damage (Category 1); Specific target organ toxicity – single exposure (Category 3).
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Handling: Avoid breathing vapors. Keep away from heat and open flames. Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
- 1. 2-Chloro-6-methoxypyridine(17228-64-7) 1H NMR spectrum [chemicalbook.com]
- 2. Vibrational Spectral Study of 2-Chloro-6-Methoxy Pyridine – Oriental Journal of Chemistry [orientjchem.org]
- 3. spectrabase.com [spectrabase.com]
- 4. 2-Chloro-6-methoxypyridine | C6H6ClNO | CID 87009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chloro-6-methoxy-3-nitropyridine(38533-61-8) 1H NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. This compound [webbook.nist.gov]
An In-Depth Technical Guide to 2-Chloro-6-ethoxypyridine: Properties, Synthesis, and Applications in Drug Discovery
Introduction
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Their unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make them privileged scaffolds in drug design. Within this important class of heterocycles, 2-Chloro-6-ethoxypyridine emerges as a particularly versatile building block. The presence of two distinct functional handles—a reactive chloro group amenable to nucleophilic substitution and an ethoxy group that modulates solubility and steric properties—renders it a valuable intermediate for constructing complex molecular architectures. This guide provides a comprehensive technical overview of this compound, detailing its fundamental properties, a robust synthetic protocol, its applications in drug development, and essential safety guidelines for researchers and scientists.
Compound Identification and Core Properties
This compound is a colorless to pale yellow liquid. Its identity and fundamental physicochemical properties are summarized in the tables below.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| CAS Number | 42144-78-5[1] |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₈ClNO[1] |
| Molecular Weight | 157.60 g/mol [2] |
| SMILES | CCOC1=NC(=CC=C1)Cl |
| InChIKey | AMSLPXHLKHZWBJ-UHFFFAOYSA-N[3] |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | Clear liquid | [2] |
| Boiling Point | 207.9 ± 20.0 °C (Predicted) | [2] |
| Density | 1.17 g/cm³ | [2] |
| Refractive Index | 1.519 | [2] |
| Flash Point | 79.6 °C |[3] |
Synthesis and Mechanistic Insights
The most common and efficient synthesis of this compound involves the selective monosubstitution of 2,6-dichloropyridine. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyridine ring, being electron-deficient, is activated towards attack by nucleophiles, and the chlorine atoms are good leaving groups.
Causality of Experimental Design:
-
Starting Material: 2,6-Dichloropyridine is an inexpensive and readily available commercial starting material.[4]
-
Nucleophile: Sodium ethoxide is a strong nucleophile, readily prepared in situ from ethanol and a strong base like sodium hydride (NaH). Using a stoichiometric amount (or a slight excess) of the sodium salt of the alcohol is crucial to favor monosubstitution over the disubstituted product.
-
Solvent: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or 1,2-dimethoxyethane are ideal. They effectively solvate the sodium cation without interfering with the nucleophilicity of the ethoxide anion.
-
Temperature Control: The reaction is typically initiated at a low temperature (0 °C) during the addition of the base to control the exothermic deprotonation of ethanol and then allowed to proceed at room temperature or with gentle heating to ensure complete reaction.
Experimental Protocol: Synthesis from 2,6-Dichloropyridine
This protocol is based on established procedures for analogous substitutions on dihalopyridines and dihalopyrazines.[5]
-
Preparation of Nucleophile: To a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF, 10 mL per 10 mmol of 2,6-dichloropyridine). Add absolute ethanol (1.1 equivalents). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise to the stirred ethanol/THF solution. Caution: Hydrogen gas is evolved. Stir the resulting suspension at 0 °C for 30 minutes to ensure complete formation of sodium ethoxide.
-
Substrate Addition: Dissolve 2,6-dichloropyridine (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the sodium ethoxide suspension at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 16-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield this compound as a clear liquid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
The true value of this compound lies in its utility as a scaffold for building more complex, biologically active molecules. The chlorine at the 2-position is the primary site of reactivity, serving as an excellent leaving group for various transformations.
-
Cross-Coupling Reactions: The chloro-group can readily participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds. This is a powerful strategy for elaborating the pyridine core.
-
Nucleophilic Aromatic Substitution (SNAr): As demonstrated in its synthesis, the chloro group is susceptible to displacement by a wide range of nucleophiles, including amines, thiols, and alkoxides, allowing for the introduction of diverse functional groups.
The ethoxy group at the 6-position is generally more stable but plays a crucial role in modulating the electronic and physical properties of the molecule and its derivatives. It can influence binding interactions within a protein pocket and improve pharmacokinetic properties such as solubility and metabolic stability. While the closely related methoxy group is more common in literature, the principles are directly transferable.[6]
Logical Workflow: A Scaffold-Based Drug Discovery Campaign
This compound is an ideal starting point for a scaffold-based drug discovery program. A library of diverse analogues can be generated by leveraging the reactivity of the C2-chloro position. This workflow is a cornerstone of modern hit-to-lead optimization in pharmaceutical research.
References
- 1. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]
- 2. 2-Chloro-6-methoxypyridine(17228-64-7) 1H NMR [m.chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]
- 5. 2-CHLORO-6-METHOXYPYRAZINE synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
The Reactivity of 2-Chloro-6-ethoxypyridine with Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile 2-Chloro-6-ethoxypyridine Scaffold
This compound is a key heterocyclic building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its reactivity profile is dominated by the interplay of the electron-deficient pyridine ring, the activating effect of the ring nitrogen, and the presence of a good leaving group (chlorine) at an activated position (C2). This guide provides a comprehensive overview of the reactivity of this compound with a range of common nucleophiles, offering insights into reaction mechanisms, practical experimental protocols, and the factors governing reaction outcomes.
The strategic placement of the chloro and ethoxy groups imparts a unique reactivity to the molecule. The electron-withdrawing nature of the pyridine nitrogen makes the ring susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[1] The chlorine atom at the C2 position serves as a versatile handle for introducing a wide array of functional groups via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions. The ethoxy group at the C6 position, being an electron-donating group, can modulate the overall electron density of the ring and influence the regioselectivity of certain reactions.
This guide will delve into the two primary modes of reactivity for this compound: direct nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Part 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
The SNAr mechanism is the most common pathway for the reaction of this compound with a variety of nucleophiles. This two-step addition-elimination process is facilitated by the ability of the pyridine ring to stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[2]
The general mechanism involves the initial attack of the nucleophile at the C2 position, leading to the formation of a tetrahedral intermediate. The negative charge is delocalized onto the electronegative nitrogen atom, which is a key stabilizing factor. In the subsequent step, the leaving group (chloride) is eliminated, and the aromaticity of the pyridine ring is restored.
Reaction with Amine Nucleophiles
The reaction of this compound with primary and secondary amines is a robust method for the synthesis of 2-amino-6-ethoxypyridine derivatives. These reactions are typically carried out in the presence of a base to neutralize the HCl generated during the reaction.
Typical Reaction Conditions:
| Nucleophile | Solvent | Base | Temperature |
| Piperidine | Ethanol, Dioxane, or neat | Excess piperidine, K₂CO₃, or Et₃N | Reflux |
| Aniline | DMF, Toluene | K₂CO₃, Cs₂CO₃ | 80-120 °C |
Experimental Protocol: Synthesis of 2-Ethoxy-6-(piperidin-1-yl)pyridine
This protocol is adapted from procedures for similar 2-chloropyridine derivatives.[3][4]
Materials:
-
This compound (1.0 eq)
-
Piperidine (2.0-3.0 eq)
-
Potassium carbonate (1.5 eq)
-
Ethanol (5-10 mL per mmol of substrate)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound, ethanol, and potassium carbonate.
-
Add piperidine to the mixture.
-
Heat the reaction mixture to reflux and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired 2-ethoxy-6-(piperidin-1-yl)pyridine.
Reaction with Alkoxide Nucleophiles
Alkoxides, such as sodium ethoxide or sodium methoxide, readily displace the chloride in this compound to form the corresponding 2,6-dialkoxypyridines. These reactions are typically fast and high-yielding.
Experimental Protocol: Synthesis of 2,6-Diethoxypyridine
This protocol is based on the reaction of similar chloro-heterocycles with alkoxides.[5][6]
Materials:
-
This compound (1.0 eq)
-
Sodium ethoxide (1.5 eq)
-
Anhydrous ethanol (5-10 mL per mmol of substrate)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous ethanol.
-
Add sodium ethoxide portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours. The reaction can be gently heated (e.g., to 50 °C) to ensure completion. Monitor by TLC or GC-MS.
-
Once the reaction is complete, carefully quench the reaction with water.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude product.
-
Purify by column chromatography or distillation to yield pure 2,6-diethoxypyridine.
Reaction with Thiol Nucleophiles
Thiolates are excellent nucleophiles and react efficiently with this compound to provide 2-thioether-substituted pyridines. The thiolate is typically generated in situ by treating the corresponding thiol with a base.
Experimental Protocol: Synthesis of 2-Ethoxy-6-(phenylthio)pyridine
This procedure is analogous to the synthesis of similar aryl thioethers.
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq) or Sodium ethoxide (1.2 eq)
-
Anhydrous DMF or THF (5 mL per mmol of substrate)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DMF (or THF) and sodium hydride.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thiophenol to the suspension and stir until the evolution of hydrogen gas ceases.
-
Add a solution of this compound in a minimal amount of the reaction solvent to the freshly prepared sodium thiophenoxide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain 2-ethoxy-6-(phenylthio)pyridine.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
For less reactive nucleophiles or when milder reaction conditions are required, palladium-catalyzed cross-coupling reactions offer a powerful alternative to SNAr. The two most common and versatile methods for the functionalization of this compound are the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile method for the formation of C-N bonds.[1][7][8][9] It allows for the coupling of a wide range of amines, including those that are poor nucleophiles under SNAr conditions, with aryl halides. The reaction is catalyzed by a palladium complex, typically formed in situ from a palladium precursor and a phosphine ligand, in the presence of a base.
General Reaction Scheme:
Figure 1. General scheme for the Buchwald-Hartwig amination of this compound.
Experimental Protocol: Buchwald-Hartwig Amination with Aniline
This is a general procedure that can be adapted for various amines.[7][10]
Materials:
-
This compound (1.0 eq)
-
Aniline (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)
-
A suitable phosphine ligand (e.g., XPhos, SPhos, 0.04 eq)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Anhydrous toluene or dioxane (5-10 mL per mmol of substrate)
Procedure:
-
In an oven-dried Schlenk tube, combine this compound, the phosphine ligand, and sodium tert-butoxide.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add Pd₂(dba)₃ to the tube under a positive pressure of argon.
-
Add anhydrous toluene (or dioxane) and aniline via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds.[11][12] It involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. This reaction is highly tolerant of a wide range of functional groups.
General Reaction Scheme:
Figure 2. General scheme for the Suzuki-Miyaura coupling of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
This is a representative procedure for the arylation of this compound.[13][14]
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq)
-
Potassium carbonate (2.0 eq)
-
1,4-Dioxane and water (e.g., 4:1 mixture)
Procedure:
-
To a round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Add the 1,4-dioxane/water solvent mixture.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add Pd(dppf)Cl₂ to the reaction mixture under an inert atmosphere.
-
Heat the mixture to reflux (typically 80-100 °C) and stir for 6-18 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired 2-ethoxy-6-phenylpyridine.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its reactivity is primarily governed by the principles of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. By understanding the underlying mechanisms and having access to robust experimental protocols, researchers can effectively utilize this scaffold to construct a diverse array of complex molecules for applications in drug discovery and materials science. The choice between SNAr and cross-coupling methodologies will depend on the nature of the nucleophile, the desired reaction conditions, and the functional group tolerance required for the specific synthetic target.
References
- 1. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 2. WO2007018325A1 - N-phenyl-2-pyrimidine-amine derivatives and process for the preparation thereof - Google Patents [patents.google.com]
- 3. US4959475A - Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide - Google Patents [patents.google.com]
- 4. EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide - Google Patents [patents.google.com]
- 5. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
A Technical Guide to the Spectroscopic Characterization of 2-Chloro-6-ethoxypyridine
This document provides an in-depth technical guide to the spectroscopic analysis of 2-Chloro-6-ethoxypyridine (CAS No: 42144-78-5), a key intermediate in pharmaceutical and agrochemical synthesis.[1] The following sections detail the principles, experimental protocols, and expert interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of this molecule's structural properties.
Molecular Structure and Spectroscopic Implications
Understanding the molecular architecture of this compound is fundamental to interpreting its spectroscopic output. The molecule consists of a pyridine ring substituted at the C2 and C6 positions with a chloro and an ethoxy group, respectively.
The electronegative nitrogen atom and the chlorine atom withdraw electron density from the ring, while the ethoxy group acts as an electron-donating group through resonance. This interplay of electronic effects creates a distinct chemical environment for each atom, which is directly interrogated by spectroscopic techniques.
References
Solubility of 2-Chloro-6-ethoxypyridine in common organic solvents
An In-depth Technical Guide to the Solubility of 2-Chloro-6-ethoxypyridine in Common Organic Solvents
Authored by a Senior Application Scientist
This guide provides a detailed exploration into the solubility characteristics of this compound, a heterocyclic compound of significant interest in synthetic chemistry and pharmaceutical development. Given the scarcity of publicly available quantitative solubility data for this specific compound, this document focuses on its physicochemical properties, predicted solubility based on chemical principles, and robust experimental protocols for determining its solubility with high accuracy. This approach empowers researchers to generate reliable data tailored to their specific applications.
Introduction to this compound
This compound is a substituted pyridine derivative. The pyridine ring is a fundamental scaffold in many biologically active molecules, and its derivatives are integral to the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1] Understanding the solubility of intermediates like this compound is paramount for optimizing reaction conditions, designing efficient purification strategies (such as crystallization and chromatography), and developing formulations. Solubility dictates the choice of solvent, reaction concentration, and ultimately, the yield and purity of the final product.
The structure of this compound, featuring a moderately polar pyridine ring, an electronegative chloro group, and a flexible ethoxy group, suggests a nuanced solubility profile that will be explored in this guide.
Physicochemical Properties
A compound's solubility is fundamentally governed by its physical and chemical properties.[2] The key properties of this compound are summarized below.
| Property | Value | Source |
| Chemical Formula | C₇H₈ClNO | [3] |
| Molecular Weight | 157.6 g/mol | [3] |
| Appearance | Clear Liquid | [3] |
| Boiling Point | 207.9 ± 20.0 °C (Predicted) | [3] |
| Density | 1.17 g/mL | [3] |
| Refractive Index | 1.5190 | [3] |
| CAS Number | 42144-78-5 | [3] |
The presence of the nitrogen atom in the pyridine ring and the oxygen of the ethoxy group allows for potential hydrogen bonding with protic solvents, while the chlorosubstituent and the overall molecular structure contribute to its polarity.[4]
Predicted Solubility Profile
Based on the principle of "like dissolves like," we can predict the qualitative solubility of this compound in various common organic solvents.[5] The moderate polarity of the molecule suggests it will be most soluble in solvents of similar polarity.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble to Very Soluble | The hydroxyl group of the alcohols can act as a hydrogen bond donor to the nitrogen and oxygen atoms of the solute. |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | The dipole-dipole interactions between the polar solvent and the polar solute are expected to be strong, leading to good solvation. |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Slightly Soluble to Soluble | While the molecule has polar features, the hydrocarbon portions and the chloro group allow for some interaction with non-polar solvents through London dispersion forces. Solubility in diethyl ether is expected to be higher than in alkanes due to its slight polarity. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble to Very Soluble | The polarity and chemical nature of these solvents are very similar to the solute, which should result in high solubility. |
Experimental Determination of Solubility
For precise quantitative data, experimental determination is essential. The following are two robust, self-validating protocols for measuring the solubility of a solid compound like this compound in an organic solvent.
Gravimetric Method
The gravimetric method is a fundamental and highly accurate technique for determining solubility.[6] It relies on the direct measurement of the mass of the solute dissolved in a known mass or volume of the solvent in a saturated solution.[2][7]
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume (e.g., 10 mL) of the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath is recommended.
-
-
Phase Separation:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-heated or ambient-temperature pipette to avoid premature crystallization.
-
Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, dry container (e.g., an evaporating dish or a vial).[8]
-
-
Solvent Evaporation and Mass Determination:
-
Weigh the container with the filtered saturated solution.
-
Carefully evaporate the solvent under reduced pressure (using a rotary evaporator) or in a fume hood at a temperature well below the boiling point of the solute.
-
Once the solvent is completely removed, dry the container with the solid residue in a vacuum oven until a constant weight is achieved.
-
Cool the container in a desiccator and weigh it accurately.
-
-
Calculation:
-
Mass of solute = (Weight of container with dry solute) - (Weight of empty container)
-
Mass of solvent = (Weight of container with solution) - (Weight of container with dry solute)
-
Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) x 100
-
Caption: Workflow for Gravimetric Solubility Determination.
UV-Vis Spectroscopic Method
This method is applicable if this compound exhibits absorbance in the UV-visible spectrum and the chosen solvent is transparent in that region.[9] It is a high-throughput method that determines the concentration of the solute in a saturated solution.[10][11]
-
Preparation of Calibration Curve:
-
Prepare a stock solution of this compound of a precisely known concentration in the chosen solvent.
-
Perform a series of accurate serial dilutions to create a set of standard solutions with at least five different concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law. Determine the equation of the line (y = mx + c).
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution and filter it as described in the gravimetric method (steps 1 and 2).
-
Accurately dilute a small aliquot of the filtered saturated solution with the solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at the same λmax.
-
-
Calculation:
-
Use the equation from the calibration curve to calculate the concentration of the diluted solution.
-
Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility.
-
Caption: Workflow for UV-Vis Spectroscopic Solubility Determination.
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: The solubility of most solid compounds in organic solvents increases with temperature. This is because the dissolution process is often endothermic, meaning it consumes heat. For crystallization purposes, it is crucial to determine the solubility at different temperatures to optimize yield.
-
Solvent Polarity and Intermolecular Forces: As discussed, the best solvents will have a polarity and hydrogen bonding capability that closely matches the solute. The interplay of dipole-dipole forces, London dispersion forces, and potential hydrogen bonding between this compound and the solvent molecules governs the dissolution process.[4]
-
Purity of Solute and Solvent: Impurities in either the solute or the solvent can affect the measured solubility. The presence of water in organic solvents, for instance, can significantly alter the solubility of polar compounds.
Conclusion
While specific quantitative solubility data for this compound is not widely published, a strong predictive understanding can be derived from its physicochemical properties and the principles of chemical interactions. For researchers and drug development professionals requiring precise data, the detailed gravimetric and spectroscopic protocols provided in this guide offer a reliable framework for in-house determination. This foundational data is critical for the successful design and optimization of synthetic and purification processes involving this versatile chemical intermediate.
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. pharmajournal.net [pharmajournal.net]
- 3. This compound CAS#: 42144-78-5 [m.chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. youtube.com [youtube.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. Gravimetric Analysis [wiredchemist.com]
- 9. scirp.org [scirp.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Chloro-6-ethoxypyridine as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterocyclic compounds are foundational to the fields of medicinal chemistry and materials science, with pyridine derivatives being particularly prominent in a vast array of biologically active molecules.[1] Among the diverse portfolio of pyridine-based building blocks, 2-Chloro-6-ethoxypyridine (CAS No: 42144-78-5) has emerged as a highly versatile and valuable intermediate.[2] Its unique substitution pattern, featuring a reactive chlorine atom and a modifiable ethoxy group on an electron-deficient pyridine core, offers synthetic chemists a powerful tool for the construction of complex molecular architectures.
This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound. We will delve into the core principles governing its utility in key synthetic transformations and present practical insights to empower researchers in leveraging this building block for the development of novel pharmaceuticals, agrochemicals, and functional materials.[3]
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe utilization in the laboratory.
| Property | Value | Reference |
| CAS Number | 42144-78-5 | [2] |
| Molecular Formula | C₇H₈ClNO | [2] |
| Molecular Weight | 157.60 g/mol | [2] |
| Appearance | Colorless to light yellow/orange clear liquid | |
| Boiling Point | 207.9 ± 20.0 °C (Predicted) | [2] |
| Density | 1.17 g/cm³ | [2] |
| Refractive Index | 1.512 | [2] |
| Flash Point | 79.6 °C | [2] |
Safety Information:
Precautionary Measures:
-
Always handle in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Core Reactivity and Synthetic Strategy
The synthetic utility of this compound stems from the distinct reactivity of its substituents and the electronic nature of the pyridine ring. The electron-withdrawing effect of the nitrogen atom renders the pyridine ring electron-deficient, particularly at the 2- and 6-positions, making them susceptible to nucleophilic attack. The chlorine atom at the 2-position serves as a versatile leaving group in both transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr).[6][7] The ethoxy group at the 6-position, while generally more stable, can also be a site for chemical modification.
Key Synthetic Transformations
This compound is a competent substrate in a variety of powerful bond-forming reactions. The following sections provide an overview of the most significant transformations, including mechanistic insights and representative experimental protocols.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. For this compound, this reaction provides a direct route to 2-aryl-6-ethoxypyridines, which are common scaffolds in medicinal chemistry.
Mechanism: The catalytic cycle typically involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of this compound to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium center, displacing the halide. This step is facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst.
Representative Experimental Protocol: Synthesis of 2-Ethoxy-6-phenylpyridine
To a flame-dried Schlenk flask are added this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and a suitable base such as potassium carbonate (2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. A palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol), is then added. Degassed solvent (e.g., a mixture of toluene and water) is introduced via syringe. The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS). Upon cooling, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-ethoxy-6-phenylpyridine.[8]
| Component | Examples |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a phosphine ligand |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, providing a powerful method for the synthesis of arylamines.[9][10] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.
Mechanism: The catalytic cycle is similar to that of the Suzuki coupling and involves:
-
Oxidative Addition: Insertion of the Pd(0) catalyst into the C-Cl bond.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium amide complex.
-
Reductive Elimination: The aryl and amino groups couple to form the C-N bond and regenerate the Pd(0) catalyst.[11]
Representative Experimental Protocol: Synthesis of N-(6-Ethoxypyridin-2-yl)morpholine
In a nitrogen-filled glovebox, a vial is charged with this compound (1.0 mmol), morpholine (1.2 mmol), a palladium precatalyst such as Pd₂(dba)₃ (0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol), and a strong base like sodium tert-butoxide (1.4 mmol). Anhydrous toluene is added as the solvent. The vial is sealed and heated to 100 °C with vigorous stirring for the appropriate time (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered through a pad of celite, and concentrated. The residue is purified by flash column chromatography to yield the desired product.[12]
| Component | Examples |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | XPhos, SPhos, RuPhos, BINAP, dppf |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, which is instrumental for the synthesis of substituted alkynes.[1][13] This reaction enables the introduction of an alkynyl moiety at the 2-position of the pyridine ring.
Mechanism: The reaction proceeds through two interconnected catalytic cycles:
-
Palladium Cycle: Similar to the Suzuki and Buchwald-Hartwig reactions, it involves oxidative addition of the C-Cl bond to Pd(0), followed by transmetalation and reductive elimination.
-
Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper acetylide, which is the active nucleophile that participates in the transmetalation step with the palladium complex.[1]
Representative Experimental Protocol: Synthesis of 2-Ethoxy-6-(phenylethynyl)pyridine
To a solution of this compound (1.0 mmol) and phenylacetylene (1.1 mmol) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine, are added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol) and a copper(I) co-catalyst (e.g., CuI, 0.05 mmol). The reaction mixture is stirred at room temperature or gently heated under an inert atmosphere until completion. The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to give 2-ethoxy-6-(phenylethynyl)pyridine.[14]
| Component | Examples |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ |
| Copper(I) Co-catalyst | CuI |
| Base/Solvent | Triethylamine, Diisopropylamine |
Nucleophilic Aromatic Substitution (SNAr)
In addition to transition-metal-catalyzed reactions, the electron-deficient nature of the pyridine ring in this compound facilitates nucleophilic aromatic substitution (SNAr).[6][7] This pathway is particularly effective with strong nucleophiles such as alkoxides, thiolates, and certain amines.
Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion.[15]
Representative Experimental Protocol: Reaction with a Secondary Amine
This compound (1.0 mmol) and a secondary amine such as piperidine (1.5 mmol) are dissolved in a suitable solvent like DMSO or NMP. A base, if necessary (e.g., K₂CO₃, 2.0 mmol), is added. The mixture is heated to an elevated temperature (e.g., 100-150 °C) and stirred for several hours. After cooling, the reaction is diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The product is then purified by chromatography.[16]
Applications in Pharmaceutical and Agrochemical Synthesis
The substituted pyridine motif is a privileged structure in numerous marketed drugs and agrochemicals due to its ability to engage in favorable interactions with biological targets and its metabolic stability. This compound serves as a key precursor for the synthesis of a wide range of these complex molecules.[3][17]
For instance, the 2-amino-6-alkoxypyridine core, readily accessible from this compound via Buchwald-Hartwig amination or SNAr, is a common feature in various kinase inhibitors and other therapeutic agents. Similarly, the 2-aryl-6-alkoxypyridine scaffold, synthesized through Suzuki-Miyaura coupling, is present in a number of compounds with diverse biological activities. The ability to introduce a variety of substituents at the 2-position through the reactions discussed above makes this compound a highly valuable and strategic building block for discovery and process chemistry.
Conclusion
This compound is a versatile and reactive building block with broad applicability in modern organic synthesis. Its capacity to undergo a range of C-C and C-N bond-forming reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as nucleophilic aromatic substitutions, makes it an indispensable tool for the construction of complex, highly functionalized pyridine derivatives. The principles and protocols outlined in this guide are intended to provide a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors, accelerating the discovery and development of new molecules with significant potential in medicine and agriculture.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. rsc.org [rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. Frontiers | 2-Methyl-6-(phenylethynyl) pyridine (MPEP) reverses maze learning and PSD-95 deficits in Fmr1 knock-out mice [frontiersin.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Methoxyphenylethynyl, methoxypyridylethynyl and phenylethynyl derivatives of pyridine: synthesis, radiolabeling and evaluation of new PET ligands for metabotropic glutamate subtype 5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. rsc.org [rsc.org]
- 13. ijnc.ir [ijnc.ir]
- 14. researchgate.net [researchgate.net]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. nbinno.com [nbinno.com]
A Technical Guide to the Regioselective Nitration of 2-Chloro-6-ethoxypyridine
Abstract
The synthesis of 2-chloro-6-ethoxy-3-nitropyridine is a pivotal step in the development of numerous pharmaceutical compounds. As a highly functionalized intermediate, the precise introduction of a nitro group onto the 2-chloro-6-ethoxypyridine scaffold is of paramount importance. This guide provides an in-depth analysis of the reaction conditions for this transformation, grounded in mechanistic principles and supported by field-proven protocols. We will explore the challenges inherent in the electrophilic substitution of pyridine rings, detail optimized reaction methodologies for maximizing yield and regioselectivity, and present a validated, step-by-step protocol for laboratory and scale-up applications. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.
Introduction: The Strategic Importance of Nitrated Pyridines
Nitrated pyridine derivatives are foundational building blocks in medicinal chemistry. The nitro group, a versatile functional handle, can be readily reduced to an amine, which in turn serves as a nucleophile for constructing a wide array of more complex molecular architectures.[1] Specifically, 2-chloro-6-ethoxy-3-nitropyridine is a key precursor for active pharmaceutical ingredients (APIs). The strategic placement of the nitro group at the 3-position is often critical for the final compound's biological activity.
However, the nitration of pyridine rings is notoriously challenging. The lone pair of electrons on the pyridine nitrogen atom makes it basic, leading to protonation under the strongly acidic conditions required for nitration.[2] This forms a pyridinium cation, which strongly deactivates the ring towards electrophilic aromatic substitution (SEAr), making the reaction sluggish and often requiring harsh conditions.[2][3] This guide elucidates the methods developed to overcome these challenges and achieve a highly regioselective and efficient synthesis.
Mechanistic Rationale and Regioselectivity
The nitration of this compound is an electrophilic aromatic substitution reaction. The success of the synthesis hinges on controlling the regiochemical outcome, which is dictated by the electronic effects of the three key features of the substrate: the deactivating pyridine nitrogen and the two substituents, an ethoxy group and a chlorine atom.
Generation of the Electrophile
The active electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of a strong nitric acid source with concentrated sulfuric acid. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a water molecule to form the highly reactive nitronium ion.[4][5]
Directing Effects and Control of Regioselectivity
The pyridine ring itself is electron-deficient. Under strong acid conditions, the nitrogen is protonated, further deactivating the ring to electrophilic attack. The positions of substitution are governed by the existing substituents:
-
6-Ethoxy Group (-OEt): A strongly activating, ortho, para-directing group due to the resonance donation of its oxygen lone pairs. It directs incoming electrophiles to the 3- and 5-positions.
-
2-Chloro Group (-Cl): A deactivating group due to its inductive electron withdrawal, but it is also ortho, para-directing through resonance. It directs incoming electrophiles to the 3- and 5-positions.
Both substituents cooperatively direct the incoming nitronium ion to the 3- and 5-positions. While both isomers are formed, the 3-nitro product is typically the major isomer. A critical factor in maximizing the yield of the desired 3-nitro isomer is the order of addition . Adding the this compound substrate to the pre-formed mixed acid solution leads to a higher ratio of the 3-nitro isomer. Conversely, adding the mixed acid to the substrate results in the formation of more of the 2-chloro-6-ethoxy-5-nitropyridine isomer, which is very difficult to separate by conventional crystallization.[6]
Comparative Analysis of Reaction Conditions
Several methods for the nitration of this compound and analogous structures have been reported, primarily relying on mixed acid conditions. The key variables are the composition of the nitrating mixture, temperature, and reaction time.
| Nitrating Agent | Acid / Solvent | Temperature (°C) | Time (h) | Key Outcome / Notes | Reference |
| 97% Nitric Acid | Conc. H₂SO₄ / 24% Oleum | 20 to 40 | 5 | High yield of 3-nitro isomer. Method specifies adding substrate to acid. Includes an alkaline wash for purification. | [6] |
| Fuming Nitric Acid | Conc. H₂SO₄ | 0, then allowed to rise to 20 | 3 + 3 | Good yield (80.3%) but with significant impurities (84.5% purity) before specialized purification. | [6] |
| Conc. Nitric Acid | Conc. H₂SO₄ | < 50, then 100-105 | 5 | Conditions for the analogous 2,6-dichloropyridine. Demonstrates the need for high temperatures for less activated substrates. | [7] |
| Potassium Nitrate | Conc. H₂SO₄ | 120 | 10 | Alternative nitrating agent for 2,6-dichloropyridine, requiring high temperature and long reaction time. | [8] |
The data clearly indicates that a potent nitrating system (e.g., involving oleum or fuming nitric acid) is necessary to achieve efficient conversion. Temperature control is critical, with initial cooling followed by a controlled reaction phase at a moderately elevated temperature appearing optimal.
Validated Experimental Protocol
The following protocol is based on an optimized procedure designed to maximize the yield of the 3-nitro isomer and facilitate purification by chemically removing the undesired 5-nitro isomer.[6]
Materials and Reagents
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Oleum (24% SO₃)
-
Nitric Acid (97%)
-
Potassium Carbonate (K₂CO₃)
-
Deionized Water
-
Ice
Step-by-Step Procedure
-
Preparation of the Nitrating Mixture: In a reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, carefully combine concentrated sulfuric acid (190 mL), 24% oleum (190 mL), and 97% nitric acid (100 mL). Cool the mixture in an ice/water bath.
-
Scientist's Note: The use of oleum increases the concentration of the active electrophile, NO₂⁺, which is essential for overcoming the deactivated nature of the protonated pyridine ring.
-
-
Addition of Substrate: To the vigorously stirred, cold nitrating mixture, add this compound (157.6 g, 1.0 mol) portion-wise or via an addition funnel over approximately 45 minutes.
-
Critical Control Point: The internal temperature of the reaction mixture must be carefully maintained between 20°C and 40°C using external cooling. This temperature range provides a balance between a sufficient reaction rate and the minimization of side-product formation. Adding the substrate to the acid is crucial for regioselectivity.[6]
-
-
Reaction Period: Once the addition is complete, continue stirring the mixture for an additional 5 hours, allowing the temperature to slowly adjust to room temperature.
-
Isolation of Crude Product: Cool the reaction mixture to 0°C. The solid product will precipitate. Collect the crude solid by suction filtration through a glass frit.
-
Scientist's Note: Do not wash with water at this stage. The crude product contains the desired 3-nitro isomer along with the 5-nitro isomer and residual acid.
-
-
Purification via Alkaline Wash: Transfer the entire crude solid cake to a separate vessel. Prepare a solution of potassium carbonate (100 g) in deionized water (250 mL). Add this solution to the crude product to form a suspension.
-
Trustworthiness Pillar: This step is the key to achieving high purity. The alkaline solution selectively reacts with or solubilizes the undesired 5-nitro isomer and neutralizes trapped acid, obviating the need for multiple, yield-reducing recrystallizations.[6]
-
-
Final Isolation and Drying: Stir the aqueous suspension at 30°C for 3 hours. Filter the purified solid product, wash it thoroughly with water until the filtrate is neutral, and dry the product at 40°C to a constant weight.
Conclusion
The successful nitration of this compound is a process that demands careful control over reaction parameters to ensure high regioselectivity and product purity. By employing a potent mixed-acid system, maintaining a specific temperature range, and, most critically, adhering to the correct order of reagent addition, the formation of the desired 2-chloro-6-ethoxy-3-nitropyridine can be maximized. Furthermore, the integration of a simple but highly effective alkaline wash into the work-up procedure provides a robust and scalable method for producing high-purity material, suitable for downstream applications in pharmaceutical development. This guide provides the fundamental principles and a practical, validated protocol to empower researchers to confidently perform this important transformation.
References
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]
- 7. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 8. 2,6-Dichloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to Electrophilic Substitution on the 2-Ethoxypyridine Ring
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of electrophilic substitution reactions on the 2-ethoxypyridine ring. As a molecule of significant interest in medicinal chemistry and materials science, understanding its reactivity is paramount for the rational design and synthesis of novel compounds. This document moves beyond a simple recitation of facts to explain the underlying electronic principles and provide practical, field-tested insights into conducting these transformations.
Electronic Landscape of the 2-Ethoxypyridine Ring: A Duality of Effects
The reactivity of the 2-ethoxypyridine ring in electrophilic aromatic substitution (SEAr) is governed by a delicate interplay between the activating effect of the 2-ethoxy group and the deactivating influence of the pyridine nitrogen.
-
The Activating Ethoxy Group: The oxygen atom of the ethoxy group possesses lone pairs of electrons that can be delocalized into the pyridine ring through resonance (+M effect). This increases the electron density of the ring, making it more susceptible to attack by electrophiles. This activating effect is most pronounced at the ortho (position 3) and para (position 5) positions.
-
The Deactivating Pyridine Nitrogen: The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, exerting an electron-withdrawing inductive effect (-I effect). This effect reduces the overall electron density of the ring, making it less reactive towards electrophiles compared to benzene. Furthermore, under the acidic conditions often required for electrophilic substitution, the pyridine nitrogen can be protonated, further increasing its electron-withdrawing capacity and deactivating the ring.
The net result of these opposing forces is a pyridine ring that is activated towards electrophilic attack relative to unsubstituted pyridine, with a strong preference for substitution at the 3- and 5-positions. The precise regiochemical outcome depends on the specific electrophile and reaction conditions.
"2-Ethoxypyridine" [shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Ethoxy_Group" [label="2-Ethoxy Group\n(+M, -I)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Pyridine_Nitrogen" [label="Pyridine Nitrogen\n(-I)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Position_3" [label="Position 3\n(ortho)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Position_5" [label="Position 5\n(para)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
"2-Ethoxypyridine" -> "Ethoxy_Group" [label=" Activating"]; "2-Ethoxypyridine" -> "Pyridine_Nitrogen" [label=" Deactivating"]; "Ethoxy_Group" -> "Position_3" [label=" Directs to"]; "Ethoxy_Group" -> "Position_5" [label=" Directs to"]; }
Directing effects on the 2-ethoxypyridine ring.
Key Electrophilic Substitution Reactions and Protocols
This section details common electrophilic substitution reactions on the 2-ethoxypyridine ring, providing both mechanistic insights and practical experimental protocols.
Halogenation
Halogenation of 2-ethoxypyridine typically proceeds with good regioselectivity, favoring substitution at the 5-position.
Mechanism: The reaction proceeds through the formation of a Wheland intermediate (sigma complex). The stability of this intermediate determines the regioselectivity. Attack at the 5-position allows for resonance stabilization of the positive charge by the ethoxy group without placing a positive charge on the adjacent electronegative nitrogen.
Experimental Protocol: Synthesis of 5-Bromo-2-ethoxypyridine
This protocol is adapted from established procedures for the synthesis of similar compounds.
Materials:
-
2-Ethoxypyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Stirring apparatus
-
Reaction vessel with reflux condenser
-
Standard workup and purification equipment
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-ethoxypyridine (1.0 eq) in anhydrous acetonitrile.
-
Add N-Bromosuccinimide (1.05 eq) to the solution in one portion.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-bromo-2-ethoxypyridine.
| Reactant | Molar Eq. |
| 2-Ethoxypyridine | 1.0 |
| N-Bromosuccinimide (NBS) | 1.05 |
Nitration
Nitration of 2-ethoxypyridine can be a more complex reaction, with the potential for the formation of both 3-nitro and 5-nitro isomers. The regioselectivity is highly dependent on the reaction conditions. The synthesis of 2-ethoxy-5-nitropyridine has been reported.[1][2]
Mechanism: The nitronium ion (NO2+), generated from a mixture of nitric acid and sulfuric acid, acts as the electrophile. The attack on the pyridine ring follows a similar mechanism to halogenation, with the stability of the Wheland intermediate dictating the position of substitution.
Experimental Protocol: Synthesis of 2-Ethoxy-5-nitropyridine
This protocol describes a general method for the synthesis of 2-ethoxy-5-nitropyridine.[1][2]
Materials:
-
2-Ethoxypyridine
-
Concentrated Nitric Acid
-
Concentrated Sulfuric Acid
-
Ice bath
-
Stirring apparatus
-
Standard workup and purification equipment
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add 2-ethoxypyridine to the cold sulfuric acid while maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 2-ethoxypyridine in sulfuric acid, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature) and monitor by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium carbonate or ammonium hydroxide) until the pH is neutral or slightly basic.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2-ethoxy-5-nitropyridine.[1][2]
| Reactant | Role |
| 2-Ethoxypyridine | Substrate |
| Concentrated Nitric Acid | Nitrating Agent |
| Concentrated Sulfuric Acid | Catalyst/Dehydrating Agent |
Sulfonation
Direct sulfonation of pyridine and its derivatives is notoriously difficult, often requiring harsh conditions such as fuming sulfuric acid (oleum) at high temperatures, and may require a catalyst like mercury(II) sulfate.[3][4] The electron-withdrawing nature of the pyridine ring, even with an activating group, makes it resistant to sulfonation.
Challenges and Considerations:
-
Harsh Conditions: The high temperatures and corrosive nature of oleum can lead to degradation of the starting material and product.[3]
-
Catalyst Toxicity: The use of mercury salts as catalysts poses significant environmental and health risks.[3]
-
Regioselectivity: While substitution is generally expected at the 3- or 5-position, the harsh conditions can lead to a mixture of isomers and other byproducts.
Alternative Approaches:
Given the challenges of direct sulfonation, alternative strategies are often employed. One such approach involves the use of a pre-formed sulfonating agent under milder conditions. For instance, the reaction of pyridine with sulfur trioxide in an inert solvent can form a pyridine-sulfur trioxide complex, which can then rearrange to the sulfonic acid upon heating.
Experimental Protocol: General Procedure for Sulfonation of Pyridine Derivatives
This is a generalized procedure and requires significant optimization for 2-ethoxypyridine.
Materials:
-
2-Ethoxypyridine
-
Fuming Sulfuric Acid (Oleum)
-
Mercury(II) sulfate (optional, use with extreme caution )
-
High-temperature reaction setup with mechanical stirring
-
Standard workup and purification equipment
Procedure:
-
Caution: This reaction should only be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
In a robust reaction vessel, carefully add fuming sulfuric acid.
-
Slowly and cautiously add 2-ethoxypyridine to the oleum with vigorous stirring and cooling.
-
If used, add a catalytic amount of mercury(II) sulfate.
-
Heat the reaction mixture to a high temperature (e.g., 220-240 °C) for several hours.
-
Monitor the reaction by taking aliquots and analyzing them (e.g., by HPLC after careful quenching and derivatization).
-
After completion, cool the reaction mixture to room temperature.
-
Very carefully pour the mixture onto a large amount of crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., calcium carbonate or sodium hydroxide) to precipitate the sulfonic acid as a salt.
-
Isolate the product by filtration and purify by recrystallization.
subgraph "cluster_reaction" { label="Reaction"; style="filled"; color="#F1F3F4";
}
subgraph "cluster_workup" { label="Workup & Isolation"; style="filled"; color="#F1F3F4";
} }
General workflow for the sulfonation of pyridine derivatives.
Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation reactions are generally not successful on pyridine.[5][6] The lone pair of electrons on the nitrogen atom acts as a Lewis base and coordinates strongly with the Lewis acid catalyst (e.g., AlCl3) required for the reaction.[5] This coordination deactivates the ring to an even greater extent than protonation and prevents the catalyst from activating the electrophile.
While the activating ethoxy group on 2-ethoxypyridine may slightly counteract this deactivation, it is generally insufficient to promote a standard Friedel-Crafts reaction. Researchers seeking to introduce alkyl or acyl groups onto the 2-ethoxypyridine ring should consider alternative synthetic strategies, such as:
-
Metal-halogen exchange on a halogenated 2-ethoxypyridine followed by quenching with an appropriate electrophile.
-
Directed ortho-metalation (DoM) strategies, although the directing group ability of the 2-ethoxy group in pyridine may be complex.
-
Cross-coupling reactions (e.g., Suzuki, Stille, or Negishi coupling) using a pre-functionalized 2-ethoxypyridine.
Summary and Outlook
Electrophilic substitution on the 2-ethoxypyridine ring is a feasible but nuanced process. The interplay of the activating ethoxy group and the deactivating pyridine nitrogen directs electrophiles primarily to the 3- and 5-positions. While halogenation and nitration can be achieved with reasonable success, sulfonation requires harsh conditions, and Friedel-Crafts reactions are generally not viable.
For drug development professionals and synthetic chemists, a thorough understanding of these reactivity patterns is crucial for the successful design of synthetic routes to novel 2-ethoxypyridine derivatives. Future research may focus on the development of milder and more selective methods for the functionalization of this important heterocyclic scaffold, particularly for challenging transformations like sulfonation and C-C bond formation.
References
Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Coupling of 2-Chloro-6-ethoxypyridine with Arylboronic Acids
Introduction: The Strategic Importance of 2-Aryl-6-ethoxypyridine Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction is particularly vital in the construction of biaryl and heteroaryl-aryl motifs, which are privileged structures in medicinal chemistry, agrochemicals, and materials science.[1][3] The 2-aryl-6-ethoxypyridine core, specifically, is a valuable scaffold in drug discovery, offering a synthetically versatile platform for generating libraries of novel compounds.
This guide provides an in-depth technical overview and actionable protocols for the Suzuki-Miyaura coupling of 2-chloro-6-ethoxypyridine with a range of arylboronic acids. We will delve into the mechanistic underpinnings, catalyst system selection, protocol optimization, and troubleshooting common challenges associated with this specific transformation.
The Challenge: Overcoming the Inertness of 2-Chloropyridines
While the Suzuki-Miyaura reaction is broadly applicable, the use of heteroaryl chlorides, particularly 2-chloropyridines, presents distinct challenges.
-
C-Cl Bond Activation: The carbon-chlorine bond is significantly stronger and less polar than its carbon-bromine or carbon-iodine counterparts. Consequently, the rate-limiting oxidative addition step of the catalytic cycle requires a highly active palladium catalyst to proceed efficiently.[4][5] Standard catalysts like Pd(PPh₃)₄ are often ineffective for these substrates.[4]
-
Catalyst Inhibition (The "2-Pyridyl Problem"): The lone pair of electrons on the pyridine nitrogen, being in proximity to the reaction center, can coordinate to the palladium catalyst.[6][7] This coordination can sequester the active catalytic species, leading to catalyst inhibition or deactivation and resulting in low yields or failed reactions.[4][7]
-
Electronic Effects: The presence of the electron-donating ethoxy group at the 6-position of the pyridine ring further increases the electron density at the C2 position. This effect can make the oxidative addition of the C-Cl bond even more challenging compared to unsubstituted 2-chloropyridine.
Addressing these challenges requires a carefully selected catalyst system, typically involving bulky, electron-rich phosphine ligands, and optimized reaction conditions.[1][3]
Mechanistic Rationale: The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle. Understanding each step is crucial for rational protocol design and troubleshooting. The generally accepted mechanism involves three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][2]
The base plays a critical role by activating the boronic acid to form a more nucleophilic boronate species (R-B(OH)₃⁻), which is essential for efficient transmetalation.[2][8]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Core Protocol: Suzuki Coupling of this compound
This protocol provides a robust starting point for coupling this compound with a variety of arylboronic acids. Optimization may be required depending on the specific boronic acid used.
Materials & Equipment:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-6 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous powder (2.0 - 3.0 equivalents)
-
1,4-Dioxane, anhydrous
-
Degassed water
-
Schlenk tube or microwave vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the Suzuki coupling protocol.
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium phosphate (2.5 equiv), palladium(II) acetate (0.02 equiv), and SPhos (0.04 equiv).[4]
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel under high vacuum and backfill with an inert gas (e.g., argon). Repeat this cycle two more times to ensure all oxygen is removed.[4]
-
Solvent Addition: Through the septum, add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 v/v ratio) via syringe. The final concentration of the limiting reagent should be between 0.1 M and 0.5 M.
-
Reaction: Place the vessel in a preheated oil bath or heating block at 100 °C. Stir the reaction mixture vigorously for 4-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 2-aryl-6-ethoxypyridine product.
Optimization and Substrate Scope
The success of the coupling is highly dependent on the choice of catalyst, base, and solvent, especially when dealing with diverse arylboronic acids.
| Parameter | Recommended System | Rationale & Causality |
| Catalyst System | Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃Ligand: Bulky, electron-rich phosphines like SPhos, XPhos, or RuPhos.[3][8] | The C-Cl bond of this compound is difficult to activate. Electron-rich and sterically hindered ligands promote the crucial oxidative addition step and can stabilize the active Pd(0) species.[1][9] Buchwald's biarylphosphine ligands are particularly effective.[3] |
| Base | K₃PO₄, Cs₂CO₃ | Stronger, non-nucleophilic bases are often required to facilitate the formation of the boronate complex, which is necessary for the transmetalation step, especially with electron-deficient boronic acids.[8] |
| Solvent | 1,4-Dioxane/Water, Toluene/Water, DMF/Water[5] | Aprotic polar solvents effectively solubilize the reactants. The presence of water is often beneficial for the transmetalation step and can help dissolve the inorganic base.[8][10] |
| Temperature | 80 - 110 °C | Higher temperatures provide the necessary energy to overcome the activation barrier for the oxidative addition of the inert C-Cl bond.[8] |
Expected Reactivity with Various Arylboronic Acids:
| Arylboronic Acid Type | Example | Expected Outcome & Considerations |
| Electron-Neutral | Phenylboronic acid | Good to excellent yields are expected under the standard protocol. |
| Electron-Rich | 4-Methoxyphenylboronic acid | Generally couples well. The electron-donating group on the boronic acid can accelerate transmetalation. |
| Electron-Deficient | 4-Trifluoromethylphenylboronic acid | May require slightly longer reaction times or higher catalyst loading. These substrates can be more prone to protodeboronation.[8] |
| Sterically Hindered | 2-Methylphenylboronic acid | Can be challenging. Bulky ligands like XPhos or RuPhos are often necessary to accommodate the steric hindrance during reductive elimination. Higher temperatures may be needed. |
| Heteroaryl | 3-Pyridylboronic acid, 2-Thiopheneboronic acid | Can be successful, but heteroarylboronic acids are often less stable and prone to protodeboronation.[3] Careful optimization of base and temperature is critical. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst system.2. Insufficient temperature.3. Incomplete removal of oxygen. | 1. Screen alternative bulky phosphine ligands (e.g., XPhos, RuPhos).[8]2. Increase the reaction temperature in 10 °C increments.3. Ensure the reaction setup is rigorously degassed and maintained under a positive pressure of inert gas. |
| Protodeboronation | 1. Boronic acid instability.2. Presence of excess water or acidic impurities. | 1. Use the corresponding pinacol boronate ester, which is often more stable.[8]2. Use anhydrous solvents and a freshly opened, anhydrous base.3. Increase the equivalents of boronic acid to 1.5-2.0. |
| Dehalogenation of Starting Material | 1. Presence of hydride sources.2. Side reaction after oxidative addition. | 1. Ensure solvents are pure. Some bases or additives can act as hydride sources.2. Lower the reaction temperature. Screen different ligands, as some may favor this side pathway.[8] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen.2. High catalyst loading or temperature. | 1. Ensure thorough degassing of the reaction mixture.[4]2. Reduce catalyst loading and/or reaction temperature once optimal conditions are found. |
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A highly active catalytic system for Suzuki-Miyaura cross-coupling reactions of aryl and heteroaryl chlorides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Buchwald-Hartwig Amination of 2-Chloro-6-ethoxypyridine with Anilines
Abstract
This document provides a comprehensive technical guide for performing the Buchwald-Hartwig amination between 2-chloro-6-ethoxypyridine and various anilines. The synthesis of N-aryl-6-ethoxypyridin-2-amines is a critical transformation in medicinal chemistry and materials science, yet coupling an electron-rich chloropyridine presents unique challenges. This guide moves beyond a simple recitation of steps to explain the underlying scientific rationale for catalyst selection, reaction parameter optimization, and troubleshooting. Detailed, field-tested protocols are provided to empower researchers, scientists, and drug development professionals to achieve high-yielding, reproducible results for this important C-N bond formation.
Introduction & Scientific Rationale
The Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for constructing carbon-nitrogen (C-N) bonds, a linkage ubiquitous in pharmaceuticals, agrochemicals, and organic materials.[1][2][3] This palladium-catalyzed cross-coupling reaction has largely superseded classical methods like the Ullmann condensation or nucleophilic aromatic substitution (SNAr), which often require harsh conditions and have limited substrate scope.[1][4]
The focus of this guide is the coupling of this compound with anilines. This specific transformation is challenging for two primary reasons:
-
Aryl Chloride Inactivity : The carbon-chlorine bond is significantly stronger than its bromide or iodide counterparts. Consequently, the initial, often rate-limiting, oxidative addition of the C-Cl bond to the palladium(0) catalyst is energetically demanding.[5]
-
Substrate Electronics : The this compound substrate is electron-rich due to the donating effects of both the ring nitrogen and the ethoxy group. This electronic character can further disfavor oxidative addition.
Success in this reaction hinges on the rational selection of a highly active catalyst system capable of overcoming these hurdles. Modern catalyst systems, comprising a palladium source and a specialized ligand, are designed to promote the key steps of the catalytic cycle.
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle, illustrated below.[1][6][7][8] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition : A low-valent Palladium(0) complex, generated in situ, reacts with the this compound. This step breaks the C-Cl bond and forms a new Pd(II) intermediate. This is typically the slowest step for chloro-substrates.[5][8]
-
Amine Coordination & Deprotonation : The aniline coordinates to the Pd(II) center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.[9][10][11]
-
Reductive Elimination : This final step forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][7]
Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.
Component Selection: An Evidence-Based Approach
The success of the amination of this compound is critically dependent on the judicious choice of each reaction component.
Palladium Precatalyst
While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern palladium precatalysts are strongly recommended for challenging couplings.[5] Palladacycle-based precatalysts (e.g., G3 or G4 precatalysts) offer superior performance because they reliably and cleanly generate the active monoligated Pd(0) species, minimizing side reactions and catalyst decomposition.[5][7]
Ligand
The ligand is arguably the most critical component for activating aryl chlorides. Standard ligands like PPh₃ are ineffective.[5] For this substrate class, the ligand must be both bulky and electron-rich .
-
Bulkiness promotes the formation of the active, monoligated Pd(0) species and facilitates the final reductive elimination step.
-
Electron-richness enhances the electron density on the palladium center, which in turn promotes the difficult oxidative addition of the C-Cl bond.
Highly effective ligands fall into the category of dialkylbiaryl phosphines.[1][2][12]
| Ligand Family | Recommended Ligands | Key Advantages for Chloropyridines |
| Buchwald Biarylphosphines | XPhos, RuPhos, BrettPhos | Excellent for activating C-Cl bonds; high activity and broad functional group tolerance.[2][5][12] |
| Ferrocene-Based | Josiphos | Have also shown efficacy in activating challenging heterocyclic chlorides.[5] |
For general screening, an XPhos or RuPhos based catalyst system is a robust starting point.
Base
A strong, non-nucleophilic base is required to deprotonate the aniline once it coordinates to the palladium center without competing in side reactions.[11]
-
Sodium tert-butoxide (NaOtBu) is the most common and effective base for this purpose.[1][5] Its strength is sufficient to facilitate deprotonation, driving the reaction forward.
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) are weaker alternatives. They should be considered only if the aniline or pyridine substrate contains a base-sensitive functional group (e.g., an ester).[5][13] Using these weaker bases will likely necessitate higher temperatures, longer reaction times, and a more active catalyst system.[13]
Solvent
The solvent must be anhydrous, deoxygenated, and capable of solubilizing the reagents while remaining inert to the catalyst system.[14][15]
-
Toluene and 1,4-Dioxane are the most commonly employed solvents.[13][16][17]
-
tert-Butanol (t-BuOH) is also an excellent choice and is sometimes used in combination with other solvents.[7]
It is critical to use high-purity, dry solvents, as water can interfere with the catalytic cycle and lead to catalyst deactivation or byproduct formation.[5][15]
Experimental Protocols
Safety Precaution: This reaction must be performed under an inert atmosphere (Argon or Nitrogen) in a fume hood. Palladium catalysts, phosphine ligands, and strong bases should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Solvents are flammable.
General Workflow
Caption: A flowchart outlining the key stages of the experimental procedure.
Protocol 1: General Procedure using XPhos Pd G3 Precatalyst
This protocol is a robust starting point for coupling a variety of aniline nucleophiles.
Materials:
-
This compound (1.0 equiv)
-
Aniline derivative (1.2 equiv)
-
XPhos Pd G3 (0.02 equiv, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed Toluene (to make a 0.2 M solution based on the limiting reagent)
-
Oven-dried reaction vessel (e.g., Schlenk tube or sealed vial) with a magnetic stir bar
-
Inert atmosphere supply (Argon or Nitrogen)
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add this compound, the aniline derivative, XPhos Pd G3, and sodium tert-butoxide.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas (e.g., Argon) three times to ensure all oxygen is removed.
-
Solvent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed toluene via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. To take a sample, briefly cool the reaction, and quickly take an aliquot under a positive flow of inert gas. A typical mobile phase for TLC is 20-30% Ethyl Acetate in Hexanes.
-
Workup: Once the reaction is complete (or has stalled), cool the vessel to room temperature. Dilute the mixture with ethyl acetate and quench carefully with water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-aryl-6-ethoxypyridin-2-amine.
Scope, Limitations, and Troubleshooting
While the provided protocol is robust, outcomes can vary based on the electronic and steric properties of the aniline coupling partner.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: Oxygen or water has deactivated the Pd(0) species.[5]2. Insufficient Temperature: Oxidative addition is too slow.[5]3. Poor Ligand Choice: Ligand is not electron-rich/bulky enough. | 1. Ensure strictly anhydrous/anaerobic conditions. Use a fresh bottle of solvent and a reliable precatalyst.[5]2. Increase temperature incrementally to 110-120 °C.3. Switch to a more active ligand system (e.g., RuPhos or BrettPhos).[12] |
| Hydrodehalogenation (-Cl replaced by -H) | 1. Presence of Water: Water can act as a proton source.2. Base Impurity: Some NaOtBu sources contain NaOH, which can promote this side reaction.[5]3. β-Hydride Elimination (less common with anilines).[1] | 1. Use scrupulously dried reagents and solvents.[5]2. Use high-purity NaOtBu (e.g., >97%).3. Ensure a slight excess of the amine coupling partner (1.2-1.5 equiv).[5] |
| Reaction with Electron-Deficient Anilines | The aniline is less nucleophilic, slowing the amine binding/deprotonation step. | Increase catalyst loading (up to 5 mol%).[5] Increase reaction temperature and/or time. Consider a more electron-donating ligand to increase catalyst reactivity. |
| Reaction with Sterically Hindered Anilines | Steric clash prevents efficient amine binding or reductive elimination. | Switch to a ligand specifically designed for hindered substrates, such as BrettPhos.[7][12] Higher temperatures may be required. |
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. entegris.com [entegris.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. reddit.com [reddit.com]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Sonogashira Coupling of 2-Chloro-6-ethoxypyridine with Terminal Alkynes: Application Notes and Protocols
This guide provides an in-depth exploration of the Sonogashira coupling reaction, specifically tailored for the synthesis of 2-alkynyl-6-ethoxypyridine derivatives. These compounds are valuable building blocks in medicinal chemistry and materials science. This document offers a blend of theoretical understanding and practical, field-tested protocols designed for researchers, scientists, and professionals in drug development.
Introduction: The Strategic Importance of the Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction has become a cornerstone in organic synthesis due to its mild reaction conditions and tolerance of a wide range of functional groups. For medicinal chemists, the resulting internal alkynes and the pyridine scaffold are of particular interest due to their prevalence in biologically active molecules. The 2-alkynyl-6-ethoxypyridine moiety, in particular, serves as a versatile intermediate for further functionalization in the development of novel therapeutic agents.
The Catalytic Cycle: A Mechanistic Overview
The Sonogashira coupling traditionally employs a dual-catalyst system consisting of a palladium complex and a copper(I) co-catalyst. The reaction proceeds through a synergistic catalytic cycle. The palladium catalyst facilitates the coupling of the aryl halide with the acetylide, while the copper co-catalyst promotes the formation of the key copper(I) acetylide intermediate.
Figure 1: A diagram illustrating the key steps in the palladium and copper-catalyzed Sonogashira coupling reaction.
Key Reagents and Their Roles
Successful Sonogashira coupling hinges on the careful selection of each reaction component.
| Reagent | Role | Key Considerations |
| 2-Chloro-6-ethoxypyridine | Aryl Halide Substrate | The electron-donating ethoxy group can influence reactivity. Purity is crucial. |
| Terminal Alkyne | Nucleophilic Partner | A wide range of functional groups are tolerated. Must be free of impurities. |
| Palladium Catalyst | Primary Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂ are common choices. Loading is typically 1-5 mol%. |
| Ligand | Stabilizes Palladium | Triphenylphosphine (PPh₃) is standard. Other phosphine ligands can be used for optimization. |
| Copper(I) Iodide (CuI) | Co-catalyst | Facilitates acetylide formation. Typically used in catalytic amounts (0.5-2 mol%). |
| Base | Activates Alkyne | An amine base like triethylamine (TEA) or diisopropylamine (DIPA) is commonly used. |
| Solvent | Reaction Medium | Anhydrous, deoxygenated solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred. |
General Protocol for Sonogashira Coupling of this compound
This protocol provides a starting point for the coupling of this compound with a generic terminal alkyne. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 mmol)
-
Terminal Alkyne (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)
-
Copper(I) Iodide (CuI) (0.02 mmol, 2 mol%)
-
Triethylamine (TEA) (3.0 mmol)
-
Anhydrous, deoxygenated Tetrahydrofuran (THF) (10 mL)
-
Schlenk flask or equivalent reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol) and CuI (3.8 mg, 0.02 mmol).
-
Solvent and Base Addition: Add anhydrous, deoxygenated THF (10 mL) and triethylamine (0.42 mL, 3.0 mmol) to the flask. Stir the mixture until the catalyst and co-catalyst are dissolved.
-
Substrate Addition: Add this compound (157.6 mg, 1.0 mmol) and the terminal alkyne (1.2 mmol) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or gentle heating (40-60 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Experimental Workflow and Optimization
The following diagram illustrates a typical workflow for optimizing the Sonogashira coupling reaction.
Figure 2: A systematic workflow for the optimization of Sonogashira coupling reaction conditions.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use fresh catalyst and ensure anhydrous, deoxygenated conditions. |
| Poor quality reagents | Purify substrates and use high-purity, anhydrous solvents and bases. | |
| Glaser Coupling Side Product | Presence of oxygen | Thoroughly deoxygenate the reaction mixture and maintain an inert atmosphere. |
| Complex Reaction Mixture | Decomposition of starting materials or product | Lower the reaction temperature and monitor the reaction closely. |
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.
-
Copper(I) Iodide: CuI is a potential irritant. Avoid inhalation and skin contact.
-
Solvents: Anhydrous solvents like THF and DMF are flammable and have specific health hazards. Consult the Safety Data Sheet (SDS) for each chemical before use.
-
Bases: Amine bases like triethylamine are corrosive and have strong odors. Handle with care in a fume hood.
-
Inert Atmosphere: Schlenk line techniques require proper training to avoid implosion or explosion hazards.
The Art of the Possible: A Guide to Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-6-ethoxypyridine for Drug Discovery
Introduction: Unlocking the Potential of the 2,6-Disubstituted Pyridine Scaffold
For researchers, scientists, and drug development professionals, the pyridine ring is a cornerstone of molecular design. Its presence in a vast array of pharmaceuticals underscores its importance as a privileged scaffold.[1][2] The ability to selectively functionalize the pyridine ring opens up new avenues for modulating the pharmacological properties of a molecule. Among the various substituted pyridines, the 2,6-disubstituted motif is of particular interest, with derivatives showing promise in areas such as Alzheimer's disease research and as potential antituberculosis agents.[3]
This guide focuses on a key building block for accessing this chemical space: 2-chloro-6-ethoxypyridine. The strategic placement of a reactive chloro group at the 2-position and a stable ethoxy group at the 6-position makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern synthetic chemistry, allowing for the precise and efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[4]
This document provides a detailed exploration of the application of palladium-catalyzed cross-coupling reactions to this compound. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights into experimental design and providing detailed, adaptable protocols for key reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.
The Engine of Innovation: The Palladium Catalytic Cycle
At the heart of these powerful transformations lies the palladium catalytic cycle. Understanding this fundamental process is crucial for troubleshooting and optimizing your reactions. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation (for C-C coupling) or amine coordination/deprotonation (for C-N coupling), and reductive elimination.
Figure 1: A generalized workflow for palladium-catalyzed cross-coupling reactions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step.
-
Transmetalation/Amine Coordination:
-
In C-C coupling reactions (Suzuki, Stille), an organometallic reagent (e.g., organoboron or organotin) transfers its organic group to the palladium center.
-
In C-N coupling reactions (Buchwald-Hartwig), an amine coordinates to the palladium center, followed by deprotonation to form a palladium-amido complex.[5][6]
-
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C(sp²)-C(sp²) bonds, making it an excellent choice for the synthesis of 2-aryl-6-ethoxypyridines.[7] The reaction couples an organoboron reagent (boronic acid or boronate ester) with an organic halide.
Mechanistic Insight
The key to a successful Suzuki coupling is the activation of the organoboron species by a base, which facilitates the transmetalation step.
Figure 2: Key components of the Suzuki-Miyaura coupling reaction.
Protocol: Synthesis of 2-Phenyl-6-ethoxypyridine
This protocol is a general guideline and may require optimization for specific arylboronic acids.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, phenylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-95 |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 70-85 |
| PXPd2 | K₂CO₃ | Methanol | Reflux | >90[8] |
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloropyridines.
Heck Reaction: Forming Carbon-Carbon Double Bonds
The Heck reaction is a powerful method for the alkenylation of aryl halides, providing access to substituted alkenes.[9][10] In the context of this compound, this reaction allows for the introduction of a variety of vinyl groups at the 2-position.
Mechanistic Insight
The Heck reaction proceeds via a neutral palladium cycle and is known for its high trans selectivity in the resulting alkene product.[11]
Figure 3: General experimental workflow for a Heck reaction.
Protocol: Synthesis of 2-Styryl-6-ethoxypyridine
This protocol is a starting point and may require optimization depending on the specific alkene used.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Styrene (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a sealed tube, add this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Flush the tube with argon.
-
Add DMF, triethylamine, and styrene via syringe.
-
Seal the tube and heat the reaction mixture to 120 °C.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over magnesium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 120-140 | 60-80 |
| Pd(PPh₃)₄ | K₂CO₃ | DMA | 130-150 | 50-75 |
| Palladacycle | NaHCO₃ | NMP | 120 | 70-90 |
Table 2: Representative Conditions for the Heck Reaction of Aryl Chlorides.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is the premier method for the synthesis of aryl alkynes, reacting a terminal alkyne with an aryl halide.[12][13][14] This reaction provides a direct route to 2-alkynyl-6-ethoxypyridines.
Mechanistic Insight
The traditional Sonogashira reaction employs a dual catalytic system of palladium and copper(I). The copper co-catalyst is believed to facilitate the deprotonation of the terminal alkyne and the subsequent transmetalation to the palladium center.[4] Copper-free versions of this reaction have also been developed.[15]
References
- 1. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Stille Coupling [organic-chemistry.org]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Use of 2-Chloro-6-ethoxypyridine in the Synthesis of Thienopyridine Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Abstract: Thienopyridines represent a class of heterocyclic compounds of significant interest in medicinal chemistry, most notably as P2Y12 receptor antagonists for antiplatelet therapy.[1][2] The efficient construction of this privileged scaffold is a key objective for drug discovery and development programs. This application note details the strategic application of 2-chloro-6-ethoxypyridine as a versatile and highly effective starting material for the synthesis of various thienopyridine isomers. We explore its physicochemical properties, inherent reactivity, and its utility in foundational synthetic transformations, including nucleophilic aromatic substitution followed by intramolecular cyclization and palladium-catalyzed cross-coupling reactions. A detailed, field-proven protocol for the synthesis of a core thienopyridine derivative is provided, underscoring the practical advantages of this key building block.
Introduction: The Value of the Thienopyridine Core and the Role of a Strategic Precursor
Thienopyridines are bicyclic heteroaromatic compounds containing fused thiophene and pyridine rings. Six distinct isomers exist, with the thieno[2,3-b]pyridine and thieno[3,2-c]pyridine cores being particularly prevalent in pharmaceuticals.[3] Prominent drugs such as Clopidogrel and Prasugrel are thienopyridine prodrugs that, upon metabolic activation, irreversibly inhibit the P2Y12 receptor, playing a critical role in the management of acute coronary syndromes.[1][2]
The synthetic challenge in accessing these molecules lies in the controlled and efficient fusion of the two heterocyclic rings. The choice of starting material is therefore paramount. This compound emerges as a strategic precursor for several reasons:
-
Activated Reaction Site: The chlorine atom at the C2 position serves as an excellent leaving group, readily participating in both nucleophilic substitution and palladium-catalyzed cross-coupling reactions.[4][5]
-
Modulated Reactivity: The electron-donating ethoxy group at the C6 position influences the electronic properties of the pyridine ring, modulating its reactivity and providing a handle for further functionalization if required.
-
Versatility: This building block can be directed toward different thienopyridine isomers depending on the chosen synthetic route and reaction partners.
This guide will provide the scientific rationale and practical protocols for leveraging this compound in the synthesis of these valuable compounds.
Physicochemical Properties and Reactivity Profile
Understanding the inherent properties of this compound is fundamental to its successful application. The molecule's reactivity is dictated by the interplay between the electron-withdrawing, inductive effect of the chlorine atom and the electron-donating, mesomeric effect of the ethoxy group. This electronic push-pull system activates the C2 position for nucleophilic attack and oxidative addition to a palladium(0) catalyst.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 42144-79-4 |
| Molecular Formula | C₇H₈ClNO |
| Molecular Weight | 157.60 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Approx. 85-87 °C at 10 mmHg |
| Density | Approx. 1.17 g/mL |
| Key Reactive Sites | C2 (SNAr, Cross-Coupling), Pyridine Nitrogen (Basicity) |
Note: Physical properties are based on available data and may be compared to the closely related and well-documented analog, 2-chloro-6-methoxypyridine.[6][7]
Key Synthetic Pathways to Thienopyridines
Two primary strategies demonstrate the utility of this compound for constructing the thienopyridine core.
Pathway A: Nucleophilic Substitution and Thorpe-Ziegler Cyclization
This is a classic and robust method for constructing the thieno[2,3-b]pyridine skeleton. The synthesis proceeds in two key steps:
-
SNAr Reaction: A sulfur-based nucleophile, such as the enolate of an α-mercaptoacetate (e.g., ethyl thioglycolate), displaces the chloride at the C2 position. This step is typically mediated by a strong base like sodium hydride (NaH) or sodium ethoxide (NaOEt).
-
Intramolecular Cyclization: The resulting intermediate undergoes a base-catalyzed intramolecular condensation, known as the Thorpe-Ziegler reaction, to form the thiophene ring.[3][8] The nitrile or ester group on the side chain attacks the adjacent carbon of the pyridine ring, leading to cyclization and subsequent tautomerization to the aromatic thienopyridine system.
Caption: Workflow for Thorpe-Ziegler synthesis of a thienopyridine.
Pathway B: Palladium-Catalyzed Suzuki Cross-Coupling
Modern synthetic chemistry relies heavily on palladium-catalyzed cross-coupling reactions for their efficiency and broad substrate scope.[9][10] The C-Cl bond of this compound is an ideal handle for these transformations. In a Suzuki coupling, the chloropyridine is reacted with an organoboron reagent, such as a thiophene boronic acid, in the presence of a palladium catalyst and a base.[4][11]
This approach is highly modular, allowing for the coupling of pre-functionalized thiophenes to the pyridine core, offering rapid access to a diverse library of analogs.
Caption: Workflow for a Suzuki cross-coupling strategy.
Detailed Experimental Protocol: Synthesis of Ethyl 4-Ethoxythieno[2,3-b]pyridine-2-carboxylate
This protocol details the synthesis of a core thienopyridine structure via the Thorpe-Ziegler approach (Pathway A).
Materials and Equipment:
-
Reagents: this compound (98%), ethyl thioglycolate (98%), sodium hydride (60% dispersion in mineral oil), anhydrous tetrahydrofuran (THF), anhydrous ethanol (EtOH), diethyl ether, saturated aqueous sodium bicarbonate (NaHCO₃), saturated aqueous sodium chloride (brine), anhydrous magnesium sulfate (MgSO₄), hydrochloric acid (1M).
-
Equipment: Three-neck round-bottom flask, magnetic stirrer, heating mantle with temperature controller, reflux condenser, nitrogen/argon inlet, dropping funnel, rotary evaporator, separatory funnel, standard laboratory glassware.
Procedure:
Step 1: Formation of the Sulfide Intermediate
-
Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.05 eq.) to a three-neck flask containing anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of ethyl thioglycolate (1.0 eq.) in anhydrous THF via a dropping funnel over 20 minutes.
-
Scientist's Note: This step generates the sodium thioglycolate salt in situ. The slow addition and cooling are crucial to control the exothermic reaction and hydrogen gas evolution.
-
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Remove the ice bath and allow the reaction to warm to room temperature, then heat to reflux (approx. 65 °C) for 4-6 hours, monitoring by TLC until the starting chloropyridine is consumed.
-
Cool the reaction to room temperature and carefully quench by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfide intermediate. This intermediate is often used in the next step without further purification.
Step 2: Intramolecular Cyclization to the Thienopyridine
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.5 eq.) in anhydrous ethanol under an inert atmosphere.
-
Scientist's Note: Using freshly prepared sodium ethoxide is critical for this moisture-sensitive cyclization step to proceed efficiently.
-
-
Dissolve the crude sulfide intermediate from Step 1 in anhydrous ethanol and add it to the sodium ethoxide solution at room temperature.
-
Heat the mixture to reflux (approx. 78 °C) for 3-5 hours. Monitor the formation of the product by TLC.
-
Once the reaction is complete, cool to room temperature and concentrate the solvent using a rotary evaporator.
-
Carefully neutralize the residue with 1M HCl until pH ~7. This will likely cause the product to precipitate.
-
Filter the solid product, wash with cold water, and then a small amount of cold ethanol.
-
Dry the solid under vacuum to yield the final product, Ethyl 4-ethoxythieno[2,3-b]pyridine-2-carboxylate. Further purification can be achieved by recrystallization from ethanol or column chromatography if necessary.
Troubleshooting:
-
Low yield in Step 1: Ensure all reagents and solvents are anhydrous. Incomplete deprotonation of thioglycolate or presence of moisture can inhibit the SNAr reaction.
-
Incomplete cyclization in Step 2: The base may have degraded. Ensure sodium ethoxide is freshly prepared and the reaction is run under strictly anhydrous conditions. Prolonged heating may be necessary.
-
Dark-colored product: Impurities from side reactions. Purify via column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) or recrystallization.
Characterization Data for Target Compound
The successful synthesis of Ethyl 4-ethoxythieno[2,3-b]pyridine-2-carboxylate should be confirmed by standard analytical techniques.
| Parameter | Expected Data |
| Appearance | Off-white to pale yellow solid |
| Expected Yield | 65-80% over two steps |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.15 (s, 1H, thiophene-H), 7.90 (d, 1H, pyridine-H), 6.85 (d, 1H, pyridine-H), 4.50 (q, 2H, OCH₂CH₃), 4.40 (q, 2H, OCH₂CH₃), 1.45 (t, 3H, OCH₂CH₃), 1.40 (t, 3H, OCH₂CH₃). |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 165.1, 163.5, 155.2, 148.9, 130.2, 125.8, 115.4, 108.7, 62.5, 61.8, 14.7, 14.5. |
| MS (ESI+) | m/z: 252.08 [M+H]⁺ |
Note: NMR shifts are predictive and may vary slightly based on solvent and experimental conditions.
Conclusion
This compound is a powerful and versatile building block for the synthesis of medicinally important thienopyridines. Its well-defined reactivity at the C2 position allows for reliable execution of both classical ring-forming cyclizations and modern palladium-catalyzed cross-coupling reactions. The protocols and strategies outlined in this note provide a solid foundation for researchers to efficiently access a wide range of thienopyridine derivatives, facilitating further exploration in drug discovery and materials science.
References
- 1. Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism and disposition of the thienopyridine antiplatelet drugs ticlopidine, clopidogrel, and prasugrel in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uwindsor.ca [uwindsor.ca]
- 5. researchgate.net [researchgate.net]
- 6. 2-Chloro-6-methoxypyridine(17228-64-7) 1H NMR spectrum [chemicalbook.com]
- 7. 2-Chloro-6-methoxypyridine | C6H6ClNO | CID 87009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Optimizing Buchwald-Hartwig Amination for the Synthesis of 2-Amino-6-ethoxypyridine Derivatives: An Application Note and Protocol
Introduction: The Enduring Power of C-N Bond Formation
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient pathway to construct carbon-nitrogen bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2][3] The reaction's broad substrate scope and functional group tolerance have rendered traditional methods, such as nucleophilic aromatic substitution, largely obsolete in many applications.[1]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on optimizing the Buchwald-Hartwig amination for a particularly challenging substrate: 2-chloro-6-ethoxypyridine. The presence of an electron-donating ethoxy group and the inherent electronic properties of the pyridine ring necessitate a carefully considered approach to achieve high yields and purity. We will delve into the mechanistic nuances, provide a systematic guide to optimizing reaction parameters, and offer a detailed, field-proven protocol.
Mechanistic Considerations for a Challenging Substrate
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][4] However, the successful execution of this cycle with this compound is hampered by two primary challenges:
-
Difficult Oxidative Addition: The carbon-chlorine bond is notoriously less reactive than its bromine or iodine counterparts. This is further exacerbated by the electron-donating nature of the 6-ethoxy group, which increases the electron density at the C2 position, making the oxidative addition of the palladium(0) catalyst to the C-Cl bond the rate-limiting step.[2]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation or the formation of off-cycle, unreactive species. This is a common challenge encountered with heteroaromatic substrates.[5]
Overcoming these hurdles requires the judicious selection of a catalyst system that is both highly active and sterically hindered to disfavor pyridine coordination.
Optimizing the Reaction Conditions: A Systematic Approach
Achieving optimal results for the amination of this compound requires a systematic evaluation of the catalyst, ligand, base, solvent, and temperature. The interplay between these parameters is critical for success.
The Catalyst System: Palladium Precursor and Ligand Selection
The choice of the palladium precursor and, more importantly, the phosphine ligand is paramount for activating the inert C-Cl bond and preventing catalyst inhibition.
-
Palladium Precursors: While various Pd(0) and Pd(II) sources can be used, pre-formed palladium(0) complexes or palladium(II) salts that are easily reduced in situ are generally preferred. Common choices include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate).[6]
-
Ligands: For challenging electron-rich heteroaryl chlorides, bulky and electron-rich monodentate biarylphosphine ligands are typically the most effective.[2] These ligands promote the crucial oxidative addition step and create a sterically hindered environment around the palladium center, which disfavors coordination of the pyridine nitrogen. Several generations of these ligands have been developed by the groups of Buchwald and others.
| Ligand Generation | Example Ligands | Key Features & Applications |
| First Generation | P(o-tol)₃ | Early ligand, effective for some aryl bromides, but generally insufficient for chlorides. |
| Second Generation | BINAP, DPPF | Bidentate ligands that improved reaction rates and yields, particularly for primary amines.[1] |
| Third/Fourth Gen. | XPhos, SPhos, RuPhos, BrettPhos | Bulky, electron-rich biaryl monophosphine ligands. Highly effective for challenging substrates, including aryl chlorides and heteroaryl halides.[2][7] |
For the amination of this compound, ligands from the third and fourth generations are highly recommended. XPhos and RuPhos are excellent starting points for screening.[2]
The Role of the Base
A strong, non-nucleophilic base is essential to deprotonate the amine-palladium complex, facilitating the formation of the key amido intermediate.[7]
-
Common Bases: Sodium tert-butoxide (NaOtBu) is the most commonly employed and often the most effective base for Buchwald-Hartwig aminations. Other strong bases like lithium bis(trimethylsilyl)amide (LHMDS) can also be effective.
-
Weaker Bases: If the substrate is sensitive to strong bases, weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ can be considered. However, their use typically necessitates higher reaction temperatures and a more active catalyst system.[4]
Solvent Selection
The solvent plays a crucial role in solubilizing the reactants and catalyst, and can influence the reaction rate and outcome.
-
Aprotic, Non-polar Solvents: Toluene and 1,4-dioxane are the most common solvents for Buchwald-Hartwig aminations. They are generally effective at solubilizing the organometallic intermediates.
-
Ethereal Solvents: Tetrahydrofuran (THF) and cyclopentyl methyl ether (CPME) are also viable options.
-
Solvent Purity: The use of dry, degassed solvents is critical, as water and oxygen can deactivate the palladium catalyst.
Temperature and Reaction Time
Due to the challenging nature of the substrate, elevated temperatures are typically required to drive the reaction to completion.
-
Typical Range: A starting temperature of 80-110 °C is recommended.
-
Optimization: The optimal temperature will depend on the specific catalyst system and amine used. If the reaction is sluggish, a higher temperature may be necessary. Conversely, if side reactions such as hydrodehalogenation are observed, a lower temperature should be explored. Reaction times can range from a few hours to 24 hours.
Experimental Protocol: A General Procedure
This protocol provides a starting point for the Buchwald-Hartwig amination of this compound. Optimization of the ligand, base, and temperature may be necessary for specific amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4-1.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware, dried in an oven
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add the palladium precursor, ligand, and base under an inert atmosphere.
-
Reagent Addition: Add this compound, the amine, and the solvent.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Troubleshooting and Further Optimization
Even with a well-designed protocol, challenges may arise. The following decision tree can guide troubleshooting and further optimization efforts.
Conclusion
The Buchwald-Hartwig amination of this compound presents a synthetic challenge that can be overcome with a rational and systematic approach to reaction optimization. By understanding the mechanistic hurdles and carefully selecting the catalyst system, base, and solvent, researchers can successfully synthesize a wide range of 2-amino-6-ethoxypyridine derivatives. The protocols and optimization strategies outlined in this application note provide a solid foundation for achieving high yields and purity in this important transformation, enabling the advancement of research and development in the pharmaceutical and chemical industries.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
Ligand Selection for Sonogashira Coupling of 2-Chloro-6-ethoxypyridine: An In-Depth Technical Guide
Introduction: Navigating the Challenges of Electron-Rich Pyridine Couplings
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal alkynes.[1][2][3] This powerful transformation has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced materials.[3] The reaction is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and an amine base.[1][2]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the critical aspect of ligand selection for the Sonogashira coupling of a specific and challenging substrate: 2-Chloro-6-ethoxypyridine. The presence of the electron-donating ethoxy group and the coordinating nitrogen atom within the pyridine ring introduces unique electronic and steric challenges that necessitate a carefully considered approach to catalyst system selection.
The C-Cl bond is inherently less reactive than C-Br or C-I bonds in oxidative addition to the palladium(0) center, a key step in the catalytic cycle.[3] The electron-rich nature of the pyridine ring, further enhanced by the ethoxy substituent, can also decrease its electrophilicity, making the oxidative addition step more challenging. Furthermore, the pyridine nitrogen can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or the formation of inactive species. This guide will delve into the mechanistic considerations, ligand choices, and detailed protocols to overcome these hurdles and achieve successful and efficient Sonogashira couplings of this compound.
Mechanistic Considerations: The Role of the Ligand in the Catalytic Cycle
A fundamental understanding of the Sonogashira coupling mechanism is paramount to rational ligand selection. The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and, in the conventional approach, a copper cycle.
The palladium cycle initiates with the oxidative addition of the aryl halide to a palladium(0) complex. The nature of the ligand (L) on the palladium center is crucial at this stage. Electron-rich and sterically bulky ligands can facilitate this otherwise difficult step, especially with less reactive aryl chlorides. Following oxidative addition, a transmetalation step occurs where the copper acetylide (formed in the copper cycle) transfers the alkyne moiety to the palladium(II) complex. The final step is reductive elimination, which forms the desired product and regenerates the palladium(0) catalyst.
The copper cycle involves the reaction of the terminal alkyne with a copper(I) salt in the presence of a base to form a copper acetylide intermediate. This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium complex.
Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling), which can be a significant issue in copper-catalyzed reactions. In these systems, the base plays a more direct role in the deprotonation of the alkyne at the palladium center.
Figure 1: Simplified representation of the Sonogashira coupling catalytic cycles.
Ligand Selection Strategy for this compound
The choice of ligand is arguably the most critical parameter for a successful Sonogashira coupling with this compound. The ideal ligand should:
-
Promote Oxidative Addition: The ligand should be electron-rich to increase the electron density on the palladium center, facilitating the cleavage of the strong C-Cl bond.
-
Provide Steric Bulk: A sterically demanding ligand can promote the formation of a coordinatively unsaturated and highly reactive monoligated palladium species, which is often more active in oxidative addition.
-
Stabilize the Catalytic Species: The ligand must form a stable complex with palladium to prevent decomposition (e.g., formation of palladium black) at the elevated temperatures often required for coupling aryl chlorides.
-
Minimize Catalyst Inhibition: The ligand should compete effectively with the pyridine substrate for coordination to the palladium center.
Two main classes of ligands have proven effective for challenging Sonogashira couplings: phosphine-based ligands and N-heterocyclic carbenes (NHCs) .
Phosphine-Based Ligands
Traditional phosphine ligands like triphenylphosphine (PPh₃) are often insufficient for activating aryl chlorides, especially electron-rich ones. More sophisticated phosphine ligands are required.
-
Bulky, Electron-Rich Monodentate Phosphines: Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) and bulky biaryl phosphines (e.g., XPhos, SPhos) are excellent choices. Their large cone angles and strong σ-donating ability promote the formation of active monoligated Pd(0) species and enhance the rate of oxidative addition.
-
Bidentate Phosphines: Ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) can also be effective. The defined bite angle of these ligands can influence the stability and reactivity of the palladium complex.
N-Heterocyclic Carbene (NHC) Ligands
NHC ligands have emerged as powerful alternatives to phosphines in cross-coupling reactions. They are strong σ-donors, even more so than many electron-rich phosphines, and form very stable palladium complexes. This high stability makes them particularly suitable for reactions requiring high temperatures. For the coupling of this compound, an NHC-palladium catalyst could offer enhanced reactivity and longevity.
Comparative Ligand Performance
The following table summarizes the general characteristics and expected performance of different ligand types for the Sonogashira coupling of this compound.
| Ligand Type | Examples | Key Advantages | Potential Drawbacks | Expected Performance with this compound |
| Simple Monodentate Phosphines | PPh₃ | Readily available, low cost | Often ineffective for aryl chlorides, catalyst decomposition at high temperatures | Poor to moderate yields, may require harsh conditions |
| Bulky, Electron-Rich Monodentate Phosphines | P(t-Bu)₃, XPhos, SPhos | Excellent for activating C-Cl bonds, high catalytic activity | Air-sensitive, higher cost | Good to excellent yields, milder reaction conditions possible |
| Bidentate Phosphines | dppf | Good catalyst stability | Can sometimes lead to lower reactivity than bulky monodentate ligands | Moderate to good yields, dependent on specific reaction conditions |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, form highly stable Pd complexes, good for high-temperature reactions | Pre-catalyst synthesis may be required, higher cost | Good to excellent yields, particularly under more forcing conditions |
Experimental Protocols
The following protocols are provided as a starting point for the Sonogashira coupling of this compound. Optimization of reaction parameters (temperature, base, solvent, and catalyst loading) is highly recommended for each specific alkyne substrate.
Protocol 1: Copper-Catalyzed Sonogashira Coupling using a Bulky Phosphine Ligand
This protocol is a robust starting point for the coupling of various terminal alkynes with this compound.
Materials:
-
This compound
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (4 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, 1,4-dioxane, or toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%), and P(t-Bu)₃ (4 mol%).
-
Add this compound (1.0 equiv).
-
Add the anhydrous, degassed solvent.
-
Add the base (3 equiv) and the terminal alkyne (1.2 equiv) via syringe.
-
Stir the reaction mixture at 80-120 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® to remove insoluble salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling using an NHC Ligand
This protocol is advantageous for minimizing alkyne homocoupling.
Materials:
-
This compound
-
Terminal alkyne (1.5 equiv)
-
[Pd(IPr)Cl₂]₂ (1 mol%) or a similar NHC-Pd precatalyst
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or acetonitrile)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the NHC-Pd precatalyst (1 mol%) and the base (2 equiv).
-
Add this compound (1.0 equiv) and the anhydrous, degassed solvent.
-
Add the terminal alkyne (1.5 equiv) via syringe.
-
Seal the tube and heat the reaction mixture to 100-140 °C. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash chromatography.
Figure 2: A logical workflow for ligand screening and reaction optimization.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst system for C-Cl bond activation.2. Catalyst decomposition.3. Insufficiently high reaction temperature. | 1. Switch to a more electron-rich and bulky ligand (e.g., P(t-Bu)₃, XPhos, or an NHC ligand).2. Ensure strictly anaerobic conditions; degas all reagents and solvents thoroughly.3. Increase the reaction temperature in increments of 10-20 °C. |
| Alkyne Homocoupling (Glaser Coupling) | 1. Presence of oxygen.2. High concentration of copper(I) catalyst. | 1. Rigorously degas all reagents and maintain a positive pressure of inert gas.2. Reduce the amount of CuI or switch to a copper-free protocol. |
| Formation of Byproducts (e.g., Dehalogenation) | 1. Harsh reaction conditions.2. Unsuitable base. | 1. Lower the reaction temperature and extend the reaction time.2. Screen different bases (e.g., organic vs. inorganic bases). |
| Catalyst Inhibition | Coordination of the pyridine nitrogen to the palladium center. | Increase the ligand-to-palladium ratio to favor coordination of the desired ligand. |
Conclusion
The Sonogashira coupling of this compound presents a synthetic challenge that can be effectively overcome through the judicious selection of the palladium catalyst's ligand. While traditional phosphine ligands may prove inadequate, the use of bulky, electron-rich monodentate phosphines or robust N-heterocyclic carbene ligands provides a reliable pathway to the desired 2-alkynyl-6-ethoxypyridine products. This guide offers a comprehensive framework, from mechanistic understanding to practical protocols and troubleshooting, to empower researchers in successfully employing this valuable transformation in their synthetic endeavors. Careful optimization of the reaction conditions for each specific substrate pair remains crucial for achieving optimal results.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 2-Chloro-6-ethoxypyridine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions regarding the Suzuki-Miyaura cross-coupling of 2-Chloro-6-ethoxypyridine. Low yields in this specific transformation can be a significant hurdle, and this resource aims to provide scientifically-grounded solutions to overcome these challenges.
Troubleshooting Guide: Addressing Low Yields
This section is structured in a question-and-answer format to directly address specific issues you may be encountering during your experiments.
Question 1: My reaction shows low conversion of this compound, with the starting material remaining. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion of an unactivated chloride like this compound is often a primary indicator of a suboptimal catalyst system or reaction conditions that do not favor the rate-limiting oxidative addition step. The electron-donating nature of the 6-ethoxy group further deactivates the C-Cl bond towards oxidative addition by a Pd(0) catalyst.
Core Issues and Solutions:
-
Insufficiently Active Catalyst: The choice of palladium catalyst and, more critically, the ancillary ligand is paramount for activating the C-Cl bond.
-
Expertise & Experience: Standard catalysts like Pd(PPh₃)₄ often exhibit low efficacy for this transformation. More electron-rich and sterically bulky phosphine ligands are required to promote the oxidative addition step. Ligands from the Buchwald family, such as SPhos and XPhos, are designed for such challenging couplings.[1][2] N-heterocyclic carbene (NHC) ligands, found in precatalysts like PEPPSI™-IPr, are also highly effective.
-
Troubleshooting Protocol: A catalyst/ligand screening is the most logical first step.
-
| Catalyst System | Ligand | Base | Solvent | Typical Temperature (°C) | Expected Outcome |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene or Dioxane | 80-110 | High activity for electron-rich aryl chlorides.[1] |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | Excellent for hindered and heteroaryl couplings. |
| PEPPSI™-IPr | IPr (NHC) | K₂CO₃ | t-BuOH or Dioxane | 80-100 | High stability and activity with challenging substrates. |
-
Inappropriate Base or Solvent: The base plays a crucial role in the transmetalation step, and the solvent influences the solubility of reagents and the stability of the catalytic species.
-
Expertise & Experience: A moderately strong inorganic base is typically required. Potassium phosphate (K₃PO₄) is often a good choice as it is non-nucleophilic and sufficiently basic. For particularly stubborn couplings, a stronger base like lithium tert-butoxide (LiOtBu) in combination with a bulky ligand has been shown to be effective for similar 2,6-disubstituted pyridines.[3] Anhydrous aprotic polar solvents like dioxane, toluene, or THF are generally preferred. The addition of a small amount of water can sometimes be beneficial, but it must be carefully controlled.
-
Troubleshooting Protocol: If using a weaker base like Na₂CO₃, consider switching to K₃PO₄. Ensure your solvent is anhydrous and thoroughly degassed.
-
Question 2: My starting material is consumed, but the yield of the desired product is still low. What are the potential side reactions, and how can I mitigate them?
Answer:
When the starting material is consumed without a high yield of the desired product, it strongly suggests that one or more side reactions are occurring. For the Suzuki coupling of this compound, the most common side reactions are protodeboronation of the boronic acid, dehalogenation of the starting material, and homocoupling of the boronic acid.
Common Side Reactions and Mitigation Strategies:
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.
-
Causality: This is often promoted by excessive water, high temperatures, or a prolonged reaction time in the presence of a base. Some heteroaryl boronic acids are particularly susceptible to this side reaction.
-
Solutions:
-
Use anhydrous solvents and reagents.
-
Employ a more stable boronic acid derivative, such as a pinacol ester (Bpin) or a trifluoroborate salt (BF₃K).[4]
-
Use a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to facilitate the reaction at the interface of a biphasic system, which can sometimes reduce protodeboronation in the aqueous phase.
-
Minimize reaction time by using a more active catalyst system.
-
-
-
Dehalogenation: This involves the replacement of the chlorine atom on the pyridine ring with a hydrogen atom.
-
Causality: Dehalogenation can occur via the formation of a palladium-hydride species, which can arise from reactions with trace water, alcohols (if used as a solvent), or even some amine bases. This palladium-hydride can then undergo reductive elimination with the coordinated pyridine to yield the dehalogenated byproduct.
-
Solutions:
-
Ensure rigorous exclusion of water and other protic sources.
-
Avoid using alcohol-based solvents unless a specific protocol calls for it.
-
The choice of ligand can also influence the rate of dehalogenation relative to the desired cross-coupling. Screening ligands can help identify one that favors the productive pathway.
-
-
-
Homocoupling of the Boronic Acid: This results in the formation of a biaryl product derived from the boronic acid coupling with itself.
-
Causality: This side reaction is often promoted by the presence of oxygen, which can reoxidize Pd(0) to Pd(II) in the absence of the aryl halide, initiating a catalytic cycle for homocoupling. It can also be favored by certain bases and high temperatures.
-
Solutions:
-
Thoroughly degas all solvents and the reaction mixture with an inert gas (Argon or Nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
-
Use a high-purity palladium catalyst. Some Pd(II) precatalysts can be a source of oxidizing equivalents if not properly reduced in situ.
-
Optimize the reaction temperature; sometimes lowering the temperature can disfavor homocoupling.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose catalyst system to start with for the Suzuki coupling of this compound?
A: For a challenging substrate like this compound, a good starting point would be a palladium(II) acetate (Pd(OAc)₂) or a palladium precatalyst in combination with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos. A common and effective set of conditions is:
-
Catalyst: 1-2 mol% Pd(OAc)₂
-
Ligand: 2-4 mol% SPhos
-
Base: 2-3 equivalents of K₃PO₄
-
Solvent: Anhydrous, degassed dioxane or toluene
-
Temperature: 90-110 °C
Q2: Can the pyridine nitrogen in this compound inhibit the palladium catalyst?
A: Yes, this is a well-documented issue with pyridine-containing substrates. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to the formation of inactive or less active catalytic species. This is one reason why bulky ligands are often effective, as they can sterically hinder this unproductive coordination.
Q3: Is there a risk of the ethoxy group being cleaved under the reaction conditions?
A: While the ethoxy group is generally stable, under harsh basic conditions and elevated temperatures, there is a possibility of nucleophilic aromatic substitution or hydrolysis, particularly if a strong nucleophile is present or generated in situ. However, with standard Suzuki bases like K₂CO₃ or K₃PO₄, this is not a commonly reported side reaction. Using extremely strong bases at very high temperatures for prolonged periods could increase this risk. It is always advisable to monitor the reaction for the formation of 2-chloro-6-hydroxypyridine.
Q4: How can I effectively degas my reaction mixture?
A: Proper degassing is critical to prevent catalyst oxidation and homocoupling side reactions. Two common methods are:
-
Sparging: Bubble a stream of an inert gas (argon or nitrogen) through the solvent for 15-30 minutes before adding the catalyst and other reagents.
-
Freeze-Pump-Thaw: This is a more rigorous method. The flask containing the solvent and reagents (except the catalyst) is frozen in liquid nitrogen, a vacuum is applied, and then the flask is allowed to thaw. This cycle is typically repeated three times.
Visualizations and Protocols
Suzuki Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yields.
Experimental Protocol: Catalyst/Ligand Screening
This protocol provides a general method for screening different catalyst systems for the Suzuki coupling of this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., PPh₃, SPhos, XPhos) (0.04 mmol, 4 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene) (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium precatalyst and the phosphine ligand under a positive flow of inert gas.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
Technical Support Center: Troubleshooting Side Reactions in Buch-wald-Hartwig Amination of 2-Chloropyridines
Welcome to the technical support center for the Buchwald-Hartwig amination of 2-chloropyridines. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this powerful yet often temperamental transformation. The unique electronic properties and coordinating nature of the pyridine ring introduce specific challenges not always seen with standard aryl halides. This resource provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format to help you overcome common hurdles and optimize your reaction outcomes.
Frequently Asked Questions & Troubleshooting Guide
Q1: My Buchwald-Hartwig reaction with a 2-chloropyridine is showing low to no conversion. What are the most common causes and what should I check first?
Low conversion is a frequent issue, primarily because the C-Cl bond is significantly less reactive than C-Br or C-I bonds. The oxidative addition of the 2-chloropyridine to the Pd(0) complex is typically the rate-limiting step and is often sluggish.[1]
Initial Troubleshooting Steps:
-
Catalyst System Integrity:
-
Palladium Source: If you are using Pd(OAc)₂, its reduction to the active Pd(0) species can be inefficient. Consider switching to a well-defined palladium pre-catalyst, such as a G3 or G4 palladacycle (e.g., XPhos Pd G3). These pre-catalysts form the active monoligated Pd(0) species more cleanly and efficiently upon activation by the base.[1][2]
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands is absolutely critical for activating C-Cl bonds.[3][4] Standard ligands like PPh₃ or even some early-generation biaryl phosphines are often ineffective. For 2-chloropyridines, sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos, XPhos) or ferrocene-based ligands (e.g., Josiphos-type) are strongly recommended.[1][5][6]
-
-
Reaction Conditions:
-
Temperature: Elevated temperatures, often in the 80-110 °C range, are necessary to drive the difficult oxidative addition step.[1]
-
Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen.[1] Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents and liquid reagents are thoroughly degassed.
-
Solvent Purity: Use anhydrous, high-purity solvents. Water can interfere with the catalytic cycle and promote side reactions. Toluene and 1,4-dioxane are common choices.[1][7]
-
-
Base Selection:
-
A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.[8] Sodium tert-butoxide (NaOtBu) is the most common and generally most effective base for this transformation.[1] If your substrate is base-sensitive, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used, but this will likely demand a more active catalyst system and potentially higher temperatures.[1]
-
Q2: I am observing significant hydrodehalogenation of my 2-chloropyridine starting material. How can I prevent this?
Hydrodehalogenation, the replacement of the chlorine atom with hydrogen, is one of the most common and frustrating side reactions.[1] It arises from competing pathways that intercept the catalytic cycle, primarily β-hydride elimination from the palladium-amido intermediate or from the palladium-alkoxide intermediate.[9][10] This side reaction becomes dominant when the desired C-N reductive elimination is slow.
Strategies to Minimize Hydrodehalogenation:
-
Ligand Selection is Critical: The choice of ligand has the most significant impact. You need a ligand that accelerates the rate of C-N reductive elimination, making it faster than the competing β-hydride elimination.
-
Base Purity and Type:
-
Ensure your base is anhydrous and high-purity. NaOtBu can contain traces of NaOH or moisture, which can promote hydrodehalogenation.[1]
-
Consider the base itself as a potential hydride source. While NaOtBu is standard, in some systems, switching to a different base like lithium bis(trimethylsilyl)amide (LHMDS) might alter the reaction pathway favorably.
-
-
Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.1–1.4 equivalents) can help push the equilibrium towards the formation of the palladium-amido complex, favoring the desired amination pathway over side reactions involving the alkoxide base.[1]
-
Strictly Anhydrous Conditions: Water can be a proton source for the hydrodehalogenation product. Ensure all reagents, solvents, and glassware are scrupulously dried.[11]
Q3: My reaction is forming a bipyridine byproduct. What causes this and how can I minimize it?
The formation of a bipyridine byproduct results from the homocoupling of your 2-chloropyridine starting material. This side reaction can occur through several pathways, often involving the oxidative addition of two molecules of the aryl halide to a low-valent palladium center, followed by reductive elimination.
Strategies to Minimize Bipyridine Formation:
-
Lower Catalyst Loading: High concentrations of the active Pd(0) species can sometimes promote homocoupling. While challenging substrates may require higher loadings, try reducing the catalyst concentration to the lowest effective level (e.g., start at 1-2 mol% and adjust as needed).
-
Control Reaction Temperature: While high temperatures are needed for C-Cl activation, excessive heat can sometimes favor side reactions. Find the optimal temperature that allows for efficient amination without significant byproduct formation.
-
Ligand Choice: Ligands that promote rapid turnover and favor the C-N coupling pathway can suppress homocoupling. The bulky biarylphosphine ligands recommended for suppressing hydrodehalogenation are also often effective here.
-
Use of Pre-catalysts: Well-defined pre-catalysts that generate the active Pd(0) species slowly and in a controlled manner can sometimes provide lower steady-state concentrations of the active catalyst, thereby disfavoring bimolecular side reactions like homocoupling.
Visualizing the Problem: Key Reaction Pathways
Understanding the main catalytic cycle and the major off-cycle pathway leading to hydrodehalogenation is key to effective troubleshooting.
Caption: Main catalytic cycle and the competing hydrodehalogenation side reaction.
Troubleshooting Workflow
When faced with a problematic reaction, a systematic approach is essential. The following workflow can help diagnose and solve the most common issues.
Caption: A systematic workflow for troubleshooting Buchwald-Hartwig aminations.
Ligand Selection Guide for 2-Chloropyridines
The choice of phosphine ligand is arguably the single most important variable for a successful amination of a 2-chloropyridine. The table below summarizes the characteristics of commonly used ligands for this substrate class.
| Ligand Family | Representative Ligands | Key Features & Best Use Cases |
| Bulky Biarylphosphines | RuPhos, BrettPhos, XPhos | Workhorse ligands. Highly active for C-Cl bond activation. Their bulk accelerates reductive elimination, effectively suppressing hydrodehalogenation.[1][5] Excellent general choice for a wide range of primary and secondary amines. |
| Ferrocene-Based | Josiphos-type ligands | Bidentate ligands that can be very effective for coupling heteroaryl chlorides.[5] Sometimes show complementary reactivity to biarylphosphines. |
| Chelating Bisphosphines | Xantphos | Large bite angle can promote reductive elimination. Often used with more reactive aryl bromides, but can be effective for chlorides in certain cases, particularly when paired with a strong base and high temperature.[12] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that can form very stable and active palladium complexes.[13][14] Can be effective for challenging couplings, including electron-deficient heterocycles. |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of 2-Chloropyridine
This procedure is a robust starting point for the amination of a generic 2-chloropyridine with a secondary amine like morpholine.
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the 2-chloropyridine (1.0 mmol, 1.0 equiv.), RuPhos Pd G3 pre-catalyst (0.02 mmol, 2 mol%), and RuPhos ligand (0.02 mmol, 2 mol%).
-
Add Base: In a glovebox, add sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Add Reagents: Seal the vessel with a septum. Remove from the glovebox and add the amine (1.2 mmol, 1.2 equiv.) followed by anhydrous, degassed toluene (4 mL) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously for 16-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2-aminopyridine product.
Protocol 2: Troubleshooting via Ligand Screening
If the general procedure fails, a small-scale ligand screen is the most efficient way to identify a suitable catalyst system.
-
Preparation: In a glovebox, arrange an array of small reaction vials. To each vial, add the 2-chloropyridine (0.1 mmol), the chosen base (e.g., NaOtBu, 0.14 mmol), and a stir bar.
-
Catalyst Addition: Prepare stock solutions of your palladium source (e.g., Pd₂(dba)₃) and a panel of ligands (e.g., RuPhos, BrettPhos, Xantphos, a Josiphos-type ligand) in an anhydrous solvent like toluene.
-
Dosing: Add the appropriate amount of palladium precursor (e.g., 2 mol%) and ligand (e.g., 4 mol%) solution to each respective vial.
-
Reaction: Add the amine (0.12 mmol) and solvent to each vial to reach the desired concentration. Seal the vials and place them in a heating block at 100 °C.
-
Analysis: After a set time (e.g., 18 hours), cool the reactions. Take a small aliquot from each, dilute, and analyze by LC-MS or GC-MS to determine the relative conversion to product and the formation of byproducts for each ligand.
References
- 1. benchchem.com [benchchem.com]
- 2. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. research.rug.nl [research.rug.nl]
- 6. benchchem.com [benchchem.com]
- 7. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. name-reaction.com [name-reaction.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sonogashira Homocoupling with 2-Chloro-6-ethoxypyridine
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with homocoupling side reactions during the Sonogashira coupling of 2-Chloro-6-ethoxypyridine. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to mitigate the formation of undesired alkyne dimers (Glaser products) and enhance the yield of the desired cross-coupled product.
Troubleshooting Guide: Minimizing Alkyne Homocoupling
The formation of butadiyne derivatives through the oxidative homocoupling of terminal alkynes, often referred to as Glaser coupling, is a primary competing side reaction in Sonogashira couplings.[1][2] This is particularly problematic when dealing with less reactive aryl chlorides like this compound, as the slower desired cross-coupling can allow more time for the undesired homocoupling to occur. The presence of oxygen is a major contributor to this side reaction.[3][4]
| Observed Issue | Potential Causes | Recommended Solutions & Scientific Rationale |
| High levels of alkyne homocoupling byproduct (Glaser product) | 1. Oxygen contamination: The copper(I) acetylide intermediate is susceptible to oxidation, leading to dimerization.[1][5] 2. High alkyne concentration: A higher concentration of the alkyne can favor the bimolecular homocoupling reaction.[4] 3. Prolonged reaction time at elevated temperatures: This can lead to catalyst degradation and favor side reactions. | 1. Ensure a strictly inert atmosphere: Thoroughly degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or by bubbling with argon/nitrogen for an extended period). Maintain a positive pressure of an inert gas throughout the reaction.[3] Some studies suggest using a hydrogen gas atmosphere diluted with nitrogen or argon can reduce homocoupling to as low as 2%.[6] 2. Slow addition of the alkyne: Use a syringe pump to add the terminal alkyne to the reaction mixture over several hours. This maintains a low instantaneous concentration of the alkyne, thereby disfavoring the second-order homocoupling reaction relative to the pseudo-first-order cross-coupling.[4] 3. Optimize reaction temperature and time: Monitor the reaction progress by TLC or LC-MS to determine the minimum time required for completion. For less reactive chlorides, a higher temperature may be necessary, but prolonged heating should be avoided.[7] |
| Low yield of the desired cross-coupled product with significant starting material remaining | 1. Inactive catalyst: The palladium(0) active species can be unstable in air.[8] The palladium catalyst may also be poisoned by impurities in the starting materials or solvents.[3] 2. Insufficiently reactive aryl chloride: Chloro-pyridines, especially those with electron-donating groups like ethoxy, are less reactive than their bromo or iodo counterparts.[3] 3. Inappropriate ligand choice: The ligand plays a crucial role in the stability and activity of the palladium catalyst. | 1. Use fresh, high-quality catalysts: Employ fresh palladium and copper(I) iodide catalysts. The formation of a black precipitate ("palladium black") indicates catalyst decomposition.[3] 2. Increase reaction temperature: For aryl chlorides, temperatures around 100°C may be required.[7][9] Consider using a more activating ligand. 3. Select an appropriate ligand: For challenging substrates like this compound, bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can enhance the rate of oxidative addition, the often rate-limiting step for aryl chlorides.[5] |
| Formation of palladium black | 1. Catalyst decomposition: This can be caused by high temperatures, impurities, or an inappropriate solvent.[3][10] 2. Presence of oxygen: Oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst. | 1. Use purified reagents and solvents: Ensure all reagents and solvents are of high purity and are anhydrous.[4] Some anecdotal evidence suggests that THF may promote the formation of palladium black.[10] 2. Strictly anaerobic conditions: As mentioned, meticulous degassing and maintenance of an inert atmosphere are critical.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of homocoupling in the Sonogashira reaction?
A1: The primary pathway for homocoupling is the Glaser-Hay reaction.[1] This process involves the copper(I) co-catalyst. The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper acetylide intermediate. In the presence of an oxidant, typically oxygen, this intermediate undergoes oxidative dimerization to form a 1,3-diyne (the homocoupled product).[1][5] This side reaction competes directly with the desired transmetalation step in the Sonogashira catalytic cycle.
Q2: How does the choice of catalyst and ligand impact homocoupling with this compound?
A2: The choice of catalyst and ligand is critical, especially for a less reactive substrate like this compound. The general reactivity order for aryl halides in Sonogashira coupling is I > OTf > Br > Cl.[3] To achieve a reasonable reaction rate with the chloride, a highly active catalytic system is necessary. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can accelerate the rate-limiting oxidative addition of the aryl chloride to the Pd(0) center.[5] A faster cross-coupling reaction will outcompete the undesired homocoupling pathway.
Q3: Can I perform the Sonogashira reaction on this compound without a copper co-catalyst to avoid homocoupling?
A3: Yes, copper-free Sonogashira reactions are a well-established method to prevent Glaser-type homocoupling.[8][11] These reactions typically require a higher catalyst loading, a stronger base (like an amine used in excess), or more specialized ligands to facilitate the direct reaction of the alkyne with the palladium complex.[5] While this approach effectively eliminates the primary homocoupling pathway, it may necessitate more forceful reaction conditions for a challenging substrate like this compound.
Q4: What role does the base play in promoting or suppressing homocoupling?
A4: The base is essential for deprotonating the terminal alkyne, allowing it to enter the catalytic cycle.[3] Amine bases like triethylamine (TEA) or diisopropylamine (DIPA) are commonly used.[4] While the base is necessary for the desired reaction, an excessively strong base or high concentration could potentially accelerate the formation of the copper acetylide, which could then be prone to homocoupling if oxygen is present. The purity of the amine base is also crucial; it should be distilled and dry to avoid introducing impurities that could affect the catalyst.[4]
Q5: What are the best analytical techniques to identify and quantify the homocoupling byproduct?
A5: The most common techniques for identifying and quantifying the homocoupling product alongside the desired cross-coupled product are:
-
Thin-Layer Chromatography (TLC): Provides a quick qualitative assessment of the reaction progress and the presence of major byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for identifying the molecular weights of the product and byproducts, confirming their identities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural information for all components in the reaction mixture. The symmetrical nature of the homocoupled product often results in a simpler NMR spectrum compared to the desired product. Quantification can be achieved by integrating characteristic peaks against an internal standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds, providing both separation and mass identification.
Experimental Protocols
Standard Sonogashira Protocol (with Copper Co-catalyst)
This protocol is a starting point and may require optimization.
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Add anhydrous, degassed solvent (e.g., THF or DMF, 5 mL) and degassed triethylamine (2.0 mmol, 2.0 equiv.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Modified Protocol to Minimize Homocoupling
This protocol incorporates strategies to suppress the formation of Glaser byproducts.
-
To a dry, three-neck round-bottom flask equipped with a condenser, a gas inlet, and a septum, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and CuI (0.02 mmol, 2 mol%). Note the higher Pd and lower Cu loading.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, thoroughly degassed toluene (5 mL) and degassed diisopropylethylamine (3.0 mmol, 3.0 equiv.).
-
In a separate syringe, prepare a solution of the terminal alkyne (1.1 mmol, 1.1 equiv.) in anhydrous, degassed toluene (2 mL).
-
Heat the reaction flask to 100°C.
-
Using a syringe pump, add the alkyne solution to the reaction mixture over 4 hours.
-
After the addition is complete, continue to stir at 100°C and monitor the reaction until the starting material is consumed.
-
Work-up and purify as described in the standard protocol.
Visualizing Competing Reaction Pathways
The following diagram illustrates the competition between the desired Sonogashira cross-coupling and the undesired Glaser homocoupling.
References
- 1. books.rsc.org [books.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. depts.washington.edu [depts.washington.edu]
- 7. reddit.com [reddit.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 10. reddit.com [reddit.com]
- 11. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
Technical Support Center: Purification of 2-Chloro-6-ethoxypyridine Cross-Coupling Products
Welcome to the technical support center for the purification of 2-chloro-6-ethoxypyridine cross-coupling products. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of these valuable compounds. My aim is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot effectively and optimize your purification strategies.
Introduction: The Challenge of Purifying Substituted Pyridines
This compound is a versatile building block in medicinal chemistry and materials science. Its cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, are pivotal for constructing complex molecular architectures. However, the purification of the resulting substituted pyridine products can be a significant bottleneck. The basicity of the pyridine nitrogen, the potential for co-elution with starting materials and byproducts, and the presence of residual catalyst demand a systematic and informed approach to achieve high purity. This guide provides a structured framework for tackling these purification challenges head-on.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of your this compound cross-coupling products.
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Problem 1: My desired product is co-eluting with the unreacted this compound starting material during column chromatography.
-
Potential Cause: The polarity of your product and the starting material are very similar. This is common when the coupled group is nonpolar.
-
Solution:
-
Optimize the Solvent System: A systematic approach to changing the mobile phase is crucial. Instead of just increasing the polar component (e.g., ethyl acetate in hexanes), try a different solvent system altogether. For instance, a dichloromethane/methanol gradient can offer different selectivity.[1][2] The pyridine nitrogen can interact differently with protic solvents like methanol compared to aprotic ones.
-
Utilize an Alternative Stationary Phase: If solvent optimization fails, consider switching from silica gel to alumina (basic or neutral). The Lewis acidic sites on alumina can interact more strongly with the pyridine nitrogen, potentially altering the elution order and improving separation.
-
Employ pH-Modified Chromatography: For basic compounds like pyridines, adding a small amount of a volatile base, such as triethylamine (0.1-1%), to your eluent can deactivate acidic silanol groups on the silica surface, reducing peak tailing and sometimes improving separation.[3] Conversely, adding a small amount of acetic acid can protonate the pyridine, making it significantly more polar and causing it to stick to the silica, which can be useful for separating it from non-basic impurities.[1]
-
Problem 2: The purified product is still colored (yellow, brown, or black), indicating residual palladium catalyst.
-
Potential Cause: Homogeneous palladium catalysts and their decomposition products can be difficult to remove completely by standard chromatography.[4][5]
-
Solution:
-
Filtration through Celite® or a Silica Plug: Before concentrating the reaction mixture, pass it through a short plug of Celite® or silica gel.[6] This can adsorb a significant portion of the palladium species.
-
Use of Scavenger Resins: For pharmaceutical applications where very low palladium levels are required, scavenger resins are highly effective.[5] These are typically functionalized polymers (e.g., with thiol groups) that chelate the palladium.[4][6] The crude product solution is stirred with the resin or passed through a cartridge containing it.[5]
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for removing catalyst residues, which are often amorphous and will remain in the mother liquor.
-
Aqueous Workup with a Chelating Agent: Sometimes, washing the organic layer with a dilute aqueous solution of a chelating agent like thiourea or sodium thiosulfate can help extract palladium residues.
-
Problem 3: After a Suzuki coupling, I'm struggling to remove boronic acid or related byproducts.
-
Potential Cause: Boronic acids and their anhydrides (boroxines) are polar and can be difficult to separate from polar pyridine products.[7][8] They can also cause streaking on TLC plates.
-
Solution:
-
Aqueous Basic Wash: The most effective method is to perform a liquid-liquid extraction with a dilute aqueous base, such as 1M NaOH or K₂CO₃.[9] The boronic acid will be deprotonated to form a water-soluble boronate salt, which will partition into the aqueous layer.[9] Be mindful that your product should be stable to these basic conditions.
-
Formation of a Volatile Ester: In some cases, boronic acids can be removed by adding methanol and evaporating under reduced pressure. This process is repeated a few times to form the volatile methyl boronate ester, which is removed with the solvent.[9]
-
Use of Pinacol Esters: Proactively, using a boronic acid pinacol ester instead of the free boronic acid can simplify purification.[10][11] These esters are generally less polar and more stable, and any unreacted ester is more easily separated by chromatography.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a solvent system for flash chromatography of a 2-aryl-6-ethoxypyridine?
A good starting point is a gradient of ethyl acetate in hexanes.[2] Begin with a low polarity (e.g., 5% ethyl acetate/hexanes) and gradually increase the concentration of ethyl acetate. The ethoxy group and the pyridine ring provide moderate polarity, so the product will likely elute in the 10-40% ethyl acetate range, depending on the nature of the coupled aryl group.
Q2: My product seems to be degrading on the silica gel column. How can I confirm this and what can I do about it?
You can check for on-column degradation using a 2D TLC experiment.[3] Spot your crude mixture on the bottom-left corner of a square TLC plate, run it in your chosen eluent, dry the plate, rotate it 90 degrees, and run it again in the same eluent. If your product is stable, the spot will move to a new position along the diagonal. If it's degrading, you will see new spots off the diagonal. To mitigate this, you can use a less acidic stationary phase like neutral alumina or deactivated silica gel (by pre-treating with a base like triethylamine).[3]
Q3: For a Buchwald-Hartwig amination product, what are the most common impurities I should look out for?
Besides unreacted starting materials and residual catalyst, common impurities include:
-
Hydrodehalogenation product: Where the chloro group on the starting material is replaced by a hydrogen.
-
Homocoupling of the amine: This is less common with modern catalysts but can occur.
-
Oxidized phosphine ligands: Ligands used in the reaction can be oxidized, leading to polar impurities.
Q4: Is recrystallization a viable primary purification method?
Yes, if your product is a solid with good crystallinity, recrystallization can be a very effective and scalable purification technique. It's particularly good at removing trace amounts of colored impurities (like palladium) and starting materials that have different solubility profiles. A common solvent system for recrystallization of such products is ethanol/water or ethyl acetate/hexanes.
Comparative Data Table
| Cross-Coupling Type | Typical Coupling Partner | Common Impurities | Recommended Primary Purification Method | Key Considerations |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid/Ester | Unreacted boronic acid/ester, homocoupled boronic acid, residual palladium, unreacted this compound.[7] | Flash column chromatography (silica gel) after an aqueous basic workup.[9] | The basic wash is crucial for removing boronic acid byproducts.[9] |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Unreacted amine, hydrodehalogenated starting material, residual palladium/ligand.[12] | Flash column chromatography (silica gel). | The basicity of the product and starting amine can lead to peak tailing; consider using a mobile phase modifier.[3] |
| Sonogashira | Terminal Alkyne | Homocoupled alkyne (Glaser coupling), residual palladium/copper catalysts. | Flash column chromatography (silica gel). | Copper co-catalysts can be challenging to remove; an aqueous wash with dilute ammonium hydroxide can be effective. |
Detailed Experimental Protocol: Standard Column Chromatography Purification
This protocol outlines a standard procedure for the purification of a generic 2-aryl-6-ethoxypyridine product from a Suzuki-Miyaura reaction.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer to a separatory funnel. Wash the organic layer sequentially with 1M aqueous NaOH (to remove boronic acid), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Column Preparation:
-
Select an appropriately sized column based on the amount of crude material (typically a 100:1 to 50:1 ratio of silica to crude product by weight).
-
Prepare a slurry of silica gel in a low-polarity solvent (e.g., hexanes).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble products, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with a low-polarity solvent system (e.g., 5% ethyl acetate in hexanes), as determined by prior TLC analysis.
-
Gradually increase the polarity of the eluent (gradient elution) to move the product down the column.
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product.
-
-
Product Isolation:
-
Evaporate the solvent from the combined pure fractions under reduced pressure.
-
Place the resulting purified product under high vacuum to remove any residual solvent.
-
Obtain the final mass and characterize the product (NMR, MS, etc.) to confirm its identity and purity.
-
References
- 1. reddit.com [reddit.com]
- 2. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. spinchem.com [spinchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: Palladium-Catalyzed Dehalogenation of 2-Chloro-6-ethoxypyridine
Welcome to the dedicated technical support guide for the palladium-catalyzed dehalogenation of 2-chloro-6-ethoxypyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, practical advice, and a foundational understanding of this important transformation. The hydrodehalogenation of chloroarenes, particularly electron-rich systems like substituted pyridines, is a critical reaction for removing halogen directing groups or in isotopic labeling studies.[1][2] This guide offers field-proven insights to help you navigate the common challenges and optimize your experimental outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the reaction in a direct question-and-answer format.
Q1: My reaction shows low or no conversion of this compound. What are the likely causes and how can I fix it?
A1: Low or no conversion is a frequent issue, especially given the relative inertness of aryl chlorides compared to bromides or iodides.[3] The problem typically stems from an insufficiently active catalytic system or suboptimal reaction conditions.
Causality & Solutions:
-
Inactive Catalyst Precursor: The active Pd(0) species must be generated in situ from the Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂). If this reduction is inefficient, the catalytic cycle will not initiate.
-
Recommendation: Ensure your hydride source is competent not only for the dehalogenation step but also for reducing the Pd(II) precatalyst. Some hydride sources, like polymethylhydrosiloxane (PMHS), are particularly effective at this initial reduction.[4] Alternatively, starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can bypass this issue, though these are often more sensitive to air.
-
-
Inappropriate Ligand Choice: The pyridine nitrogen in your substrate can coordinate to the palladium center, acting as a ligand and potentially inhibiting catalysis. A strongly coordinating ancillary ligand is necessary to prevent this substrate inhibition.
-
Recommendation: Standard ligands like triphenylphosphine (PPh₃) may not be sufficient. Screen a panel of more electron-rich and sterically bulky phosphine ligands (e.g., Buchwald's biaryl phosphine ligands like XPhos) or N-heterocyclic carbenes (NHCs) like IPr.[5][6] These ligands promote the crucial oxidative addition and reductive elimination steps.
-
-
Insufficiently Potent Hydride Source: The choice of hydrogen donor is critical. Not all sources are effective for reducing robust C-Cl bonds.
-
Recommendation: If a mild source like formic acid or triethylsilane fails, consider more reactive alternatives.[7][8] Sodium borohydride (NaBH₄) or potassium formate (HCO₂K) are often more effective.[3] In some systems, gaseous hydrogen (H₂) with a heterogeneous catalyst like Pd/C is the most robust method, though it requires specialized equipment.[9]
-
-
Suboptimal Temperature or Solvent: The reaction may have a significant activation energy barrier.
Q2: The reaction works, but I'm getting a complex mixture of byproducts. What's happening?
A2: While hydrodehalogenation is the desired outcome, side reactions can occur if the catalytic system is not well-optimized.
Causality & Solutions:
-
Homocoupling (Bi-pyridine Formation): This can occur if the rate of reductive elimination of the desired product is slow, allowing for side reactions on the palladium center.
-
Recommendation: This often points to an issue with the hydride transfer step. Increase the concentration or switch to a more effective hydride source. Optimizing the ligand to accelerate reductive elimination can also suppress this pathway.
-
-
Catalyst Decomposition (Palladium Black): The formation of palladium black indicates that the Pd(0) species is aggregating and falling out of the catalytic cycle. This is a common issue when the ligand is unable to sufficiently stabilize the metal center.
-
Recommendation: Increase the ligand-to-palladium ratio (a common starting point is 2:1 for monodentate ligands). Switching to a chelating ligand like dppf ([1,1′-Bis(diphenylphosphino)ferrocene]) can provide greater catalyst stability.[11]
-
-
Reactions with the Solvent: Some solvents can participate in unwanted side reactions. For instance, in cross-coupling contexts, DMF has been observed to lead to side products.
-
Recommendation: If you suspect solvent involvement, switch to a more inert solvent like toluene or dioxane.[10]
-
Frequently Asked Questions (FAQs)
What is the general mechanism for this dehalogenation?
The reaction proceeds via a standard Pd(0)/Pd(II) catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Cl bond of this compound to form an Aryl-Pd(II)-Cl intermediate.
-
Hydride Transfer: A hydride ([H]⁻) from the hydrogen donor displaces the chloride on the palladium center, forming an Aryl-Pd(II)-H species.
-
Reductive Elimination: The aryl group and the hydride are reductively eliminated, forming the desired 2-ethoxypyridine product and regenerating the Pd(0) catalyst, which re-enters the cycle.[12]
Which palladium catalyst and hydride source combination is a good starting point?
For a robust and generally applicable starting point, a combination of Pd(OAc)₂ with a suitable phosphine ligand (e.g., XPhos ) and potassium formate (HCO₂K) as the hydride source in a solvent like dioxane is recommended. This avoids the use of flammable hydrogen gas and employs a stable, reliable Pd(II) precatalyst.[3]
How do I choose the right base?
The base plays a crucial role in neutralizing the HCl generated during the reaction, which can poison the catalyst. For aryl chlorides, a strong, non-nucleophilic base is often required.[13]
-
Weak Bases (e.g., K₂CO₃, Cs₂CO₃): Often sufficient for aryl bromides, may require higher temperatures for chlorides.[13]
-
Strong Bases (e.g., NaOtBu, K₃PO₄): Generally more effective for the more challenging dehalogenation of aryl chlorides.[6] The choice can significantly impact reaction efficiency.
How can I monitor the reaction's progress?
The reaction can be conveniently monitored by taking small aliquots from the reaction mixture at regular intervals.
-
Thin Layer Chromatography (TLC): A quick and easy method. The product, 2-ethoxypyridine, will be less polar than the starting material, this compound, resulting in a higher Rf value.
-
GC-MS or LC-MS: Provides more quantitative information on the conversion of starting material and the formation of the product and any byproducts. This is the preferred method for accurate optimization.[5]
Visualizing the Process
Catalytic Cycle Diagram
Caption: Palladium catalytic cycle for hydrodehalogenation.
Troubleshooting Workflow
Caption: Stepwise troubleshooting guide for low reaction conversion.
Experimental Protocol & Data
This section provides a representative experimental procedure for the dehalogenation of this compound.
Objective: To achieve >95% conversion of this compound to 2-ethoxypyridine.
Materials:
-
This compound
-
Palladium(II) Acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)
-
Potassium Formate (HCO₂K)
-
Anhydrous 1,4-Dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 157.6 mg).
-
Catalyst Preparation: In the same vial, add Pd(OAc)₂ (0.02 mmol, 4.5 mg) and XPhos (0.04 mmol, 19.1 mg).
-
Reagent Addition: Add potassium formate (3.0 mmol, 252.3 mg).
-
Inert Atmosphere: Seal the vial with a septum cap, then evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Reaction: Place the vial in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS every 2-4 hours until the starting material is consumed (typically 12-24 hours).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Purification: Wash the filtrate with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Typical Reaction Parameters
| Parameter | Value | Rationale |
| Substrate | 1.0 equiv | Reference point for stoichiometry. |
| Pd(OAc)₂ | 2 mol% | Standard catalyst loading for optimization.[4] |
| XPhos | 4 mol% | A 2:1 ligand-to-metal ratio ensures catalyst stability. |
| Hydride Source (HCO₂K) | 3.0 equiv | Excess ensures complete reaction. |
| Base | N/A | Formate acts as both hydride donor and base. |
| Solvent (Dioxane) | 0.2 M | A common concentration for catalytic reactions. |
| Temperature | 80 °C | Balances reaction rate and potential for degradation. |
| Time | 12-24 h | Typical duration for challenging dehalogenations. |
References
- 1. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts (Journal Article) | OSTI.GOV [osti.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemistry.msu.edu [chemistry.msu.edu]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. 钯催化剂 [sigmaaldrich.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki Coupling of 2-Ethoxypyridine
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-ethoxypyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial reaction, troubleshoot common issues, and understand the nuanced interplay of bases, solvents, and catalysts. As an electron-rich heteroaromatic substrate, 2-ethoxypyridine presents unique challenges, including potential catalyst inhibition and a propensity for side reactions. This resource provides in-depth, evidence-based guidance to navigate these challenges and achieve high-yield, reproducible results.
Understanding the "2-Substituted Pyridine Problem" in Suzuki Couplings
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but its application to 2-substituted pyridines, including 2-ethoxypyridine, is not always straightforward.[1][2] The primary challenges arise from the Lewis basicity of the pyridine nitrogen, which can coordinate to the palladium catalyst and impede its activity.[3] Additionally, 2-pyridylboronic acids are notoriously unstable and susceptible to protodeboronation, an undesired side reaction that cleaves the C-B bond.[1][3] The electron-donating nature of the ethoxy group in 2-ethoxypyridine can further influence the electronic properties of the pyridine ring, affecting the rates of key steps in the catalytic cycle.[4]
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling of 2-ethoxypyridine failing or giving low yields?
A1: Low yields or reaction failure with 2-ethoxypyridine substrates can stem from several factors:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation. This is a well-documented issue for 2-substituted pyridines.[3]
-
Protodeboronation: If you are using a 2-ethoxypyridylboronic acid, it may be decomposing via protodeboronation before it can participate in the catalytic cycle. This is a common side reaction for electron-rich heteroaryl boronic acids.[1]
-
Suboptimal Base/Solvent Combination: The choice of base and solvent is critical and highly interdependent. An inappropriate combination can lead to poor solubility of reagents, slow reaction rates, or promotion of side reactions.[5][6]
-
Ineffective Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may not be active enough for this challenging substrate. More electron-rich and sterically hindered phosphine ligands are often required to facilitate the oxidative addition and reductive elimination steps.[7]
-
Oxygen Contamination: Inadequate degassing of solvents and reaction vessels can lead to oxidation and deactivation of the Pd(0) catalyst, as well as promoting homocoupling of the boronic acid.[7]
Q2: What are the most common side reactions with 2-ethoxypyridine Suzuki couplings and how can I minimize them?
A2: The two most prevalent side reactions are:
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This is particularly problematic with electron-rich heteroarylboronic acids.
-
Mitigation Strategies:
-
Use a more stable boronic ester (e.g., pinacol or MIDA esters) instead of the boronic acid.[1]
-
Employ anhydrous conditions to minimize the presence of a proton source.
-
Choose a base and solvent system known to suppress this side reaction. Weaker bases like K₂CO₃ or Cs₂CO₃ are often preferred over strong hydroxides.[5]
-
-
-
Homocoupling: The dimerization of the boronic acid to form a biaryl byproduct.
-
Mitigation Strategies:
-
Ensure rigorous exclusion of oxygen by thoroughly degassing all solvents and maintaining an inert atmosphere (argon or nitrogen) throughout the reaction.
-
Use a Pd(0) precatalyst directly (e.g., Pd₂(dba)₃) or ensure complete reduction of a Pd(II) precatalyst.
-
Optimize the reaction temperature; sometimes lowering the temperature can disfavor homocoupling.
-
-
Troubleshooting Guide: A Deeper Dive into Base and Solvent Optimization
The Critical Role of the Base
The base in a Suzuki-Miyaura coupling serves multiple purposes: it facilitates the formation of the active palladium catalyst, activates the boronic acid to form a more nucleophilic boronate "ate" complex, and influences the overall reaction rate and selectivity.[8] For a substrate like 2-ethoxypyridine, the choice of base is a delicate balance between promoting the desired transmetalation and avoiding unwanted side reactions.
Commonly Used Bases and Their Characteristics:
| Base | Chemical Formula | pKa of Conjugate Acid | Key Characteristics & Recommendations for 2-Ethoxypyridine |
| Potassium Carbonate | K₂CO₃ | 10.3 | A versatile and often first-choice base. Its moderate strength is effective for many couplings and can minimize base-sensitive functional group degradation. Often used in aqueous/organic solvent mixtures.[7][9] |
| Cesium Carbonate | Cs₂CO₃ | 10.3 | More soluble in organic solvents than K₂CO₃, which can be advantageous in anhydrous systems. Often shows enhanced reactivity in challenging couplings.[5] |
| Potassium Phosphate | K₃PO₄ | 12.3 | A stronger base that can be highly effective, particularly with less reactive aryl chlorides or hindered substrates. Often used in dioxane/water or toluene/water systems.[3] |
| Sodium Carbonate | Na₂CO₃ | 10.3 | A cost-effective alternative to K₂CO₃, often used in aqueous solvent systems.[10] |
| Potassium Fluoride | KF | 3.2 | A mild base that can be effective in activating boronic acids without hydrolyzing sensitive functional groups like esters.[8] |
The Influence of the Solvent System
The solvent plays a crucial role in solubilizing the reactants, catalyst, and base, and it can significantly influence the reaction mechanism and outcome.[6][11] For the Suzuki coupling of 2-ethoxypyridine, a range of solvents and solvent mixtures have proven effective.
Solvent Selection Guide:
| Solvent(s) | Polarity | Key Characteristics & Recommendations for 2-Ethoxypyridine |
| 1,4-Dioxane / Water | Polar Aprotic / Polar Protic | A very common and effective mixture. Water aids in dissolving inorganic bases and can accelerate the reaction. A 4:1 or 5:1 ratio of dioxane to water is a good starting point.[3][6][9] |
| Toluene / Water | Nonpolar / Polar Protic | Another widely used biphasic system, particularly for reactions at higher temperatures. |
| Tetrahydrofuran (THF) | Polar Aprotic | A good solvent for many organic substrates, but its lower boiling point limits the reaction temperature. |
| Dimethylformamide (DMF) | Polar Aprotic | A highly polar solvent that can be effective for challenging couplings, but can be difficult to remove and may lead to side reactions at high temperatures.[6] |
| Isopropanol / Water | Polar Protic | A greener solvent alternative that has shown success in ligand-free Suzuki couplings of 2-halopyridines.[12] |
Experimental Protocols
Protocol 1: General Screening Conditions for Suzuki Coupling of 2-Ethoxy-5-bromopyridine
This protocol provides a robust starting point for optimization.
Materials:
-
2-Ethoxy-5-bromopyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 2-ethoxy-5-bromopyridine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the vessel with a septum and evacuate and backfill with argon or nitrogen three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Optimized Conditions for Challenging Couplings (e.g., with Aryl Chlorides)
This protocol utilizes a more active catalyst system, which is often necessary for less reactive coupling partners.
Materials:
-
2-Ethoxy-3-chloropyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid pinacol ester (1.5 mmol, 1.5 equiv)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.036 mmol, 3.6 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
Procedure:
-
In a glovebox or under a positive flow of argon, add the 2-ethoxy-3-chloropyridine, arylboronic acid pinacol ester, Pd₂(dba)₃, SPhos, and K₃PO₄ to a dry Schlenk tube.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.[1]
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, follow the workup and purification procedure described in Protocol 1.
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Tree for 2-Ethoxypyridine Suzuki Coupling
Caption: A decision tree for troubleshooting an unsuccessful Suzuki coupling.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Difficult Buchwald-Hartwig Aminations
Welcome to our dedicated resource for navigating the complexities of the Buchwald-Hartwig amination. This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to provide you, the modern chemist, with the insights of a Senior Application Scientist. We will move beyond simple procedural lists to explore the mechanistic reasoning behind common failures and their solutions, ensuring your next cross-coupling reaction is a success.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction shows no conversion, or stalls at low yield. What are the most common initial culprits?
This is the most frequent issue encountered and often points to foundational problems with the reaction setup or the integrity of the reagents. Before exploring more complex variables, it's critical to validate the core components of your reaction.
Answer:
Low or no conversion is typically traced back to one of three areas: (1) Inactive catalyst, (2) Poor quality of reagents or solvent, or (3) Inappropriate choice of reaction parameters for your specific substrates.
-
Catalyst Inactivation: The palladium catalyst is the heart of the reaction, and it is highly sensitive to oxygen. The active Pd(0) species can be readily oxidized to inactive Pd(II) states, halting the catalytic cycle before it even begins. This is especially true if you are generating the Pd(0) catalyst in situ from a Pd(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃.
-
Troubleshooting Action: Ensure your entire setup is rigorously deoxygenated. This involves using a well-maintained glovebox or employing robust Schlenk line techniques. Solvents and liquid reagents must be sparged with an inert gas (Argon or Nitrogen) for at least 30-60 minutes prior to use. Solid reagents should be stored in a desiccator or glovebox to prevent both oxidation and moisture contamination.
-
-
Reagent and Solvent Quality: The purity of your aryl halide (or triflate), amine, base, and solvent is paramount.
-
Solvents: Anhydrous solvents are critical. Water can hydrolyze the phosphine ligand and interfere with the base. Ethers like THF and dioxane are notorious for accumulating peroxides, which are potent catalyst poisons.
-
Troubleshooting Action: Always use freshly distilled or anhydrous, inhibitor-free solvents packaged under an inert atmosphere. Test ether solvents for peroxides before use (e.g., with potassium iodide test strips).
-
-
Bases: The choice and quality of the base are crucial. Carbonate bases can be hygroscopic, and weaker bases may not be effective for deprotonating the amine or the initial Pd(II) complex. Stronger bases like sodium tert-butoxide (NaOt-Bu) are highly reactive and can degrade if not handled under inert conditions.
-
Troubleshooting Action: Purchase high-purity bases and handle them exclusively within a glovebox. If you suspect your base has degraded, use a fresh bottle.
-
-
Caption: Foundational workflow for a successful Buchwald-Hartwig reaction.
Question 2: My reaction is clean but very slow. How can I increase the reaction rate without inducing side products?
A sluggish reaction points to a suboptimal parameter set for your specific substrate combination. The energy barriers in the catalytic cycle are likely too high, requiring a targeted adjustment of the ligand, base, or temperature.
Answer:
The rate of a Buchwald-Hartwig reaction is influenced by nearly every component. The key is to identify the rate-limiting step for your system and address it directly.
-
Ligand Choice is Critical: The structure of the phosphine ligand dictates the geometry, electron density, and steric bulk around the palladium center. This, in turn, heavily influences the rates of both the oxidative addition and reductive elimination steps.
-
For electron-rich aryl halides: These substrates undergo oxidative addition more slowly. A more electron-rich, bulky ligand (e.g., a biarylphosphine like SPhos or XPhos) can accelerate this step by stabilizing the electron-rich palladium center and promoting the cleavage of the Ar-X bond.
-
For electron-poor aryl halides or sterically hindered substrates: Reductive elimination is often the rate-limiting step. Using a bulkier ligand can promote this final product-forming step by creating steric pressure that favors the release of the product.
-
-
Base and Solvent Synergy: The base not only deprotonates the amine but also participates in the formation of the active catalyst and influences the equilibrium of various intermediates. The solvent's polarity and coordinating ability can dramatically affect the solubility of the base and the stability of charged intermediates.
-
Troubleshooting Action: If using a weaker base like K₂CO₃ or Cs₂CO₃ in a non-polar solvent like toluene, consider switching to a stronger base like NaOt-Bu or LHMDS. Alternatively, switching to a more polar aprotic solvent like dioxane or t-amyl alcohol can increase the solubility and efficacy of carbonate bases.
-
-
Temperature Control: While higher temperatures generally increase reaction rates, they can also accelerate catalyst decomposition pathways.
-
Troubleshooting Action: Instead of aggressively increasing the temperature, first try optimizing the ligand and base. If a temperature increase is necessary, do so incrementally (e.g., from 80°C to 100°C) while carefully monitoring for the appearance of decomposition products (e.g., hydrodehalogenation of the aryl halide).
-
| Substrate Challenge | Recommended Ligand Class | Example Ligands | Mechanistic Rationale |
| Electron-Deficient Aryl Halide | Bulky, Electron-Rich Biarylphosphines | XPhos, RuPhos | Facilitates the rate-limiting reductive elimination step. |
| Electron-Rich Aryl Halide | Bulky, Electron-Rich Biarylphosphines | SPhos, BrettPhos | Accelerates the slow oxidative addition step. |
| Sterically Hindered Amine | Less Bulky Ligands | P(o-tol)₃, P(t-Bu)₃ | Reduces steric clash during the coordination of the amine. |
| Sterically Hindered Aryl Halide | Bulky, Flexible Ligands | Josiphos-type, Buchwald Biarylphosphines | The ligand's bite angle and flexibility can accommodate steric hindrance. |
Question 3: I am observing significant side product formation, particularly hydrodehalogenation of my aryl halide and/or formation of a biaryl byproduct. What is causing this?
The formation of these specific side products points to off-cycle reactions that compete with the desired C-N bond formation. Understanding their mechanistic origins is key to suppressing them.
Answer:
These side products arise from two primary competing pathways: β-hydride elimination leading to hydrodehalogenation, and homocoupling of the aryl halide.
-
Hydrodehalogenation (Ar-X → Ar-H): This occurs when an intermediate palladium-aryl complex undergoes β-hydride elimination from the amido ligand or the alkoxide base. The resulting palladium-hydride species can then reductively eliminate with the aryl group to form the undesired Ar-H product.
-
When it's common: This pathway is more prevalent with amines that possess β-hydrogens and when using strong, sterically hindered bases like NaOt-Bu at high temperatures.
-
Troubleshooting Action:
-
Lower the Temperature: This is the most effective first step, as β-hydride elimination has a higher activation energy than the desired reductive elimination.
-
Change the Base: Switch to a non-nucleophilic, sterically less demanding base like K₃PO₄ or Cs₂CO₃.
-
Use a Bulky Ligand: Ligands like XPhos or RuPhos can sterically shield the palladium center, disfavoring the geometry required for β-hydride elimination.
-
-
-
Biaryl Homocoupling (2 Ar-X → Ar-Ar): This side reaction can occur through a few mechanisms, often involving the reaction of the palladium-aryl intermediate with another molecule of aryl halide.
-
Troubleshooting Action:
-
Lower Catalyst Loading: High local concentrations of the catalyst can promote homocoupling. Reducing the palladium loading (e.g., from 2 mol% to 0.5 mol%) can sometimes mitigate this.
-
Use a More Electron-Rich Ligand: This can accelerate the desired cross-coupling pathway, outcompeting the homocoupling reaction.
-
-
Caption: Desired catalytic cycle versus common off-cycle side reactions.
Experimental Protocol: Small-Scale Reaction Screen for a Difficult Coupling
When faced with a challenging substrate pair, a systematic screen of key parameters is the most efficient path to a solution.
Objective: To identify an optimal combination of ligand, base, and solvent for a difficult Buchwald-Hartwig amination.
Materials:
-
Aryl Halide (1.0 eq)
-
Amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %)
-
Ligands for screening (e.g., XPhos, SPhos, RuPhos, P(t-Bu)₃; 4.4 mol %)
-
Bases for screening (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃; 2.0 eq)
-
Anhydrous, degassed solvents (e.g., Toluene, Dioxane)
-
Inert atmosphere glovebox or Schlenk line setup
-
Vials with stir bars for parallel reaction screening
Procedure:
-
Preparation (Glovebox):
-
In separate vials, prepare stock solutions of your aryl halide and amine in the chosen solvent.
-
In a series of labeled reaction vials, add the appropriate base (solid).
-
In separate vials, weigh the palladium precatalyst and the different ligands.
-
-
Reaction Setup (Glovebox):
-
To each vial containing the base, add the corresponding palladium precatalyst and ligand.
-
Add the solvent to be tested.
-
Add the stock solution of the aryl halide.
-
Add the stock solution of the amine to initiate the reaction.
-
Seal the vials tightly with screw caps.
-
-
Reaction Execution:
-
Remove the vials from the glovebox and place them in a heating block set to the desired temperature (e.g., 100 °C).
-
Ensure vigorous stirring.
-
-
Monitoring and Analysis:
-
After a set time (e.g., 2, 8, and 24 hours), take a small aliquot from each reaction vial.
-
Quench the aliquot with a small amount of water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the organic layer by LC-MS or GC-MS to determine the conversion to product and the formation of any side products.
-
-
Data Interpretation:
-
Compare the results across the different conditions to identify the most promising ligand/base/solvent combination for your specific substrates. This combination can then be scaled up for preparative synthesis.
-
Technical Support Center: Catalyst Deactivation in Cross-Coupling of 2-Chloro-6-ethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering catalyst deactivation during cross-coupling reactions involving 2-Chloro-6-ethoxypyridine. The information is presented in a question-and-answer format to directly address common experimental issues.
Troubleshooting Guide
Q1: My Suzuki-Miyaura coupling of this compound is stalling or showing low conversion. What are the likely causes related to catalyst deactivation?
A1: Low conversion in the Suzuki-Miyaura coupling of this compound often points to catalyst deactivation. Several factors can be at play:
-
Pyridine Coordination: The nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to the formation of catalytically inactive or less active complexes.[1][2] This is a common issue with nitrogen-containing heterocycles.
-
Formation of Palladium Black: A visible sign of catalyst death is the precipitation of palladium black, which consists of inactive Pd(0) aggregates.[3] This can be caused by an unstable catalytic species, often exacerbated by high temperatures or the presence of oxygen.
-
Ligand Degradation: Phosphine ligands, commonly used in these reactions, are susceptible to oxidation to phosphine oxides, which are poor ligands for palladium. This is particularly relevant if the reaction is not performed under strictly inert conditions.
-
Side Reactions: Competing side reactions like hydrodehalogenation (replacement of the chlorine with hydrogen) can consume the active catalyst and reduce the yield of the desired product.[4]
Q2: I'm performing a Buchwald-Hartwig amination with this compound and observing a similar lack of reactivity. Are the deactivation pathways the same?
A2: While there are overlapping deactivation pathways, Buchwald-Hartwig aminations have some specific considerations:
-
Substrate Inhibition: Both the starting amine and the product amine can displace the phosphine ligand, forming dormant palladium complexes that may only reactivate upon heating.[5]
-
Base-Mediated Decomposition: The choice of base is critical. Strong bases can lead to the decomposition of sensitive substrates or ligands, which in turn can poison the catalyst.[6]
-
β-Hydride Elimination: If the amine coupling partner has β-hydrogens, β-hydride elimination can be a competing pathway, leading to undesired byproducts and consumption of the active catalyst.[7]
Q3: How can I mitigate catalyst deactivation when working with this compound?
A3: A systematic approach to optimizing your reaction conditions can significantly improve catalyst stability and reactivity:
-
Ligand Selection: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups (e.g., XPhos, SPhos), are often effective.[4][8] These ligands promote the formation of stable, monoligated palladium(0) species, which are highly active in the catalytic cycle.[9]
-
Precatalyst vs. In-situ Generation: Using well-defined palladium precatalysts can lead to more reproducible results compared to generating the active catalyst in situ from sources like Pd(OAc)₂.[10] Precatalysts are designed to efficiently generate the active L₁Pd(0) species.
-
Inert Atmosphere: Rigorous exclusion of oxygen and moisture is crucial to prevent ligand oxidation and catalyst decomposition.[11] Ensure all reagents and solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).
-
Base Optimization: The choice and addition method of the base can have a significant impact. Weaker bases or the slow addition of a strong base can sometimes minimize catalyst deactivation.[12]
-
Temperature Control: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[11] It is often beneficial to run the reaction at the lowest temperature that still provides a reasonable reaction rate.
Q4: I've observed the formation of a black precipitate. Is my reaction salvageable?
A4: The formation of palladium black indicates significant catalyst decomposition, and it is often difficult to salvage the reaction at this point.[3][11] The best course of action is to optimize the reaction conditions for future runs to prevent its formation. This includes ensuring a strictly inert atmosphere, using appropriate ligands, and controlling the reaction temperature.[11]
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for cross-coupling reactions?
A1: The primary challenge arises from the electronic nature of the pyridine ring and the position of the chloro substituent. The nitrogen atom can coordinate to the palladium catalyst, potentially inhibiting its activity.[1][2] Additionally, the oxidative addition of the C-Cl bond to the Pd(0) center can be a slow step in the catalytic cycle.[13][14]
Q2: What are the key steps in the catalytic cycle for a Suzuki-Miyaura coupling, and where can deactivation occur?
A2: The generally accepted mechanism involves three main steps:
-
Oxidative Addition: The aryl halide (this compound) reacts with the Pd(0) catalyst. Deactivation can occur if this step is slow, allowing for competing decomposition pathways.[14]
-
Transmetalation: The organoboron reagent transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium couple and are eliminated, regenerating the Pd(0) catalyst.[15] Deactivation can happen at any stage, but often relates to the stability of the palladium intermediates throughout the cycle.
Q3: Can impurities in my starting materials affect the catalyst?
A3: Absolutely. Impurities in either the this compound or the coupling partner can act as catalyst poisons. It is crucial to use highly pure starting materials. Purification of this compound, for instance by distillation, may be necessary.[16]
Q4: Are there any specific analytical techniques to monitor catalyst deactivation?
A4: While direct monitoring can be complex, you can infer deactivation by tracking the reaction progress using techniques like TLC, GC-MS, or LC-MS. A stall in product formation is a strong indicator. For more in-depth analysis, ³¹P NMR spectroscopy can be used to observe changes in the phosphine ligands and palladium complexes.
Experimental Protocols
Protocol 1: General Procedure for a Screening Reaction to Troubleshoot Catalyst Deactivation
-
To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst, e.g., XPhos, 2.2 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Add this compound (1.0 equiv) and the coupling partner (e.g., a boronic acid for Suzuki coupling or an amine for Buchwald-Hartwig amination, 1.2 equiv).
-
Add anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals.
Table 1: Troubleshooting Variables for Reaction Optimization
| Parameter | Recommended Variation | Rationale |
| Ligand | Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). | To stabilize the active catalyst and promote key steps in the catalytic cycle. |
| Base | Test different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and consider slow addition. | To minimize base-mediated decomposition of substrates and ligands.[12] |
| Solvent | Evaluate aprotic polar solvents like dioxane, toluene, or THF. | Solvent can influence catalyst solubility and stability. |
| Temperature | Run the reaction at a lower temperature (e.g., 60-80 °C) for a longer duration. | To reduce the rate of catalyst decomposition.[11] |
Visualizing Deactivation Pathways
Diagram 1: Simplified Catalytic Cycle and Potential Deactivation Pathways
References
- 1. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 8. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
Part 1: The Definitive Picture - 1H and 13C NMR Analysis
An In-Depth Technical Guide to the Spectroscopic Analysis of 2-Chloro-6-ethoxypyridine: A Comparative Approach
In the landscape of pharmaceutical and materials science research, the unambiguous structural characterization of heterocyclic compounds is paramount. Substituted pyridines, such as this compound, are common scaffolds in drug discovery and serve as vital intermediates in organic synthesis.[1] Achieving definitive structural elucidation requires a robust analytical strategy, overwhelmingly led by Nuclear Magnetic Resonance (NMR) spectroscopy.
This guide, designed for researchers and drug development professionals, provides a comprehensive analysis of the 1H and 13C NMR spectra of this compound. Moving beyond a simple data report, we will dissect the spectral features, explaining the underlying principles of chemical shifts and coupling constants dictated by the molecule's unique electronic environment. Furthermore, we will objectively compare the depth of information provided by NMR with that of other common analytical techniques, such as mass spectrometry and infrared spectroscopy, to demonstrate why NMR remains the gold standard for structural determination.
NMR spectroscopy provides a detailed map of the carbon and proton framework of a molecule. For this compound, the substitution pattern creates a distinct and predictable set of signals. The electron-withdrawing nature of the nitrogen atom and the chlorine substituent, combined with the electron-donating resonance effect of the ethoxy group, results in a characteristic distribution of electron density across the pyridine ring.
The structure and numbering convention for our analysis is presented below:
Caption: Molecular structure of this compound with atom numbering.
Proton (1H) NMR Spectrum Analysis
The 1H NMR spectrum is anticipated to show three distinct signals for the aromatic protons on the pyridine ring and two signals for the ethoxy group's ethyl protons. The relative positions (chemical shifts) and splitting patterns (multiplicities) are diagnostic.
-
Aromatic Region (δ 6.0-8.0 ppm): The pyridine ring protons form an AMX spin system.
-
H4 Proton: This proton is flanked by two other ring protons (H3 and H5). It is expected to appear as a triplet due to coupling with both H3 and H5, with similar ortho coupling constants (³J). The chemical shift will be influenced by the para-relationship to both the chloro and ethoxy groups. It is typically the most downfield of the three ring protons.
-
H3 and H5 Protons: These protons will appear as doublets. H3 is ortho to the electron-withdrawing chlorine and will be shifted downfield compared to H5. H5 is ortho to the electron-donating ethoxy group and will consequently be the most upfield of the aromatic protons. The splitting arises from coupling to the H4 proton (³J). A smaller meta coupling (⁴J) between H3 and H5 may also be observable, causing slight broadening of the doublets.
-
-
Aliphatic Region (δ 1.0-4.5 ppm): The ethoxy group protons exhibit a classic ethyl pattern.
-
Methylene Protons (-OCH₂-): These protons are adjacent to the oxygen atom, which deshields them, causing them to appear significantly downfield. They will be split into a quartet by the three neighboring methyl protons.
-
Methyl Protons (-CH₃): These protons are further from the electronegative oxygen and will appear at a typical upfield chemical shift. They will be split into a triplet by the two neighboring methylene protons.
-
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H4 | ~7.50 - 7.65 | t (triplet) | ³J ≈ 7.8 | 1H |
| H3 | ~6.70 - 6.85 | d (doublet) | ³J ≈ 7.8 | 1H |
| H5 | ~6.25 - 6.40 | d (doublet) | ³J ≈ 7.8 | 1H |
| -OCH₂- (C8) | ~4.30 - 4.45 | q (quartet) | ³J ≈ 7.0 | 2H |
| -CH₃ (C9) | ~1.35 - 1.50 | t (triplet) | ³J ≈ 7.0 | 3H |
Note: These are predicted values based on known substituent effects on the pyridine ring. Actual experimental values may vary slightly.
Carbon-13 (¹³C) NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven non-equivalent carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment.
-
Aromatic Carbons (δ 100-165 ppm):
-
C2 and C6 (Substituted Carbons): These carbons, directly bonded to the electronegative chlorine and oxygen atoms, will be the most downfield in the aromatic region. C6, bonded to the strongly donating oxygen, is expected to be the most downfield signal overall.
-
C4: This carbon is expected to be the second most downfield of the protonated carbons, influenced by its position relative to the nitrogen and other substituents.
-
C3 and C5: These carbons will be the most upfield in the aromatic region. C5, being ortho to the electron-donating ethoxy group, is anticipated to be more shielded (further upfield) than C3.
-
-
Aliphatic Carbons (δ 10-70 ppm):
-
-OCH₂- (C8): The methylene carbon, directly attached to oxygen, will be significantly deshielded and appear in the δ 60-70 ppm range.
-
-CH₃ (C9): The terminal methyl carbon will be the most shielded carbon in the molecule, appearing far upfield.
-
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C6 | ~163 - 165 |
| C2 | ~150 - 152 |
| C4 | ~139 - 141 |
| C3 | ~110 - 112 |
| C5 | ~103 - 105 |
| -OCH₂- (C8) | ~61 - 63 |
| -CH₃ (C9) | ~14 - 16 |
Part 2: A Comparative Analysis of Characterization Techniques
While NMR provides unparalleled detail, a comprehensive characterization often involves complementary techniques. Understanding their strengths and limitations is key to an efficient analytical workflow.
-
Nuclear Magnetic Resonance (NMR):
-
Strengths: Provides definitive information on the molecular skeleton, atom connectivity, and stereochemistry. It allows for the unambiguous differentiation between isomers, which is often a critical challenge. Two-dimensional NMR experiments like COSY and HMBC can further confirm the entire molecular structure without relying on prediction or fragmentation analysis.[2]
-
Limitations: Relatively low sensitivity compared to mass spectrometry, requiring milligram quantities of the sample. The presence of quadrupolar nuclei or paramagnetic species can complicate spectra.
-
-
Mass Spectrometry (MS):
-
Strengths: Extremely high sensitivity, capable of detecting sub-picogram quantities. It provides the exact molecular weight and, through high-resolution MS, the molecular formula. The fragmentation pattern offers clues about the molecule's substructures.
-
Limitations: As a destructive technique, it cannot provide information about the specific arrangement of atoms. It cannot distinguish between isomers (e.g., this compound vs. 3-Chloro-5-ethoxypyridine) based on molecular weight alone.
-
-
Infrared (IR) Spectroscopy:
-
Strengths: A fast and simple method for identifying the presence of specific functional groups. For this compound, one would expect to see characteristic stretches for C-O (ether), C-Cl, aromatic C=C and C=N, and aliphatic C-H bonds.
-
Limitations: Provides very limited information about the overall molecular structure. Many compounds can have similar IR spectra, making it a poor tool for definitive identification on its own.
-
Part 3: Experimental Protocol and Workflow
Acquiring high-quality NMR data requires careful sample preparation and parameter selection. The following protocol provides a reliable methodology for the analysis of this compound.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology
-
Sample Preparation: a. Weigh approximately 5-10 mg of this compound. b. Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. CDCl₃ is a common choice for its good dissolving power and minimal signal overlap.[2] c. Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
Spectrometer Setup (400 MHz Example): a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. This step ensures the stability of the magnetic field during the experiment. c. Tune and match the NMR probe for both the ¹H and ¹³C frequencies to ensure maximum signal transmission and sensitivity. d. Perform automated or manual shimming of the magnetic field to optimize its homogeneity. This is critical for achieving sharp, well-resolved peaks.
-
¹H NMR Acquisition: a. Use a standard single-pulse experiment (e.g., Bruker's zg30). b. Set the spectral width to cover a range of approximately -2 to 12 ppm. c. Acquire 8-16 scans with a relaxation delay of 2-5 seconds to ensure quantitative integration. d. The acquisition time should be around 3-4 seconds.
-
¹³C NMR Acquisition: a. Use a standard proton-decoupled pulse sequence with a 30-degree pulse (e.g., Bruker's zgpg30). b. Set the spectral width to cover a range of approximately 0 to 200 ppm. c. Acquire a sufficient number of scans (typically several hundred to a few thousand) to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance. d. A relaxation delay of 2 seconds is generally sufficient.
-
Data Processing: a. Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio. b. Perform a Fourier Transform to convert the FID from the time domain to the frequency domain. c. Carefully phase the resulting spectrum to ensure all peaks are in pure absorption mode. d. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C, or the residual CDCl₃ signal to 7.26 ppm (¹H) and 77.16 ppm (¹³C). e. Integrate the signals in the ¹H spectrum and perform peak picking for both spectra to determine the exact chemical shifts.
References
Navigating the Labyrinth of Isomers: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Chloro-6-ethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical development and chemical synthesis, the unambiguous identification of molecular structures is paramount. Even subtle differences in the arrangement of atoms can lead to vastly different pharmacological activities and toxicological profiles. Mass spectrometry stands as a cornerstone technique for elucidating these structures, providing a fingerprint of a molecule through its fragmentation patterns. This guide offers an in-depth exploration of the predicted electron ionization (EI) mass spectrometry fragmentation of 2-Chloro-6-ethoxypyridine, a substituted pyridine of interest in medicinal chemistry. By comparing its fragmentation behavior with that of related compounds, we aim to provide a predictive framework for its characterization and differentiation from its isomers.
The Power of Fragmentation: A Glimpse into Electron Ionization Mass Spectrometry
Electron Ionization (EI) is a "hard" ionization technique where a molecule is bombarded with high-energy electrons (typically 70 eV).[1][2] This process imparts significant energy to the molecule, leading to the ejection of an electron and the formation of a molecular ion (M+•).[3][4] The excess energy often causes the molecular ion to fragment into smaller, charged species. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a unique fragmentation pattern that is invaluable for structural elucidation.[5][6]
The stability of the resulting fragment ions often dictates the major fragmentation pathways.[3] Factors such as resonance stabilization, the formation of stable neutral losses, and the relative strengths of chemical bonds all play a crucial role in determining the observed fragmentation pattern.
Predicted Fragmentation Landscape of this compound
The primary fragmentation events for this compound are expected to involve the ethoxy and chloro substituents, as well as the pyridine ring itself.
Key Predicted Fragmentation Pathways:
-
Loss of an Ethoxy Radical (•OCH2CH3): This is a common fragmentation pathway for aromatic ethers, leading to a stable pyridyl cation. The loss of a 45 Da radical would result in a fragment at m/z 112.
-
Loss of Ethylene (C2H4) via McLafferty-type Rearrangement: The ethoxy group can undergo a rearrangement to eliminate a neutral ethylene molecule (28 Da), resulting in a 2-chloro-6-hydroxypyridine radical cation at m/z 129.
-
Loss of a Chlorine Radical (•Cl): The cleavage of the C-Cl bond would result in the loss of a chlorine radical (35 or 37 Da, depending on the isotope), leading to a fragment at m/z 122. The characteristic isotopic pattern of chlorine (approximately 3:1 ratio for 35Cl and 37Cl) would be a key indicator for chlorine-containing fragments.[10]
-
Ring Cleavage: Pyridine rings can undergo characteristic cleavages, often involving the loss of HCN (27 Da) or C2H2 (26 Da) from fragment ions.
The following diagram illustrates the predicted primary fragmentation pathways of this compound under electron ionization.
Caption: Predicted EI fragmentation of this compound.
A Comparative Analysis: Differentiating from Related Structures
The true power of mass spectrometry lies in its ability to distinguish between isomers and closely related compounds. Let's compare the predicted fragmentation of this compound with its methoxy analog, 2-chloro-6-methoxypyridine, and a positional isomer, 3-chloro-2-ethoxypyridine.
2-Chloro-6-methoxypyridine (MW: 143.57 g/mol )[11]
The fragmentation of the methoxy analog would be expected to show similar initial losses from the substituent.
-
Loss of a Methyl Radical (•CH3): A key fragmentation would be the loss of a methyl radical (15 Da) from the molecular ion, resulting in a fragment at m/z 128/130. This is a direct point of comparison with the loss of an ethyl radical from the ethoxy compound.
-
Loss of Formaldehyde (CH2O): Analogous to the loss of ethylene, the methoxy group can facilitate the loss of a neutral formaldehyde molecule (30 Da), leading to a fragment at m/z 113/115.
Hypothetical Isomer: 3-Chloro-2-ethoxypyridine
The position of the substituents on the pyridine ring can significantly influence fragmentation patterns, often due to "ortho effects" where adjacent groups interact.
-
Potential for Ortho-Interaction: In a 3-chloro-2-ethoxypyridine, the proximity of the chloro and ethoxy groups could lead to unique fragmentation pathways not observed in the 2,6-disubstituted isomer. This might involve the concerted loss of HCl and an ethyl radical, or other complex rearrangements. The presence of unique fragment ions would be a clear indicator of this isomeric form.
Data at a Glance: Predicted Key Fragments
| Compound | Molecular Ion (m/z) | Key Fragment 1 (m/z) | Pathway 1 | Key Fragment 2 (m/z) | Pathway 2 | Key Fragment 3 (m/z) | Pathway 3 |
| This compound | 157/159 | 128/130 | Loss of •C2H5 | 129/131 | Loss of C2H4 | 122 | Loss of •Cl |
| 2-Chloro-6-methoxypyridine | 143/145 | 128/130 | Loss of •CH3 | 113/115 | Loss of CH2O | 108 | Loss of •Cl |
| Hypothetical Isomer | 157/159 | Potentially unique fragments due to ortho-effects | - | - | - | - | - |
Experimental Workflow: A Blueprint for Analysis
A robust analytical workflow is crucial for obtaining high-quality and reproducible mass spectrometry data. The following diagram outlines a typical workflow for the analysis of a compound like this compound.
Caption: General workflow for GC-MS analysis.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the purified compound in a volatile organic solvent (e.g., dichloromethane or methanol).
-
Gas Chromatography (GC) Inlet: Inject the sample into the GC. The GC will separate the analyte from any impurities.
-
Ionization: The separated analyte enters the mass spectrometer's ion source, where it undergoes electron ionization.
-
Mass Analysis: The resulting ions are accelerated into the mass analyzer, which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a signal proportional to their abundance is recorded.
-
Data Processing: The data is processed to generate a mass spectrum, which can then be interpreted to determine the fragmentation pattern.
Conclusion: A Predictive Tool for Structural Elucidation
While direct experimental data for the mass spectrometry fragmentation of this compound is not widely published, a predictive understanding of its behavior can be established by drawing upon the fundamental principles of mass spectrometry and the known fragmentation of analogous compounds. The key differentiators for this molecule are expected to be the losses from the ethoxy group, which can be readily compared to related methoxy-substituted or isomeric pyridines. This guide provides a foundational framework for researchers to anticipate the fragmentation patterns of this compound, aiding in its identification and differentiation from other closely related structures. As with any predictive model, experimental verification remains the gold standard for unequivocal structural confirmation.
References
- 1. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 2. youtube.com [youtube.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scienceready.com.au [scienceready.com.au]
- 6. rroij.com [rroij.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jcsp.org.pk [jcsp.org.pk]
- 9. researchgate.net [researchgate.net]
- 10. whitman.edu [whitman.edu]
A Comparative Reactivity Guide: 2-Chloro-6-ethoxypyridine vs. 2-Chloro-6-methoxypyridine
Introduction
In the landscape of pharmaceutical and materials science research, substituted pyridines are indispensable building blocks.[1] Their prevalence stems from the pyridine core's unique electronic properties and its ability to engage in a wide array of chemical transformations. Among the most versatile of these scaffolds are 2-chloro-6-alkoxypyridines, which serve as key intermediates in the synthesis of complex molecular architectures. This guide provides an in-depth comparative analysis of the reactivity of two closely related yet distinct members of this class: 2-chloro-6-ethoxypyridine and 2-chloro-6-methoxypyridine.
While differing by only a single methylene unit, the choice between an ethoxy and a methoxy substituent can have subtle but significant implications for reaction kinetics, yields, and optimal conditions. This document, intended for researchers, scientists, and drug development professionals, will dissect these differences through the lens of fundamental electronic and steric principles, supported by mechanistic insights and representative experimental protocols. We will explore their comparative performance in the two most critical reaction classes for this scaffold: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
The Decisive Factors: Unpacking Electronic and Steric Effects
The reactivity of any substituted aromatic ring is governed by the interplay of inductive and resonance effects, alongside steric considerations. For the alkoxy groups , these principles manifest as follows:
-
Electronic Effects : Both methoxy (-OCH₃) and ethoxy (-OC₂H₅) groups exert a dual electronic influence. The electronegative oxygen atom pulls electron density from the pyridine ring through the sigma bond (an electron-withdrawing inductive effect, -I). Conversely, the oxygen's lone pairs can delocalize into the aromatic π-system (a strong electron-donating resonance effect, +R).[2] In aromatic systems, this resonance effect is typically dominant, making alkoxy groups net activators and ortho, para-directors in electrophilic substitutions. However, in the context of reactions at the chloro-substituted carbon, their electron-donating nature is the more critical factor. The primary electronic distinction is that the ethyl group in the ethoxy substituent is slightly more electron-releasing than the methyl group of the methoxy substituent, making the ethoxy group a marginally stronger electron-donating group overall.
-
Steric Effects : The most apparent difference is size. The ethoxy group is sterically more demanding than the methoxy group. This increased bulk can hinder the approach of nucleophiles or large catalyst complexes to the reaction center at the C2 position.[3]
The following sections will analyze how these subtle electronic and steric disparities influence the reactivity profiles of our two subject compounds in key synthetic transformations.
Caption: Core electronic and steric differences and their general impact on reactivity.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution on pyridine is a cornerstone reaction for introducing a variety of functional groups. The intrinsic electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, makes it particularly susceptible to nucleophilic attack, especially at the C2 and C4 positions.[4] The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[5]
Caption: Generalized mechanism for the SNAr reaction on 2-chloro-6-alkoxypyridines.
Comparative Analysis:
-
Electronic Contribution : The rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer intermediate.[6] A more electron-poor (electrophilic) C2 carbon will accelerate this step. Since the ethoxy group is slightly more electron-donating than the methoxy group, This compound has a slightly less electrophilic C2 carbon. This would suggest a marginally slower SNAr reaction rate compared to its methoxy counterpart.
-
Steric Contribution : The bulkier ethoxy group can create minor steric hindrance for the incoming nucleophile. This effect is generally small unless the nucleophile itself is very large.
Reactivity in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are arguably the most powerful and widely used methods for functionalizing 2-chloro-6-alkoxypyridines.[1][7] These reactions are transformative in drug discovery, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[8]
The catalytic cycle generally involves three key steps: oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[9][10] For relatively unreactive aryl chlorides, the initial oxidative addition of the C-Cl bond to the Pd(0) catalyst is often the rate-limiting step.[10][11]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis:
-
Electronic Contribution : Oxidative addition is favored by electron-deficient aromatic rings. The more electron-donating ethoxy group in This compound increases the electron density of the C-Cl bond, making it less susceptible to cleavage by the Pd(0) catalyst. Consequently, this crucial first step is slower compared to the methoxy analogue.
-
Steric Contribution : The approach of the (often bulky) phosphine-ligated palladium catalyst to the C-Cl bond is also critical. The larger steric profile of the ethoxy group provides more significant hindrance than the methoxy group, further slowing the rate of oxidative addition.
Quantitative Data and Experimental Protocols
Direct, side-by-side kinetic comparisons in the literature are scarce. However, the established principles of reactivity are reflected in the typical conditions reported for successful transformations.
Table 1: Representative Cross-Coupling Reaction Conditions
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Base | Conditions | Yield | Reference |
| Suzuki-Miyaura | 2-chloro-6-methoxypyridine | Arylboronic acid | XPhos Pd G2 | K₃PO₄ | Toluene/H₂O, 100 °C | Good to Excellent | [12] |
| Suzuki-Miyaura | 2,6-dichloropyridine | Alkylboronic ester | Pd(OAc)₂ / Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O, 100 °C | 94% | [13] |
| Buchwald-Hartwig | Heteroaryl Chlorides | Primary/Secondary Amines | Pd(0)-NHC complexes | KOH | Toluene, 110 °C | Good to Excellent | [14] |
Note: The data illustrates typical successful conditions rather than a direct comparison under identical parameters. The use of highly active, bulky phosphine ligands (like XPhos and Ad₂PⁿBu) and strong bases is common for activating less reactive aryl chlorides.[12][13]
Representative Protocol: Suzuki-Miyaura Coupling of 2-Chloro-6-alkoxypyridines
This protocol is a general guideline. For the less reactive this compound, optimization (e.g., increased temperature from 90°C to 110°C or extended reaction time) may be necessary.
1. Reagent Preparation:
-
In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-chloro-6-alkoxypyridine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the corresponding ligand if not using a precatalyst.
2. Solvent Addition:
-
To the flask, add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Toluene:H₂O 10:1 or Dioxane:H₂O 4:1) to achieve a substrate concentration of ~0.1-0.2 M.
3. Reaction Execution:
-
Seal the flask and heat the reaction mixture with vigorous stirring in a preheated oil bath to the desired temperature (typically 90-110 °C).
-
Monitor the reaction progress by TLC or LC-MS. For 2-chloro-6-methoxypyridine, reactions are often complete in 2-12 hours. For this compound, expect potentially longer reaction times (e.g., 12-24 hours).
4. Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Summary and Outlook
The reactivity of this compound and 2-chloro-6-methoxypyridine, while similar, is not identical. The subtle interplay of electronic and steric effects leads to a discernible hierarchy in their reactivity.
-
2-chloro-6-methoxypyridine is generally the more reactive of the two compounds. Its smaller size and slightly less electron-donating nature render the C2-position more susceptible to both nucleophilic attack (SNAr) and, more significantly, oxidative addition in palladium-catalyzed cross-coupling reactions.
-
This compound is a perfectly viable and valuable substrate, but its increased steric bulk and stronger electron-donating character make it slightly more challenging to activate, particularly in cross-coupling chemistry. Overcoming this requires the use of modern, highly active catalyst systems and potentially more forcing reaction conditions.
For the synthetic chemist, the choice between these two building blocks may be dictated by several factors. If rapid, efficient coupling is the primary concern under mild conditions, 2-chloro-6-methoxypyridine is often the superior choice. However, if the ethoxy group is specifically required for downstream applications, such as modulating solubility, metabolic stability, or target engagement in a drug candidate, its slightly lower reactivity is a manageable synthetic hurdle with the robust catalytic methods available today. Understanding these fundamental differences allows researchers to make informed decisions, optimizing reaction design for efficiency and success.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. jk-sci.com [jk-sci.com]
- 12. researchgate.net [researchgate.net]
- 13. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald-Hartwig aminations of aryl chlorides: A practical protocol based on commercially available Pd(0)-NHC catalysts | Semantic Scholar [semanticscholar.org]
Comparing palladium catalysts for 2-chloropyridine Suzuki coupling
<_content_type_and_part_type: 1>## Navigating the Challenges of 2-Chloropyridine Suzuki Coupling: A Comparative Guide to Palladium Catalysts
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. However, the coupling of electron-deficient heteroaryl chlorides, such as 2-chloropyridine, presents a significant challenge due to the substrate's low reactivity and the potential for catalyst inhibition by the pyridine nitrogen. This guide offers an in-depth, objective comparison of palladium catalyst systems, providing the experimental data and mechanistic insights necessary to select the optimal catalyst for this demanding transformation.
The inherent difficulty in the Suzuki coupling of 2-chloropyridines stems from the electronic properties of the pyridine ring. The electronegative nitrogen atom deactivates the C-Cl bond towards oxidative addition, a critical step in the catalytic cycle. Furthermore, the Lewis basicity of the pyridine nitrogen can lead to catalyst poisoning by coordinating to the palladium center, thereby impeding its catalytic activity.[1][2] Overcoming these hurdles necessitates the use of highly active and robust catalyst systems.
A Comparative Analysis of Leading Palladium Catalysts
The evolution of palladium catalysis has yielded a range of systems with varying efficacy for the coupling of 2-chloropyridine. This section compares the performance of traditional phosphine-based catalysts with modern, sterically hindered phosphine and N-heterocyclic carbene (NHC) ligated systems.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 |
| SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 |
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | 2-6 | >95 | 1-2 |
Note: Yields are representative and can vary based on the specific arylboronic acid used, purity of reagents, and precise reaction conditions. Data is compiled from various sources and may not represent a direct head-to-head comparison under identical conditions.[3]
Traditional Catalyst: Pd(PPh₃)₄
For many years, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) was a workhorse catalyst for Suzuki couplings.[4][5] While it can effect the coupling of 2-chloropyridines, it often requires higher catalyst loadings (3-5 mol%), elevated temperatures, and longer reaction times to achieve moderate to good yields.[3][6] The lower efficacy is attributed to the relatively lower electron-donating ability of the triphenylphosphine ligand, which is less effective at promoting the challenging oxidative addition step with deactivated chlorides.
Buchwald Palladacycles: The Advent of Bulky, Electron-Rich Ligands
The development of bulky, electron-rich dialkylbiarylphosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling reactions.[7][8] Precatalysts like XPhos Pd G3 and SPhos Pd G3 have demonstrated exceptional activity for the Suzuki coupling of challenging substrates, including 2-chloropyridine.[3][9]
The success of these ligands lies in their steric bulk and strong electron-donating properties. The steric hindrance promotes the reductive elimination step, the final stage of the catalytic cycle, while the electron-rich nature of the phosphorus atom enhances the rate of oxidative addition.[10] This combination leads to faster reaction times, lower catalyst loadings, and significantly higher yields compared to traditional systems.[7]
PEPPSI™ Catalysts: The Rise of N-Heterocyclic Carbenes
N-heterocyclic carbene (NHC) ligands have emerged as a powerful alternative to phosphines in palladium catalysis.[11][12] The PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, particularly PEPPSI™-IPr, are highly effective for the Suzuki coupling of aryl chlorides.[13]
The IPr ligand (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) is a strong σ-donor, which significantly increases the electron density at the palladium center, thereby facilitating oxidative addition.[14][15] The steric bulk of the diisopropylphenyl groups also plays a crucial role in promoting reductive elimination. PEPPSI™ catalysts are also known for their air and moisture stability, making them user-friendly in a laboratory setting.[13]
Mechanistic Insights: The "Why" Behind Catalyst Performance
The superior performance of Buchwald and NHC-based catalysts can be understood by examining the key steps of the Suzuki-Miyaura catalytic cycle.
Caption: Generalized Suzuki-Miyaura Catalytic Cycle
The oxidative addition of the C-Cl bond to the Pd(0) center is often the rate-limiting step for deactivated substrates like 2-chloropyridine.[16] The electron-donating ligands (L), such as XPhos, SPhos, and IPr, increase the electron density on the palladium, making it more nucleophilic and thus more reactive towards the electrophilic carbon of the C-Cl bond. This accelerates the oxidative addition step.
Following transmetalation, where the organic group from the boronic acid is transferred to the palladium, the final step is reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The steric bulk of the modern ligands facilitates this step by creating a more crowded coordination sphere around the palladium, which favors the release of the product.[10]
Experimental Protocol: Suzuki Coupling of 2-Chloropyridine with Phenylboronic Acid using XPhos Pd G3
This protocol provides a representative procedure for a high-yielding Suzuki coupling of 2-chloropyridine.
Materials:
-
2-Chloropyridine
-
Phenylboronic acid
-
XPhos Pd G3
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous and degassed
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk flask or equivalent)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-chloropyridine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and anhydrous potassium phosphate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add XPhos Pd G3 (0.02 mmol, 2 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction Conditions: Seal the flask and heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-8 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-phenylpyridine.
Conclusion
While the Suzuki coupling of 2-chloropyridine can be challenging, the use of modern palladium catalysts provides efficient and high-yielding solutions. For researchers seeking optimal performance, Buchwald palladacycles such as XPhos Pd G3 and SPhos Pd G3, as well as NHC-based systems like PEPPSI™-IPr, offer significant advantages over traditional catalysts. Their superior activity stems from the unique steric and electronic properties of their ligands, which effectively overcome the hurdles of slow oxidative addition and potential catalyst inhibition associated with 2-chloropyridine. By understanding the underlying mechanistic principles and employing robust experimental protocols, scientists can confidently incorporate this valuable transformation into their synthetic strategies.
References
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 2nd Generation Buchwald Precatalysts [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Suzuki Coupling [organic-chemistry.org]
A Senior Application Scientist's Guide to Alternative Reagents for 2-Chloro-6-ethoxypyridine in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of the 6-ethoxypyridine-2-yl moiety is a frequent necessity in the design of novel therapeutics. This valuable scaffold is often introduced using 2-chloro-6-ethoxypyridine, a readily available and cost-effective building block. However, the landscape of modern synthetic chemistry offers a diverse toolkit of alternative reagents and strategies that can provide significant advantages in terms of reactivity, milder reaction conditions, and expanded substrate scope. This guide provides an in-depth, objective comparison of these alternatives, supported by experimental data and detailed protocols, to empower you in making informed decisions for your drug discovery programs.
The Central Role of the Pyridine Scaffold in Medicinal Chemistry
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a vast number of FDA-approved drugs.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a desirable feature in drug candidates.[3] The introduction of substituents onto the pyridine core allows for the fine-tuning of a molecule's physicochemical and pharmacological properties, such as solubility, lipophilicity, and target binding affinity.[2] 2-Substituted-6-alkoxypyridines, in particular, are common motifs in bioactive molecules, and their synthesis is a key focus in many drug discovery efforts.
Profiling the Workhorse: this compound
This compound is a widely used building block due to its commercial availability and relatively low cost. The chlorine atom at the 2-position serves as a leaving group in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are cornerstones of modern C-C and C-N bond formation.[4][5] The electron-donating ethoxy group at the 6-position influences the electronic character of the pyridine ring and can play a role in modulating the reactivity of the C-Cl bond.[6]
However, the inherent strength of the C-Cl bond often necessitates more forcing reaction conditions, such as higher temperatures and the use of specialized, electron-rich, and bulky phosphine ligands, to achieve efficient oxidative addition of the palladium catalyst—often the rate-determining step of the catalytic cycle.[3][7] This can limit the functional group tolerance and substrate scope of the reaction.
Head-to-Head Comparison: The Halogen Effect in Cross-Coupling Reactions
The reactivity of 2-halopyridines in palladium-catalyzed cross-coupling reactions is intrinsically linked to the carbon-halogen bond dissociation energy, which follows the trend C-I < C-Br < C-Cl.[8] This fundamental principle dictates that 2-iodo- and 2-bromo-6-ethoxypyridine are inherently more reactive than their chloro-counterpart.
Suzuki-Miyaura Coupling: A Comparative Overview
The Suzuki-Miyaura coupling is a powerful tool for the formation of biaryl and heteroaryl-aryl structures. The enhanced reactivity of 2-bromo- and 2-iodo-6-ethoxypyridine can translate to milder reaction conditions, shorter reaction times, and higher yields compared to this compound.
While a direct side-by-side comparison of the three 2-halo-6-ethoxypyridines under identical conditions is not extensively documented, data from analogous systems provides a clear illustration of the expected reactivity trend.
| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo -4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 81 | [9] |
| 2-Chloro -4,6-dimethoxypyrimidine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | [10] |
| 2-Iodo -pyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 2 | 92 | [11] |
Note: The data presented is compiled from different sources and reaction conditions are not identical. Direct comparison of yields should be interpreted with caution. However, the trend of milder conditions and shorter reaction times for bromo and iodo derivatives is generally observed.
Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Bromopyridine Derivative
This protocol is a general guideline for the Suzuki-Miyaura coupling of a 2-bromopyridine derivative, which can be adapted for 2-bromo-6-ethoxypyridine.[2]
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine the 2-bromopyridine derivative (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%).
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: A Comparative Overview
The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl amines. Similar to the Suzuki-Miyaura coupling, the reactivity of the 2-halopyridine substrate is crucial.
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromo -6-methylpyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃ / (±)-BINAP | NaOtBu | Toluene | 80 | 60 | [7] |
| 4-Chloro toluene | Morpholine | Pd(dba)₂ / XPhos | NaOtBu | Toluene | Reflux | 94 | [12] |
| Aryl Bromide | Morpholine | Pd/NHC complex | tBuOK | Toluene | 85 | High | [1] |
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Chloride
This protocol for the amination of an aryl chloride can be adapted for this compound, likely requiring a robust catalyst system.[12]
-
Catalyst Preparation: In a two-necked flask under a nitrogen atmosphere, charge bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.) in toluene. Stir for 5 minutes at room temperature.
-
Reagent Addition: Add the aryl chloride (1.0 equiv.) and the amine (1.5 equiv.).
-
Reaction: Heat the mixture to reflux and monitor for completion.
-
Work-up: Cool the reaction to room temperature and quench with water. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by column chromatography.
Alternative Strategies: Moving Beyond Halogenated Pyridines
While optimizing the halogen in 2-halopyridines is a valid strategy, modern synthetic chemistry offers alternative approaches that circumvent the need for pre-functionalized pyridines altogether.
The Nucleophilic Pyridine: (6-Ethoxypyridin-2-yl)boronic Acids and Esters
An alternative approach in Suzuki-Miyaura coupling is to reverse the polarity of the reactants, employing a pyridylboronic acid or ester as the nucleophile and an aryl halide as the electrophile. (6-Ethoxypyridin-2-yl)boronic acid is commercially available and can be synthesized from 2-bromo-6-ethoxypyridine.[13][14] This strategy can be particularly advantageous when the desired aryl or heteroaryl halide is more readily available or cost-effective than the corresponding boronic acid.
Synthetic Protocol: Preparation of a Lithium Triisopropyl 2-Pyridylboronate
This general procedure can be adapted for the synthesis of the boronate precursor to (6-ethoxypyridin-2-yl)boronic acid.[13]
-
Lithiation: In a dry flask under an inert atmosphere, dissolve the 2-bromopyridine derivative in anhydrous THF and cool to -78 °C. Add n-butyllithium dropwise and stir for 30 minutes.
-
Borylation: Add triisopropyl borate dropwise at -78 °C and allow the reaction to slowly warm to room temperature.
-
Hydrolysis: Quench the reaction with an aqueous solution of ammonium chloride.
-
Extraction and Isolation: Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate to obtain the crude boronic acid or ester, which can be used directly or purified.
The Atom-Economical Approach: Direct C-H Activation
Direct C-H activation/arylation has emerged as a powerful and atom-economical strategy for the synthesis of biaryl and heteroaryl compounds, as it avoids the pre-installation of a halogen or organometallic handle.[14] This approach involves the direct coupling of a C-H bond of the pyridine ring with an aryl halide. For 6-ethoxypyridine, C-H activation would ideally occur regioselectively at the 2-position.
While specific examples of the direct C-H arylation of 6-ethoxypyridine are not abundant in the literature, the direct arylation of other substituted pyridines has been successfully demonstrated, often requiring a directing group to achieve high regioselectivity.[8] The development of new catalytic systems is continuously expanding the scope of this methodology.[2]
Conclusion and Future Outlook
While this compound remains a valuable and cost-effective building block in drug discovery, a comprehensive understanding of the available alternatives can significantly enhance synthetic efficiency and expand the accessible chemical space. For routine cross-coupling reactions where milder conditions and higher reactivity are desired, 2-bromo-6-ethoxypyridine and 2-iodo-6-ethoxypyridine are superior alternatives. The choice between them will often depend on a balance of reactivity, cost, and availability.
Furthermore, embracing alternative synthetic strategies such as employing pyridylboronic acids or exploring the potential of direct C-H activation can open up new avenues for the synthesis of complex pyridine-containing molecules. As the field of catalysis continues to evolve, it is anticipated that the scope and practicality of these modern methods will continue to grow, providing even more powerful tools for the drug discovery chemist.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
A Spectroscopic Guide to 2-Alkoxypyridines: A Comparative Analysis of 2-Methoxy and 2-Ethoxy Derivatives
In the landscape of modern medicinal chemistry and materials science, pyridine derivatives are foundational scaffolds. Among these, 2-alkoxypyridines stand out for their utility as versatile intermediates in drug development and as ligands in catalysis.[1] The seemingly subtle difference between a 2-methoxy and a 2-ethoxy substituent can significantly influence molecular conformation, electronic properties, and, consequently, reactivity and biological activity. A precise understanding of their structural and electronic characteristics is therefore paramount for researchers in the field.
This guide provides an in-depth spectroscopic comparison of 2-methoxypyridine and 2-ethoxypyridine. By leveraging nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy, we will dissect the electronic and structural nuances imparted by these two common alkoxy groups. This analysis is designed to equip researchers, scientists, and drug development professionals with the practical insights and supporting experimental data needed to confidently identify and differentiate these crucial chemical entities.
Electronic Effects of Alkoxy Substituents on the Pyridine Ring
The spectroscopic characteristics of 2-methoxypyridine and 2-ethoxypyridine are fundamentally governed by the electronic interplay between the alkoxy group and the pyridine ring. The oxygen atom of the alkoxy group exerts two opposing electronic effects:
-
Inductive Effect (-I): Due to its high electronegativity, the oxygen atom withdraws electron density from the C-2 carbon of the pyridine ring through the sigma bond.
-
Resonance Effect (+R): The lone pair of electrons on the oxygen atom can be delocalized into the pyridine ring's π-system. This electron-donating effect increases electron density, particularly at the ortho (C-3) and para (C-5) positions relative to the substituent.
The resonance effect generally outweighs the inductive effect, making the alkoxy group an overall activating, ortho, para-directing group in the context of electrophilic aromatic substitution.[2] This net electron donation significantly influences the chemical environment of the ring's protons and carbons, which is directly observable in NMR spectroscopy.
References
A Comparative Guide to HPLC Method Development for the Analysis of 2-Chloro-6-ethoxypyridine in Reaction Mixtures
Guide Objective: This document provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of 2-Chloro-6-ethoxypyridine within complex reaction mixtures. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance, supporting experimental data, and a framework for selecting and optimizing the most suitable analytical method.
Introduction: The Analytical Challenge
This compound is a key heterocyclic building block in the synthesis of various pharmaceutical active ingredients (APIs). Monitoring the progress of reactions involving this intermediate and accurately determining its purity requires a robust and selective analytical method. Reaction mixtures, by their nature, contain the target analyte alongside unreacted starting materials, reagents, solvents, and potential byproducts. A successful HPLC method must be able to resolve the main component, this compound, from all these potential interferences to ensure accurate quantification and purity assessment.
This guide compares two distinct reversed-phase HPLC (RP-HPLC) approaches, leveraging different column chemistries to achieve optimal separation. We will explore the rationale behind each method, present detailed protocols, and compare their performance based on critical chromatographic parameters.
Section 1: Analyte Properties & Chromatographic Considerations
A foundational understanding of the analyte's physicochemical properties is paramount for logical method development.
This compound:
-
Molecular Formula: C₇H₈ClNO
-
Molecular Weight: 157.6 g/mol
-
Predicted LogP: 2.55
-
Structure:
Figure 1: Chemical Structure of this compound
The LogP value of 2.55 suggests moderate hydrophobicity, making the compound well-suited for reversed-phase chromatography. The pyridine ring provides a chromophore for UV detection, a common and robust detection method in HPLC.
Potential Impurities in a Reaction Mixture:
A typical synthesis might involve the ethoxylation of 2,6-dichloropyridine. Therefore, a robust analytical method must be able to separate the product from potential impurities such as:
-
Starting Material: 2,6-Dichloropyridine (more nonpolar).
-
Over-reaction Byproduct: 2,6-Diethoxypyridine (more nonpolar).
-
Hydrolysis Degradant: 6-Ethoxypyridin-2-ol (more polar).
The challenge lies in resolving these structurally similar compounds, which may have closely related retention times.
Section 2: Comparison of RP-HPLC Methodologies
The choice of stationary phase is the most powerful tool for manipulating selectivity in HPLC. We will compare the most common stationary phase, C18, with a Phenyl-Hexyl phase, which offers alternative selectivity for aromatic compounds.
-
Method A: The C18 Workhorse: A traditional octadecylsilane (C18) column provides excellent hydrophobic retention. It is a robust starting point for most small molecules and serves as our baseline method.
-
Method B: The Phenyl-Hexyl Alternative: This stationary phase offers a mixed-mode separation mechanism. It retains analytes via hydrophobic interactions (from the hexyl chain) and π-π interactions between the phenyl group of the stationary phase and the aromatic ring of the analyte. This alternative selectivity can be particularly advantageous for separating aromatic compounds with minor structural differences.
The following workflow diagram illustrates the logical process of developing a robust HPLC method.
Diagram 1: A generalized workflow for HPLC method development.
Section 3: Experimental Protocols
The following protocols are presented as a starting point for analysis. Adjustments may be necessary based on the specific instrumentation and reaction mixture composition.
Reagents and Materials:
-
Acetonitrile (ACN), HPLC Grade
-
Methanol (MeOH), HPLC Grade
-
Water, HPLC Grade or Milli-Q
-
Formic Acid (FA), LC-MS Grade
-
This compound reference standard
-
Column A: C18, 4.6 x 150 mm, 5 µm particle size
-
Column B: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of ACN and water (diluent).
-
Working Standard (0.1 mg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with the diluent.
-
Sample Preparation: Quench a small, accurately measured aliquot of the reaction mixture. Dilute it with the diluent to a final expected concentration of ~0.1 mg/mL of this compound. Filter the sample through a 0.45 µm syringe filter prior to injection.
HPLC Instrumentation and Conditions:
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in ACN | 0.1% Formic Acid in MeOH |
| Gradient | 40% B to 90% B in 10 min | 40% B to 90% B in 10 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Injection Vol. | 5 µL | 5 µL |
| Detection | UV at 270 nm | UV at 270 nm |
Rationale for Choices:
-
Mobile Phase: A simple acidic mobile phase (0.1% Formic Acid) is used to ensure good peak shape for the basic pyridine nitrogen. Acetonitrile is a common, strong organic solvent. For the Phenyl-Hexyl column, methanol is chosen as the organic modifier because it is known to enhance π-π interactions compared
A Senior Application Scientist's Guide to Cross-Coupling Reactions: 2-Chloro-6-ethoxypyridine vs. 2,6-Dichloropyridine
Executive Summary
In the landscape of modern synthetic chemistry, substituted pyridines are indispensable building blocks for pharmaceuticals, agrochemicals, and functional materials.[1] The choice of starting material is a critical decision that dictates synthetic strategy, efficiency, and cost. This guide provides an in-depth, objective comparison of two common pyridine intermediates, 2-Chloro-6-ethoxypyridine and 2,6-Dichloropyridine, in the context of palladium-catalyzed cross-coupling reactions. We will dissect their respective reactivities, explore the causal factors behind their performance, and provide field-proven experimental protocols to guide researchers in making informed strategic decisions for their synthetic endeavors.
Comparative Physicochemical and Electronic Profile
The fundamental differences in the reactivity of these two substrates originate from their distinct physical and electronic properties. The substitution of a chloro atom with an ethoxy group dramatically alters the molecule's profile.
Physical Properties
A summary of the core physical properties is essential for practical laboratory handling and reaction setup.
| Property | This compound | 2,6-Dichloropyridine |
| Molecular Formula | C₇H₈ClNO[2] | C₅H₃Cl₂N[3] |
| Molar Mass | 157.60 g/mol [2] | 147.99 g/mol [3] |
| Appearance | Liquid | White to off-white crystalline solid[3] |
| Melting Point | N/A | 83-86 °C[3][4] |
| Boiling Point | ~208 °C at 760 mmHg[2] | ~211 °C[4] |
| Solubility | Soluble in common organic solvents | Soluble in methanol, ether, chloroform[3] |
| CAS Number | 42144-78-5[2] | 2402-78-0[4] |
Electronic and Steric Landscape
The key to understanding the differential reactivity lies in the electronic nature of the C2 and C6 substituents. The nitrogen atom in the pyridine ring is inherently electron-withdrawing, reducing the electron density at the ortho (C2, C6) and para (C4) positions.[5] The substituents at C2 and C6 further modulate this electronic landscape.
-
2,6-Dichloropyridine: Features two electron-withdrawing chlorine atoms. These atoms pull electron density from the ring through a strong inductive effect (-I). This makes the pyridine ring highly electron-deficient, or "deactivated".[3][6] This deactivation makes the C-Cl bonds more susceptible to oxidative addition by a low-valent palladium catalyst, a critical step in most cross-coupling cycles.[7]
-
This compound: Features one electron-withdrawing chlorine and one electron-donating ethoxy group. The ethoxy group exhibits a dual effect: it is inductively withdrawing (-I) due to the oxygen's electronegativity but is a strong resonance donor (+M) by virtue of its lone pairs. The resonance effect typically dominates, donating electron density back into the pyridine ring. This makes the ring significantly more electron-rich compared to its dichloro counterpart.
Caption: Electronic influence of substituents on the pyridine ring.
Performance in Cross-Coupling Reactions
The electronic differences described above have profound consequences on the performance of these substrates in palladium-catalyzed cross-coupling reactions. The general reactivity trend for halides in these reactions is I > Br > Cl, making chlorides the most challenging to activate.[8]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[9] When comparing the two substrates, the choice of catalyst system is paramount.
-
2,6-Dichloropyridine: Due to its electron-deficient nature, this substrate is generally more reactive in Suzuki couplings than its ethoxy-substituted counterpart. However, the C-Cl bond's strength still necessitates potent catalytic systems. Modern bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often required to achieve good yields.[6] A key strategic consideration is selectivity: by carefully controlling stoichiometry, mono-arylation can be achieved, leaving a second chlorine atom for subsequent functionalization.[8]
-
This compound: The electron-donating nature of the ethoxy group makes the C-Cl bond more resistant to oxidative addition. Consequently, this substrate typically requires more forcing conditions (higher temperatures, higher catalyst loading) and highly active catalyst systems to achieve comparable yields to 2,6-dichloropyridine.
Table 2.1: Comparative Performance in Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Solvent/Temp | Yield | Reference |
| 2,6-Dichloropyridine | Heptyl boronic pinacol ester (2.3 equiv) | Pd(OAc)₂ (1 mol%) / Ad₂PⁿBu (3 mol%) | LiOᵗBu | Dioxane/H₂O, 100°C | 93% (di-substituted) | [1] |
| 2-Chloro-6-methoxypyridine * | Phenylboronic acid | XPhos Pd G2 (2 mol%) | K₃PO₄ | Toluene/H₂O, 100°C | 95% | [10] |
*Data for the closely related 2-chloro-6-methoxypyridine is used as a proxy.
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
For the formation of C-N bonds, the same reactivity principles apply. The Buchwald-Hartwig amination is a powerful tool for installing amine functionalities.[11]
-
2,6-Dichloropyridine: This substrate is highly effective for both mono- and di-amination. Achieving selective mono-amination requires careful control over the stoichiometry, often using a slight excess of the dichloropyridine relative to the amine.[6] Modern palladium precatalysts (e.g., BrettPhos Pd G3) are highly efficient for this transformation.
-
This compound: While less data is publicly available, the increased electron density on the ring would again suggest that more forcing conditions or more active catalyst systems are necessary compared to 2,6-dichloropyridine to achieve efficient C-N coupling.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes, a valuable transformation for accessing conjugated systems.[12]
-
2,6-Dichloropyridine: The reaction is feasible but, like other couplings with aryl chlorides, demands an active catalyst system to proceed efficiently.[6] A common challenge is the suppression of alkyne homocoupling (Glaser coupling), which can be mitigated by careful control of the copper(I) co-catalyst and reaction conditions.[6][12]
-
This compound: The coupling of this substrate would likely be more challenging. The combination of a less reactive C-Cl bond and a more electron-rich ring makes it a difficult substrate for Sonogashira coupling, requiring significant optimization of catalyst, ligand, and conditions.
Strategic Synthesis and Application Workflow
The choice between these two reagents is fundamentally a strategic one, dictated by the desired final molecular architecture.
Caption: Decision workflow for selecting the appropriate pyridine substrate.
Field-Proven Experimental Protocols
The following protocols are representative examples and should be optimized for specific substrates. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 4.1: Mono-amination of 2,6-Dichloropyridine (Buchwald-Hartwig)
This protocol is a general method for the selective mono-amination of 2,6-dichloropyridine.[6]
Materials:
-
2,6-Dichloropyridine (1.2 equivalents)
-
Amine (1.0 equivalent)
-
BrettPhos Pd G3 precatalyst (2 mol%)
-
Sodium tert-butoxide (NaOᵗBu) (1.4 equivalents)
-
Anhydrous Toluene
Procedure:
-
In an inert atmosphere glovebox, add the BrettPhos Pd G3 precatalyst, NaOᵗBu, and 2,6-dichloropyridine to a dry reaction vessel equipped with a magnetic stir bar.
-
Add anhydrous toluene to the vessel.
-
Add the amine to the reaction mixture.
-
Seal the vessel and heat the reaction to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4.2: Suzuki-Miyaura Coupling of this compound
This protocol is adapted from a procedure for the closely related 2-chloro-6-methoxypyridine.[10]
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
XPhos Pd G2 precatalyst (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous Toluene and Water (e.g., 4:1 mixture)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound, the arylboronic acid, XPhos Pd G2, and K₃PO₄.
-
Add the degassed solvent mixture (Toluene/Water) via cannula.
-
Seal the vessel and heat the reaction to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired product.
Conclusion and Strategic Recommendations
The choice between this compound and 2,6-Dichloropyridine is a critical decision driven by the ultimate synthetic target.
-
Choose 2,6-Dichloropyridine when:
-
The synthetic goal is a 2,6-disubstituted pyridine.
-
A stepwise functionalization strategy is desired, exploiting the possibility of selective mono-coupling.
-
The higher reactivity of an electron-deficient ring is advantageous to overcome the inertness of the C-Cl bond.
-
-
Choose this compound when:
-
The final target molecule requires a 6-ethoxy substituent.
-
A single, targeted coupling at the C2 position is the primary goal.
-
While 2,6-dichloropyridine offers greater versatility for creating diverse 2,6-disubstituted patterns, it requires careful control to achieve selectivity.[8] this compound provides a more direct route to a specific subclass of molecules but may demand more rigorous reaction conditions to achieve high conversion.[10] A thorough understanding of their electronic properties, coupled with modern catalytic systems, empowers the synthetic chemist to harness the full potential of these valuable pyridine building blocks.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. chemwhat.com [chemwhat.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-6-ethoxypyridine
Welcome to a comprehensive guide on the safe handling and disposal of 2-Chloro-6-ethoxypyridine. As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as our scientific discoveries. This document provides in-depth, procedural guidance rooted in established safety protocols and regulatory standards.
A critical preliminary note: Specific, comprehensive safety data for this compound is not as widely published as for its close analogue, 2-Chloro-6-methoxypyridine. Due to their structural similarity, with the only difference being an ethyl versus a methyl group, their chemical reactivity and hazard profiles are expected to be very similar. Therefore, this guide establishes its protocols on the well-documented data for 2-Chloro-6-methoxypyridine and the parent compound, 2-chloropyridine, as a reliable and scientifically sound surrogate for ensuring maximum safety.
Hazard Assessment and Characterization
Understanding the inherent risks of a compound is the foundation of safe handling. This compound, like its analogues, is a halogenated heterocyclic compound that demands respect. Its hazard profile stems from its irritant nature and its classification as a halogenated organic waste, which carries specific regulatory requirements for disposal.[1][2] Combustion, for instance, can liberate toxic and corrosive gases such as hydrogen chloride (HCl) and nitrogen oxides (NOx).[3]
Table 1: Hazard Profile of 2-Chloro-6-methoxypyridine (Surrogate Data)
| Hazard Classification | GHS Code | Description | Source(s) |
|---|---|---|---|
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [4][5][6] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [4][5][6] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [4][5][6] |
| Flammable Liquids | H227 | Combustible liquid. |[3][5] |
This data is based on the closely related compound 2-Chloro-6-methoxypyridine.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity—from measurement to disposal—the correct PPE is non-negotiable. Engineering controls, such as a certified chemical fume hood, are the primary barrier, and PPE is the essential last line of defense.[5][7]
Step-by-Step PPE Protocol:
-
Primary Engineering Control: Always handle this compound and its waste within a properly functioning chemical fume hood to minimize inhalation exposure.[1][7]
-
Eye and Face Protection: Wear chemical splash goggles that meet ANSI Z87.1 or EN166 standards.[8] For larger quantities or splash-prone operations, the use of a full face shield over goggles is recommended.[1]
-
Skin Protection:
-
Lab Coat: A fully buttoned, long-sleeved lab coat is mandatory to prevent skin contact.[1][9]
-
Gloves: Due to the chlorinated nature of this compound, standard nitrile gloves may offer limited protection. It is best practice to either double-glove with nitrile gloves or use more robust gloves such as butyl rubber. Always consult the glove manufacturer's compatibility chart for chlorinated solvents.[1][10]
-
-
Respiratory Protection: Typically not required when working within a certified fume hood. However, in the event of a large spill or failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[8] Personnel must be medically cleared and fit-tested to use respirators.[7]
Waste Segregation and Containment Protocol
Proper segregation is the most critical step in the disposal process. Commingling halogenated and non-halogenated waste streams leads to significant increases in disposal costs and environmental complexity. This compound is a halogenated organic compound and must be treated as such.[1][11]
Step-by-Step Waste Collection Protocol:
-
Select the Correct Waste Container: Use a designated, chemically compatible waste container. High-density polyethylene (HDPE) carboys are an excellent choice.[1] Ensure the container is in good condition, with no cracks or leaks.
-
Proper Labeling: Before adding any waste, affix a "Hazardous Waste" label. Clearly write the full chemical name, "this compound," and list any other solvents or reagents in the mixture.[1][7] Keep a running log of the contents.
-
Segregation: This container is for HALOGENATED ORGANIC WASTE ONLY . Do not add non-halogenated solvents, strong acids, bases, or oxidizers.[1][10] Incompatible materials can cause dangerous chemical reactions.[10]
-
Transferring Waste: Conduct all transfers inside a chemical fume hood.[1] Pour carefully to avoid splashes.
-
Secure Storage: Keep the waste container tightly sealed when not in use.[9][12] Store it in a cool, dry, well-ventilated secondary containment bin within a designated satellite accumulation area, away from heat or ignition sources.[7][9]
Spill Management and Emergency Procedures
Accidents can happen. A prepared and swift response is key to mitigating risks.
Protocol for Minor Spills (<100 mL inside a fume hood):
-
Alert Personnel: Notify others in the immediate area.
-
Ensure PPE: Confirm you are wearing the appropriate PPE as described in Section 2.
-
Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite, dry sand, or a commercial chemical absorbent.[10] Do not use combustible materials like paper towels.
-
Collect Waste: Carefully scoop the absorbed material into a sealable container. Label it as "Spill Debris containing this compound" and manage it as hazardous waste.[10][13]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Place all cleaning materials in the spill debris waste container.
-
Ventilate: Allow the area to ventilate before resuming work.
Protocol for Major Spills (>100 mL or any spill outside a fume hood):
-
Evacuate Immediately: Alert all personnel and evacuate the laboratory.
-
Isolate the Area: Close the doors and prevent re-entry.
-
Call for Emergency Assistance: Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.[10] Provide them with the chemical name and approximate quantity of the spill.
-
Do Not Attempt to Clean Up: Allow trained emergency responders to handle the cleanup. They have the specialized equipment and training for large, hazardous spills.[10]
Final Disposal Pathway: A Decision Framework
The ultimate goal is to transfer the properly contained and labeled waste to a licensed hazardous waste disposal facility. This process is almost always managed through your institution's EHS office. Never dispose of this compound down the drain or by evaporation.[1][9]
Diagram 1: Waste Management & Disposal Decision Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. fishersci.com [fishersci.com]
- 4. 2-クロロ-6-メトキシピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. 2-Chloro-6-methoxypyridine | C6H6ClNO | CID 87009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. fishersci.com [fishersci.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. nj.gov [nj.gov]
- 11. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 12. 2-Chloro-6-methoxypyridine - Safety Data Sheet [chemicalbook.com]
- 13. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
